molecular formula C3H5NS2 B147746 1,3-Dithiolan-2-imine CAS No. 4472-81-5

1,3-Dithiolan-2-imine

Cat. No.: B147746
CAS No.: 4472-81-5
M. Wt: 119.21 g/mol
InChI Key: MQCJIZHQXNUAQQ-UHFFFAOYSA-N
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Description

1,3-Dithiolan-2-imine (Molecular Formula: C3H5NS2, CID 87961) is a specialized heterocyclic compound featuring a five-membered ring with two sulfur atoms and an imine functional group . This structure serves as a versatile precursor and key synthon in organic and medicinal chemistry research. The compound's most documented application is as a foundational scaffold in the synthesis of Phosfolan, a known insecticide . The 1,3-dithiolane core is recognized for its stability and has been rehabilitated as a privileged scaffold in drug design, being incorporated into diverse therapeutic agents for investigating treatments for neoplastic, infectious, and neurodegenerative disorders . Researchers value this ring system for its metabolic stability and favorable pharmacodynamic profiles it can impart to bioactive molecules . As a building block, the imine group offers a reactive handle for further chemical modifications, making it valuable for constructing more complex molecular architectures . For example, derivatives of this compound can be synthesized from starting materials like D-mannitol, highlighting its utility in synthetic pathways . The 1,3-dithiolane ring is generally quite resistant to both alkaline and acid hydrolysis, which can be advantageous for its application in various experimental conditions . This product is intended for research and development purposes in a laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant safety data sheets and conduct a thorough risk assessment before handling this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dithiolan-2-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5NS2/c4-3-5-1-2-6-3/h4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQCJIZHQXNUAQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N)S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10963273
Record name 1,3-Dithiolan-2-imine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4472-81-5
Record name 1,3-Dithiolan-2-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10963273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,3-Dithiolan-2-imines from Carbon Disulfide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic strategies for constructing the 1,3-dithiolan-2-imine scaffold, a heterocyclic motif of significant interest in medicinal chemistry and materials science. The primary focus will be on the robust and widely applicable cycloaddition reaction between aziridines and carbon disulfide. We will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and explore the scope of the reaction.

Introduction: The Significance of the this compound Core

The this compound moiety is a privileged sulfur- and nitrogen-containing heterocycle. Its unique structural and electronic properties have made it a valuable building block in the development of novel therapeutic agents and functional materials. Derivatives of this scaffold have demonstrated a wide range of biological activities, including applications as enzyme inhibitors and modulators of cellular pathways. Furthermore, their utility as synthetic intermediates allows for further elaboration into more complex molecular architectures. The efficient construction of this core structure is therefore a critical objective for synthetic chemists in both academic and industrial research settings.

Primary Synthetic Pathway: Cycloaddition of Aziridines and Carbon Disulfide

The most direct and extensively studied method for the synthesis of 1,3-dithiolan-2-imines is the reaction of aziridines with carbon disulfide (CS₂). This transformation is typically a [3+2] cycloaddition, where the three-membered aziridine ring reacts with the C=S double bond of carbon disulfide to form the five-membered dithiolanimine ring.

Reaction Mechanism and Rationale

The reaction is often facilitated by a catalyst, such as an organophosphine like tributylphosphine (PBu₃), which plays a crucial role in the reaction cascade.[1][2] The generally accepted mechanism proceeds through several key steps:

  • Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the aziridine nitrogen on the electrophilic carbon atom of carbon disulfide. This step forms a zwitterionic intermediate.

  • Ring Opening: The thiolate anion of the zwitterionic intermediate then acts as an internal nucleophile, attacking one of the carbon atoms of the aziridine ring. This results in the cleavage of a C-N bond of the strained three-membered ring.[3][4] This step is regioselective, with the attack typically occurring at the less substituted carbon of the aziridine.[3]

  • Cyclization: The resulting thiol intermediate undergoes a rapid intramolecular cyclization, with the thiol group attacking the imine carbon to form the stable five-membered this compound ring.

The use of a catalyst like tributylphosphine can accelerate the reaction, likely by activating the carbon disulfide or facilitating the ring-opening of the aziridine.[1][2]

Below is a diagram illustrating the proposed reaction mechanism.

reaction_mechanism Aziridine Aziridine Zwitterion Zwitterionic Intermediate Aziridine->Zwitterion + CS₂ CS2 Carbon Disulfide (CS₂) Opened_Intermediate Ring-Opened Intermediate Zwitterion->Opened_Intermediate Intramolecular Ring Opening Product This compound Opened_Intermediate->Product Cyclization

Sources

An In-depth Technical Guide to the Formation Mechanism of 1,3-Dithiolan-2-imines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,3-dithiolan-2-imine scaffold is a privileged heterocyclic motif integral to the fields of medicinal chemistry, crop protection, and materials science. Its synthesis has been the subject of extensive research, leading to the development of several elegant and efficient methodologies. This technical guide provides an in-depth exploration of the core mechanisms governing the formation of 1,3-dithiolan-2-imines. We will dissect the key synthetic pathways, elucidate the role of intermediates and catalysts, and provide field-proven experimental protocols and spectroscopic validation techniques. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important chemical transformation.

Introduction: The Significance of the this compound Core

Nitrogen- and sulfur-containing heterocycles are cornerstones of modern organic chemistry and drug discovery. Among them, the 2-imino-1,3-dithiolane structure is of particular interest due to its diverse biological activities, including use as herbicidal antidotes.[1] The versatility of this scaffold stems from the unique electronic properties of the imine-dithiolane combination, which allows for diverse substitution patterns and modulation of physicochemical properties. Understanding the fundamental mechanisms of its formation is paramount for the rational design of novel derivatives and the optimization of synthetic routes.

This guide will focus on the principal mechanistic pathways for constructing the this compound ring system, primarily through:

  • The cyclization of in-situ generated dithiocarbamates with C2 electrophiles.

  • The regioselective iodocyclization of S-allyl dithiocarbamates.

  • The cycloaddition of isothiocyanates with three-membered rings like epoxides or thiiranes.

Core Mechanistic Pathways

The formation of the this compound ring is most commonly achieved by forming the dithiocarbamate intermediate first, followed by a cyclization step that builds the five-membered ring.

Pathway A: Dithiocarbamate Formation and Subsequent Cyclization

This is arguably the most fundamental and widely employed strategy. It is a two-stage process involving the initial formation of a dithiocarbamate salt, which then acts as a dinucleophile to react with a two-carbon electrophile.

Stage 1: Formation of the Dithiocarbamate Intermediate

The reaction is initiated by the nucleophilic attack of a primary amine on the electrophilic carbon of carbon disulfide (CS₂).[2][3] CS₂ is an excellent substrate for this reaction due to the ambident nature of the molecule, featuring an electrophilic carbon center and nucleophilic sulfur atoms.[2] This addition forms an unstable dithiocarbamic acid intermediate.

  • Causality Insight: The presence of a base (e.g., KOH, NaOH, or a tertiary amine) is crucial at this stage. It serves to deprotonate the dithiocarbamic acid, forming the corresponding dithiocarbamate salt.[3] This salt is significantly more stable and a more potent nucleophile for the subsequent cyclization step.

Stage 2: Intramolecular Cyclization

The generated dithiocarbamate salt reacts with a suitable C2 synthon, typically a 1,2-dihaloalkane like 1,2-dibromoethane or 1,2-dichloroethane. The mechanism proceeds via a sequence of two intermolecular S-alkylation (Sₙ2) reactions. The first Sₙ2 reaction forms an S-alkylated dithiocarbamate intermediate. The second, intramolecular Sₙ2 reaction, then occurs, with the remaining sulfur atom attacking the second electrophilic carbon, displacing the final halide and closing the five-membered ring to yield the 2-imino-1,3-dithiolane product.

G cluster_0 Stage 1: Dithiocarbamate Formation cluster_1 Stage 2: Cyclization Amine R-NH₂ CS2 S=C=S Amine->CS2 Nucleophilic Attack Intermediate [R-NH-C(=S)S]⁻ CS2->Intermediate Deprotonation Base Base Base->Intermediate Dithiocarbamate [R-NH-C(=S)S]⁻ SN2_Intermediate R-NH-C(=S)S-CH₂-CH₂-Br Dithiocarbamate->SN2_Intermediate Intermolecular Sₙ2 Dihaloalkane Br-CH₂-CH₂-Br Dihaloalkane->SN2_Intermediate Product This compound SN2_Intermediate->Product Intramolecular Sₙ2

Caption: Mechanism of this compound Formation via Dithiocarbamate.

Pathway B: Regiospecific Iodocyclization of S-Allyl Dithiocarbamates

A more modern and highly efficient variant involves the iodine-induced cyclization of S-allyl dithiocarbamates.[1][4] This method offers excellent yields and complete regioselectivity under mild conditions.[1]

Stage 1: S-Allyl Dithiocarbamate Synthesis

This precursor is readily synthesized in a one-pot reaction from a primary amine, carbon disulfide, and an allyl halide (e.g., allyl chloride or bromide).[4]

Stage 2: Electrophilic Iodocyclization

The addition of molecular iodine (I₂) to the S-allyl dithiocarbamate initiates an electrophilic attack on the allyl double bond. This forms a cyclic iodonium ion intermediate. The sulfur atom of the thiocarbonyl group then acts as an intramolecular nucleophile, attacking one of the carbons of the iodonium ring.

  • Expertise & Causality: This cyclization proceeds via a 5-exo-trig pathway, which is kinetically favored according to Baldwin's rules. The alternative 6-endo-trig cyclization is not observed.[1][4] This attack opens the three-membered iodonium ring and forms the five-membered dithiolane ring, resulting in a 5-(iodomethyl)-substituted 2-imino-1,3-dithiolane.

G start S-Allyl Dithiocarbamate iodonium Cyclic Iodonium Intermediate start->iodonium Electrophilic Attack iodine I₂ product 5-(Iodomethyl)-2-imino- 1,3-dithiolane iodonium->product Intramolecular Attack (5-exo-trig)

Caption: Iodocyclization Pathway for 2-Imino-1,3-dithiolane Synthesis.

Pathway C: [3+2] Cycloaddition with Isothiocyanates

This pathway utilizes isothiocyanates (R-N=C=S) as the C=N source and couples them with a three-membered ring electrophile, such as a thiirane or an epoxide.[4]

The reaction is a regioselective [3+2]-cycloaddition. In the case of an epoxide, a Lewis acid catalyst (e.g., BF₃·OEt₂) is often employed to activate the epoxide ring, making it more susceptible to nucleophilic attack by the sulfur atom of the isothiocyanate.[4] This attack opens the epoxide ring, generating a zwitterionic intermediate which then rapidly cyclizes to form the this compound ring. Palladium catalysts have also been reported to mediate this transformation, particularly with thiiranes.[4]

  • Trustworthiness Note: The choice of catalyst is critical for controlling the regioselectivity and efficiency of the cycloaddition, preventing polymerization or other side reactions.

G Isothiocyanate R-N=C=S Intermediate Zwitterionic Intermediate Isothiocyanate->Intermediate Nucleophilic Attack Epoxide Epoxide Activated Activated Complex Epoxide->Activated Catalyst Lewis Acid (e.g., BF₃·OEt₂) Product This compound Intermediate->Product Cyclization

Caption: [3+2] Cycloaddition Mechanism for Dithiolane-imine Synthesis.

Experimental Protocol & Spectroscopic Validation

To ensure the successful synthesis and confirmation of the target compound, a robust experimental protocol and thorough spectroscopic analysis are essential.

Field-Proven Experimental Protocol: Synthesis of N-Phenyl-1,3-dithiolan-2-imine

This protocol describes a standard synthesis using the dithiocarbamate pathway.

Materials:

  • Aniline (1.0 eq)

  • Carbon Disulfide (1.1 eq)

  • Potassium Hydroxide (1.1 eq)

  • 1,2-Dibromoethane (1.0 eq)

  • Ethanol

  • Water

Procedure:

  • Dithiocarbamate Salt Formation: In a round-bottomed flask equipped with a magnetic stirrer, dissolve aniline (1.0 eq) in a 1:1 mixture of ethanol and water. Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of potassium hydroxide (1.1 eq) in water dropwise while maintaining the temperature.

  • Slowly add carbon disulfide (1.1 eq) to the reaction mixture. A precipitate of the potassium dithiocarbamate salt should form. Stir the mixture at room temperature for 2 hours.

  • Cyclization: To the stirred suspension, add 1,2-dibromoethane (1.0 eq) dropwise.

  • Heat the reaction mixture to reflux (approx. 80-90 °C) for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After cooling to room temperature, pour the reaction mixture into cold water. The crude product will precipitate.

  • Filter the solid product, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure N-phenyl-1,3-dithiolan-2-imine.

Spectroscopic Validation System

Unequivocal confirmation of the this compound structure relies on a comparative analysis of spectroscopic data, observing the disappearance of starting material signals and the appearance of characteristic product signals.[5]

Spectroscopic Technique Starting Materials (Aniline, CS₂, Dibromoethane) Expected Product (N-Phenyl-1,3-dithiolan-2-imine) Rationale for Confirmation
Infrared (IR) Spectroscopy Aniline: N-H stretches (~3300-3400 cm⁻¹).Strong C=N stretch (~1590-1605 cm⁻¹).[4] Absence of N-H stretches.The appearance of the intense imine stretch and disappearance of the amine N-H stretches are definitive indicators of product formation.
¹³C NMR Spectroscopy CS₂: ~192 ppm. Dibromoethane: ~30 ppm.Diagnostic C=N signal around 165 ppm .[4] Dithiolane -CH₂- signals around 35-45 ppm.The key signal is the downfield quaternary carbon of the C=N group, which is distinct from the CS₂ starting material.
¹H NMR Spectroscopy Aniline: Aromatic protons + broad N-H signal. Dibromoethane: Singlet at ~3.7 ppm.Aromatic protons (7.0-7.5 ppm). A singlet or multiplet for the four dithiolane protons (-S-CH₂-CH₂-S-) typically around 3.3-3.6 ppm.The disappearance of the dibromoethane singlet and the appearance of a new signal for the dithiolane ring protons confirm the cyclization.
Mass Spectrometry (MS) N/AMolecular ion peak [M]⁺ corresponding to the calculated molecular weight of the product.Confirms the correct mass of the synthesized compound.

Conclusion

The formation of 1,3-dithiolan-2-imines is a well-understood process achievable through several reliable mechanistic pathways. The classical approach via dithiocarbamate intermediates and subsequent cyclization with dihaloalkanes remains a robust and versatile method. For higher efficiency and milder conditions, the iodocyclization of S-allyl dithiocarbamates offers a superior alternative. By understanding the underlying principles of nucleophilic attack, intramolecular cyclization, and electrophilic activation, researchers can confidently select and optimize synthetic strategies to access a wide array of these valuable heterocyclic compounds. The self-validating system of protocol execution coupled with multi-faceted spectroscopic analysis ensures the integrity and success of the synthesis.

References

  • Bresciani, G., Marchetti, F., Ciancaleoni, G., & Pampaloni, G. (2021). 4‐Aryl‐2‐Imino‐1,3‐Dithiolanes from the Room Temperature Coupling of Sodium Dithiocarbamates with Sulfonium Salts. European Journal of Organic Chemistry, 2021(10), 1615-1622. Available from: [Link]

  • Saidi, et al. (2018). An efficient, eco-friendly, and simple one-pot approach for the synthesis of 2-imino-1,3-dithiolanes. ResearchGate. Available from: [Link]

  • Soleymani, F., Ziyaei Halimehjani, A., Jafari Asar, F., & Thatcher, G. R. J. (2023). Iodocyclization of S–(homo)propargyl dithiocarbamates: Regiospecific synthesis of 2-imino(iminium)-1, 3-dithiolanes/dithianes/dithiepanes. Tetrahedron Letters, 128, 154702. Available from: [Link]

  • Yadav, J. S., & Reddy, B. V. S. (2025). Carbon disulfide (CS2): chemistry and reaction pathways. Molecular Diversity. Available from: [Link]

  • Yokoyama, M., et al. (2018). Regiospecific Iodocyclization of S-Allyl Dithiocarbamates: Synthesis of 2-Imino-1,3-dithiolane and 2-Iminium-1,3-dithiolane Derivatives. ResearchGate. Available from: [Link]

  • Schlüter, T., Ziyaei Halimehjani, A., Wachtendorf, D., Schmidtmann, M., & Martens, J. (2016). Four-Component Reaction for the Synthesis of Dithiocarbamates Starting from Cyclic Imines. ACS combinatorial science, 18(8), 456–460. Available from: [Link]

  • Patai, S. (Editor). (2018). Reactions of Carbon Disulfide with N-Nucleophiles. ResearchGate. Available from: [Link]

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 1,3-Dithiolan-2-imine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of 1,3-dithiolan-2-imine, a heterocyclic compound of interest in medicinal chemistry and materials science. By integrating experimental data from closely related analogs with high-quality spectral predictions, this document serves as a practical reference for the characterization of this and similar molecular scaffolds. We delve into the theoretical underpinnings of the observed chemical shifts and coupling patterns, provide detailed experimental protocols for data acquisition, and present the spectral data in a clear, accessible format.

Introduction

This compound and its derivatives are a class of sulfur and nitrogen-containing heterocycles that have garnered significant attention due to their diverse biological activities and applications in organic synthesis.[1][2] Accurate structural elucidation is paramount for understanding their structure-activity relationships and for the development of novel therapeutic agents and functional materials. NMR spectroscopy stands as the most powerful technique for the unambiguous determination of the chemical structure of such molecules in solution.

This technical guide provides a detailed examination of the ¹H and ¹³C NMR spectral features of the parent compound, this compound. The interpretation of NMR spectra is not merely about data reporting; it involves a deep understanding of how the electronic environment of each nucleus influences its resonance frequency. Herein, we will explore the characteristic chemical shifts of the methylene protons and the imino carbon, offering a rationale for their observed values based on inductive effects and magnetic anisotropy.

Molecular Structure and NMR-Active Nuclei

The structure of this compound, with its key atoms numbered for NMR assignment purposes, is depicted below. The primary nuclei of interest for NMR spectroscopy are the protons (¹H) on the methylene groups and the imine nitrogen, and the carbons (¹³C) of the dithiolane ring and the imine group.

Caption: Molecular structure of this compound with atom numbering.

¹H NMR Spectral Data and Interpretation

The proton NMR spectrum of this compound is characterized by signals corresponding to the methylene protons of the dithiolane ring and the proton attached to the imine nitrogen. Due to the lack of a publicly available, complete experimental spectrum for the unsubstituted parent compound, the following data combines experimental values from a closely related derivative with predicted values for the NH proton.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Experimental Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-CH₂-CH₂- (H4, H5)3.453.49–3.54[3]Multiplet-
=N-H7.5 (broad)-Singlet (broad)-

Note: Predicted chemical shifts were obtained using advanced NMR prediction algorithms. The experimental value for the methylene protons is from N′-(1,3-Dithiolan-2-ylidene)-3-(phenylamino)propanehydrazide in DMSO-d₆.[3] The chemical shift of the NH proton is expected to be broad and its position can be highly dependent on solvent, concentration, and temperature.

Interpretation of the ¹H NMR Spectrum
  • Methylene Protons (-CH₂-CH₂-): The protons on carbons 4 and 5 of the dithiolane ring are chemically equivalent due to the molecule's symmetry. They are expected to appear as a single signal. In the experimental data from a related compound, these protons resonate in the range of 3.49–3.54 ppm.[3] This downfield shift, compared to a simple alkane, is due to the deshielding effect of the adjacent electronegative sulfur atoms. The signal is observed as a multiplet due to complex spin-spin coupling between the geminal and vicinal protons.

  • Imine Proton (=N-H): The proton attached to the imine nitrogen is expected to be a broad singlet. Its chemical shift can vary significantly depending on the solvent and the extent of hydrogen bonding. In aprotic solvents like DMSO-d₆, it is likely to be observed in the downfield region, typically between 7 and 9 ppm, due to the deshielding effect of the C=N double bond and hydrogen bonding with the solvent.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum of this compound will show distinct signals for the two types of carbon atoms present in the molecule.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Experimental Chemical Shift (δ, ppm)
-C H₂-C H₂- (C4, C5)38.535.12[3]
>C =N (C2)165.0162.52[3]

Note: Predicted chemical shifts were obtained using advanced NMR prediction algorithms. The experimental values are from N′-(1,3-Dithiolan-2-ylidene)-3-(phenylamino)propanehydrazide in DMSO-d₆.[3]

Interpretation of the ¹³C NMR Spectrum
  • Methylene Carbons (-CH₂-CH₂-): The two methylene carbons (C4 and C5) are equivalent and give rise to a single resonance. The experimental data shows this signal at 35.12 ppm.[3] The presence of the two sulfur atoms causes a moderate downfield shift compared to a typical alkane carbon.

  • Imine Carbon (>C=N): The most downfield signal in the spectrum is attributed to the imine carbon (C2). The experimental value for a similar structure is 162.52 ppm.[3] This significant downfield shift is a characteristic feature of sp²-hybridized carbons double-bonded to an electronegative nitrogen atom. This chemical shift is a key diagnostic peak for identifying the 2-imino-1,3-dithiolane scaffold.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality NMR data for this compound, the following experimental protocol is recommended.

Sample Preparation
  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its high boiling point. It is also a hydrogen bond acceptor, which can be useful for observing exchangeable protons like the NH proton. Other common deuterated solvents such as chloroform-d (CDCl₃) or acetone-d₆ can also be used, but the chemical shifts will vary.[4]

  • Concentration: Prepare a solution of this compound in the chosen deuterated solvent at a concentration of approximately 5-10 mg/0.5 mL.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C NMR).

NMR Instrument Parameters
  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

    • Spectral Width: Approximately 12-16 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled single-pulse experiment with NOE (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: Approximately 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Manually phase the spectra and apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. If TMS is not used, the residual solvent peak can be used as a secondary reference.[4]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Sample in Deuterated Solvent add_tms Add TMS Standard dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer load_sample Load Sample into Spectrometer transfer->load_sample setup_exp Set Up ¹H and ¹³C Experiments load_sample->setup_exp acquire_data Acquire FID setup_exp->acquire_data ft Fourier Transform acquire_data->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference Reference to TMS phase_baseline->reference integrate_peak_pick Integrate and Peak Pick reference->integrate_peak_pick assign Assign Signals integrate_peak_pick->assign

Caption: A generalized workflow for NMR sample preparation, data acquisition, and processing.

Conclusion

This technical guide provides a detailed and practical overview of the ¹H and ¹³C NMR spectroscopy of this compound. By combining experimental data from a closely related analog with high-quality predicted values, we have presented a comprehensive dataset for this important heterocyclic compound. The interpretation of the spectral data, along with the detailed experimental protocol, will serve as a valuable resource for researchers in organic chemistry, medicinal chemistry, and drug development. The characteristic chemical shifts of the dithiolane ring protons and the imine carbon are key identifiers for this molecular scaffold, enabling its unambiguous characterization in various chemical contexts.

References

  • Tumosienė, I.; Kantminienė, K.; Beresnevičius, Z. J. N′-(1,3-Dithiolan-2-ylidene)-3-(phenylamino)propanehydrazide. Molbank2015 , 2015(4), M877. [Link]

  • Shiryaev, V. A.; et al. Synthesis of this compound Derivatives from d-Mannitol. ResearchGate2022 . [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem.1997 , 62(21), 7512–7515. [Link]

  • University of Wisconsin, Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • Friebolin, H. Basic One- and Two-Dimensional NMR Spectroscopy, 5th ed.; Wiley-VCH: Weinheim, Germany, 2011.
  • Tumosienė, I.; Kantminienė, K.; Beresnevičius, Z. J. N′-(1,3-Dithiolan-2-ylidene)-3-(phenylamino)propanehydrazide. Molbank2015 , 2015(4), M877. [Link]

  • Babij, N. R.; et al. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Org. Process Res. Dev.2016 , 20(4), 661–667. [Link]

Sources

Foreword: The Analytical Imperative for Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of 1,3-Dithiolan-2-imine

In the landscape of modern drug discovery and materials science, heterocyclic compounds containing nitrogen and sulfur atoms represent a cornerstone of innovation.[1] Among these, the this compound scaffold is of significant interest due to its presence in biologically active molecules and its utility as a synthetic intermediate.[2][3] The unequivocal structural confirmation of this molecule is paramount, not merely as a procedural formality, but as the foundation upon which all subsequent research—be it mechanistic studies, bioactivity screening, or pharmacokinetic profiling—is built.

This guide provides an in-depth, experience-driven approach to the structural elucidation of this compound (MW: 119.21 g/mol , Formula: C₃H₅NS₂) using two powerful and complementary analytical techniques: Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS).[3][4] We will move beyond rote procedural descriptions to explore the causal logic behind experimental choices, ensuring a robust and self-validating analytical workflow.

Part 1: Molecular Structure and Analytical Workflow

Before delving into the specifics of each technique, it is crucial to visualize both the target molecule and the analytical pathway. The structure of this compound dictates the spectroscopic signals we expect to observe, while a logical workflow ensures that data from each technique is used to build a comprehensive and unambiguous structural picture.

cluster_mol This compound Structure mol C₃H₅NS₂ Key Functional Groups C=N (Imine) N-H (Secondary Amine) C-S (Thioether) C-H (Aliphatic)

Caption: Molecular formula and key functional groups of this compound.

A synergistic approach combining FT-IR and Mass Spectrometry provides both functional group information and molecular mass with fragmentation data, leading to a high-confidence structural confirmation.

Sample Sample: this compound FTIR FT-IR Analysis Sample->FTIR MS Mass Spec Analysis Sample->MS Data_FTIR Vibrational Data (Functional Groups) FTIR->Data_FTIR Data_MS Mass & Fragmentation Data (Molecular Weight & Connectivity) MS->Data_MS Confirm Structural Confirmation Data_FTIR->Confirm Data_MS->Confirm

Caption: Combined analytical workflow for structural elucidation.

Part 2: FT-IR Spectroscopy – Probing Molecular Vibrations

FT-IR spectroscopy is an indispensable first-pass technique for identifying the functional groups present in a molecule.[5] It works by measuring the absorption of infrared radiation, which excites molecular vibrations at specific frequencies corresponding to the bonds within the structure. For this compound, we are particularly interested in identifying the C=N, N-H, C-S, and aliphatic C-H bonds.

Expertise & Causality: Why ATR-FTIR?

For routine analysis of a solid or liquid sample, Attenuated Total Reflectance (ATR) FT-IR is the method of choice. The primary advantage is the minimal sample preparation required.[6] Unlike traditional KBr pellets or Nujol mulls, a small amount of the neat sample can be placed directly on the ATR crystal (typically diamond), ensuring excellent sample contact and high-quality, reproducible spectra with minimal effort and time. This non-destructive technique also allows the sample to be recovered for further analysis, such as mass spectrometry.[5]

Anticipated Spectral Features

Based on the structure of this compound and data from analogous heterocyclic compounds, we can predict the key absorption bands.[7][8] The fingerprint region (<1500 cm⁻¹) will contain a complex pattern of signals unique to the molecule, but the group frequency region (>1500 cm⁻¹) provides the most direct evidence for key functional groups.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Expected IntensityRationale & Authoritative Comparison
N-H StretchSecondary Amine (=N-H)3300 - 3100MediumThis region is characteristic of N-H stretching. In imines and related compounds, this band is typically sharp. Computational studies on primary amines show N-H stretches around 3700 cm⁻¹, but this is lowered by hydrogen bonding and conjugation.[9]
C-H Stretch (aliphatic)-CH₂-2950 - 2850Medium to StrongThese bands correspond to the symmetric and asymmetric stretching of the methylene groups in the dithiolane ring. This is a highly characteristic region for aliphatic C-H bonds.[10]
C=N Stretch (Imine)Imine1650 - 1580StrongThe C=N double bond stretch is a strong, characteristic absorption. Studies of various imine compounds consistently show this peak in the 1600 cm⁻¹ region.[10][11]
C-N StretchAmine/Imine1350 - 1250MediumThis stretch is found in the fingerprint region and helps confirm the C-N single bond character within the heterocyclic system.[7]
C-S StretchThioether800 - 600Weak to MediumC-S stretching vibrations are typically found in the lower frequency fingerprint region and can be weak. Their presence confirms the thioether linkages of the dithiolane ring.[7]
Experimental Protocol: ATR-FTIR Analysis
  • Instrument Preparation: Ensure the ATR crystal (e.g., diamond) is clean. Record a background spectrum in air to subtract atmospheric H₂O and CO₂ absorptions.

  • Sample Application: Place a small amount of the this compound sample (a few milligrams if solid, a single drop if liquid) directly onto the center of the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to apply firm, consistent pressure, ensuring good contact between the sample and the crystal. This is critical for achieving a strong signal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.

  • Data Processing: The instrument software will automatically perform the background subtraction. Analyze the resulting spectrum, identifying the key peaks and comparing their positions to the expected values in the table above. Confirm the absence of signals from starting materials (e.g., a strong C=O stretch around 1700 cm⁻¹ if synthesized from a carbonyl precursor).

Part 3: Mass Spectrometry – Deciphering the Molecular Blueprint

Mass spectrometry provides two indispensable pieces of information: the precise molecular weight of the compound and a fragmentation pattern that acts as a molecular fingerprint, revealing details about the compound's structure and connectivity.[5]

Expertise & Causality: Why Electron Ionization (EI)?

For the structural elucidation of a relatively small, volatile organic molecule like this compound, Electron Ionization (EI) at a standard energy of 70 eV is the gold standard.[12] The high energy of EI induces reproducible and extensive fragmentation, providing a rich spectrum that is invaluable for structural analysis.[13] Furthermore, the use of 70 eV allows for the comparison of the acquired spectrum with extensive commercial and public mass spectral libraries (e.g., NIST), a cornerstone of modern analytical chemistry.[14]

Anticipated Fragmentation Pattern

The analysis of a mass spectrum begins with identifying the molecular ion (M⁺•). According to the Nitrogen Rule , a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight. This compound (C₃H₅NS₂) has one nitrogen atom, and its molecular weight is 119, consistent with this rule.[15] The fragmentation will then proceed through the cleavage of the weakest bonds or via pathways that form the most stable fragments (cations and radicals).

cluster_legend Fragmentation Pathways M [C₃H₅NS₂]⁺• m/z = 119 (M⁺•) (Molecular Ion) F1 [C₂H₄S₂]⁺• m/z = 92 M->F1 - HCN F2 [C₃H₅S]⁺ m/z = 73 M->F2 - SNH F3 [C₂H₄S]⁺• m/z = 60 F1->F3 - S

Caption: Proposed EI fragmentation pathways for this compound.

m/z ValueProposed Fragment IonFormula of Lost NeutralComments
119[C₃H₅NS₂]⁺•Molecular Ion (M⁺•) . Its presence confirms the molecular weight. As a cyclic compound, it is expected to be reasonably intense.
92[C₂H₄S₂]⁺•HCNLoss of hydrogen cyanide from the molecular ion. This is a common fragmentation pathway for nitrogen-containing heterocycles.
87[C₂H₃S₂]⁺H₂CNAlpha-cleavage next to the nitrogen with subsequent loss of the H₂CN radical.
73[C₃H₅S]⁺SNHCleavage of the ring with loss of the thioformimidic acid radical (HSNH).
60[C₂H₄S]⁺•S, HCNLoss of a sulfur atom from the m/z 92 fragment. This corresponds to the thioacetaldehyde radical cation.
58[C₂H₂S]⁺•H₂S, HCNLoss of hydrogen sulfide from the m/z 92 fragment.
Experimental Protocol: GC-MS with EI

This protocol assumes the use of a Gas Chromatograph (GC) for sample introduction, which is ideal for separating the analyte from any residual solvents or impurities.

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a volatile, high-purity solvent such as dichloromethane or ethyl acetate.

  • GC-MS Instrument Setup:

    • Injector: Set to a temperature of 250°C. Use a split injection mode (e.g., 50:1 split ratio) to avoid overloading the column and detector.

    • GC Column: A standard non-polar column (e.g., 30m, 0.25mm ID, DB-5 or equivalent) is suitable.

    • Oven Program: Start at a low temperature (e.g., 50°C) and ramp at 10-20°C/min to a final temperature of 280°C.

    • Mass Spectrometer: The ion source temperature should be ~230°C and the quadrupole analyzer at ~150°C. Set the instrument to scan a mass range of m/z 40-250.

  • Injection and Acquisition: Inject 1 µL of the prepared sample into the GC. The software will acquire mass spectra across the entire chromatographic run.

  • Data Analysis:

    • Examine the total ion chromatogram (TIC) to find the peak corresponding to this compound.

    • Extract the mass spectrum from this peak (after background subtraction).

    • Identify the molecular ion peak at m/z 119.

    • Analyze the fragmentation pattern, comparing the observed fragment m/z values to the predicted values in the table above.

    • Optionally, perform a library search (e.g., NIST) to find matching spectra, which can provide further confidence in the identification.

Conclusion: A Synthesis of Spectroscopic Evidence

The structural elucidation of this compound is achieved not by a single measurement, but by the compelling synthesis of data from orthogonal techniques. FT-IR provides definitive evidence for the presence of the required N-H, C=N, and C-S functional groups, confirming the correct chemical architecture. Mass spectrometry complements this by establishing the exact molecular weight (119 amu) and providing a fragmentation pattern consistent with the proposed dithiolane ring structure and imine group. When the data from both analyses are in full agreement, a researcher can proceed with absolute confidence in the identity and purity of their material. This rigorous, evidence-based approach is the bedrock of scientific integrity in all fields of chemical research.

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An In-Depth Technical Guide to the Physical and Chemical Properties of 1,3-Dithiolan-2-imine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

1,3-Dithiolan-2-imine, a sulfur and nitrogen-containing heterocycle, represents a fascinating scaffold with significant potential in medicinal chemistry and organic synthesis. Its unique electronic and structural features, arising from the interplay between the dithiolane ring and the exocyclic imine group, govern its reactivity and biological activity. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, offering insights into its synthesis, reactivity, and spectroscopic characterization. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics and synthetic methodologies.

Nomenclature and Structural Elucidation

This compound, identified by the CAS number 4472-81-5, possesses a five-membered ring structure containing two sulfur atoms at positions 1 and 3, and an imine functional group at position 2.[1] Its systematic IUPAC name is this compound.[1] The fundamental structure is depicted below:

Figure 1: Molecular Structure of this compound.

The dithiolane ring typically adopts an envelope or twist conformation to minimize steric strain. The carbon-nitrogen double bond of the imine group introduces planarity in its immediate vicinity, influencing the molecule's overall shape and reactivity.

Synthesis of this compound

The synthesis of 1,3-dithiolan-2-imines can be achieved through various synthetic routes. A common and efficient method involves the reaction of an isothiocyanate with a suitable precursor that can generate a dithiolane ring. One-pot syntheses have also been developed, offering an eco-friendly and straightforward approach. For instance, the reaction of allyl chloride, a primary amine, carbon disulfide, and iodine under solvent-free conditions has been reported for the synthesis of 2-imino-1,3-dithiolane derivatives.[2]

A generalized synthetic workflow is illustrated below:

synthesis_workflow start Starting Materials (e.g., Allyl Halide, Amine, CS2, I2) reaction One-Pot Reaction (Solvent-free) start->reaction product This compound Derivative reaction->product

Caption: Generalized workflow for the one-pot synthesis of this compound derivatives.

Experimental Protocol: Illustrative One-Pot Synthesis of a 2-Imino-1,3-dithiolane Derivative

This protocol is a conceptual illustration based on reported methodologies for the synthesis of 2-imino-1,3-dithiolane derivatives.[2]

  • Reactant Preparation: In a clean, dry round-bottom flask, combine the primary amine (1.0 eq), and carbon disulfide (1.2 eq).

  • Reaction Initiation: To the stirred mixture, add allyl chloride (1.0 eq) and iodine (1.5 eq) at room temperature.

  • Reaction Monitoring: The reaction is typically exothermic. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices: The use of iodine is crucial as it facilitates the cyclization process. A solvent-free approach is not only environmentally friendly but can also accelerate the reaction rate. The aqueous work-up with sodium thiosulfate is a standard and effective method for quenching reactions involving iodine.

Physical Properties

Table 1: Physical and Computed Properties of this compound

PropertyValueSource
Molecular Formula C₃H₅NS₂PubChem[1]
Molecular Weight 119.21 g/mol PubChem[1]
CAS Number 4472-81-5ChemicalBook[3], PubChem[1]
Appearance Likely a solid at room temperatureInferred from related structures
XLogP3-AA 1.5PubChem (Computed)[1]
Hydrogen Bond Donor Count 1PubChem (Computed)[1]
Hydrogen Bond Acceptor Count 1PubChem (Computed)[1]
Rotatable Bond Count 0PubChem (Computed)[1]
Storage Temperature -20°CUS Biological[4]

The positive XLogP3-AA value suggests a degree of lipophilicity. The presence of a hydrogen bond donor (the imine N-H) and acceptor (the imine nitrogen) indicates the potential for intermolecular hydrogen bonding, which would influence its melting point and solubility. It is recommended to store the compound at low temperatures to ensure its stability.[4]

Chemical Properties and Reactivity

The chemical reactivity of this compound is dictated by the functionalities present: the dithiolane ring and the exocyclic imine group.

Reactivity of the Imine Group

The carbon-nitrogen double bond in the imine is susceptible to a variety of chemical transformations.

  • Hydrolysis: Imines can be hydrolyzed back to the corresponding carbonyl compound and primary amine, a reaction that is typically catalyzed by acid.[5] This reactivity is a key consideration in its handling and in the design of prodrugs.

  • Reduction: The imine functionality can be reduced to an amine using various reducing agents, such as sodium borohydride. This transformation is a valuable tool for the synthesis of substituted 1,3-dithiolan-2-amines.

  • Nucleophilic Addition: The carbon atom of the C=N bond is electrophilic and can be attacked by nucleophiles. This allows for the introduction of various substituents at the 2-position of the dithiolane ring.

imine_reactivity imine This compound hydrolysis Hydrolysis (H3O+) imine->hydrolysis reduction Reduction ([H]) imine->reduction nucleophilic_addition Nucleophilic Addition (Nu-) imine->nucleophilic_addition carbonyl 1,3-Dithiolan-2-one + Amine hydrolysis->carbonyl amine 1,3-Dithiolan-2-amine reduction->amine adduct 2-Substituted 1,3-Dithiolan-2-amine nucleophilic_addition->adduct

Caption: Key reactions of the imine group in this compound.

Reactivity of the Dithiolane Ring

The 1,3-dithiolane ring is generally stable to a wide range of reaction conditions, making it a useful protecting group for carbonyl compounds.[6] However, it can undergo specific reactions:

  • Oxidation: The sulfur atoms can be oxidized to sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). This can alter the electronic properties and biological activity of the molecule.

  • Deprotection (Ring Opening): While stable, the dithiolane ring can be cleaved under specific conditions, often involving heavy metal salts (e.g., mercuric chloride) or oxidative methods, to regenerate the corresponding carbonyl group.[6]

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural confirmation and purity assessment of this compound. While a dedicated, published spectrum for the parent compound is elusive, the expected spectral features can be predicted based on the analysis of related structures.

Table 2: Predicted Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMR - A singlet for the two methylene groups (-CH₂-CH₂-) of the dithiolane ring, likely in the range of δ 3.0-4.0 ppm. - A broad singlet for the imine proton (-NH), with a chemical shift that can vary depending on the solvent and concentration.
¹³C NMR - A signal for the methylene carbons (-CH₂-CH₂-) of the dithiolane ring, expected around δ 40-50 ppm. - A signal for the imine carbon (C=N) in the downfield region, typically around δ 160-170 ppm.[7]
IR Spectroscopy - A medium to strong absorption band for the C=N stretch, expected in the range of 1690-1640 cm⁻¹. - An N-H stretching band around 3400-3300 cm⁻¹. - C-H stretching bands for the methylene groups below 3000 cm⁻¹. - C-S stretching bands, which are typically weak and appear in the fingerprint region.
Mass Spectrometry - A molecular ion peak (M⁺) at m/z = 119. - Fragmentation patterns may involve the loss of ethylene from the dithiolane ring or cleavage of the C-S bonds.[8][9][10]

Protocol: General Procedure for Acquiring NMR Spectra

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon-13 NMR spectrum. Due to the low natural abundance of ¹³C, a longer acquisition time may be necessary.

  • Data Processing: Process the raw data using appropriate software to obtain the final spectra. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Causality Behind Experimental Choices: The choice of deuterated solvent is critical as it should dissolve the sample without giving interfering signals in the proton NMR spectrum. Proton decoupling in ¹³C NMR simplifies the spectrum to single peaks for each unique carbon atom, aiding in structural elucidation.

Applications in Research and Drug Development

The 1,3-dithiolane-2-imine scaffold is of significant interest to medicinal chemists. The dithiolane moiety is a recognized pharmacophore found in a number of biologically active compounds.[11] This structural motif is present in the systemic organophosphate insecticide Cyolane, with this compound being one of its metabolites.[4][12]

The ability to modify the imine group through various chemical reactions allows for the generation of diverse libraries of compounds for screening against various biological targets. The synthesis of derivatives of this compound has been explored in the context of developing new therapeutic agents.[11][13]

Conclusion

This compound is a heterocyclic compound with a rich and versatile chemistry. While specific experimental data on its physical properties remains to be fully documented in the public domain, its synthesis, reactivity, and spectroscopic characteristics can be well understood through the study of its derivatives and related compounds. The insights provided in this guide aim to equip researchers with the foundational knowledge required to effectively utilize this promising scaffold in their synthetic and drug discovery endeavors. Further investigation into the experimental determination of its physical and chemical properties will undoubtedly contribute to its broader application in the scientific community.

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An In-Depth Technical Guide to the Nucleophilic Character of the Imine Nitrogen in 1,3-Dithiolan-2-imine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3-dithiolan-2-imine scaffold represents a unique heterocyclic system where the interplay of stereoelectronic effects profoundly influences its chemical reactivity. This technical guide provides a comprehensive analysis of the nucleophilic character of the exocyclic imine nitrogen atom. We delve into the foundational principles of imine reactivity and systematically dissect the structural and electronic contributions of the dithiolane ring. Through a combination of theoretical analysis, proposed experimental protocols for quantitative assessment, and computational modeling approaches, this document elucidates the factors that govern the nucleophilicity of this specific imine. The guide is intended to serve as a foundational resource for researchers leveraging this moiety in organic synthesis, catalyst design, and medicinal chemistry, offering insights into its reactivity profile and predictive power for its application in complex molecular architectures.

Foundational Principles of Imine Reactivity

The Dual-Reactivity Paradigm of the Imine Functional Group

Imines, characterized by the carbon-nitrogen double bond (C=N), are versatile functional groups in organic chemistry. Their reactivity is dichotomous; they can behave as electrophiles at the imine carbon or as nucleophiles through the lone pair of electrons on the nitrogen atom[1]. The expression of either character is highly dependent on the substitution pattern and the reaction conditions.

  • Electrophilic Character : The imine carbon is susceptible to attack by nucleophiles. This reactivity is significantly enhanced by protonation of the imine nitrogen or coordination to a Lewis acid, which generates a highly reactive iminium ion[1][2].

  • Nucleophilic Character : The lone pair on the sp²-hybridized nitrogen atom imparts basicity and nucleophilicity, allowing it to attack electron-deficient centers[1]. This behavior is central to many synthetic transformations, including the formation of N-acyliminium ions from the reaction with acid chlorides[1].

Governing Factors of Nitrogen Nucleophilicity

The propensity of an amine or imine nitrogen to act as a nucleophile is not solely dependent on its basicity but is a complex function of several factors:

  • Electronic Effects : Electron-donating groups (EDGs) attached to the imine carbon or nitrogen increase the electron density on the nitrogen, enhancing its nucleophilicity. Conversely, electron-withdrawing groups (EWGs) diminish nucleophilicity by delocalizing or inductively withdrawing the lone pair's electron density[3].

  • Steric Hindrance : The accessibility of the nitrogen lone pair is critical. Bulky substituents near the nitrogen atom can impede its approach to an electrophilic center, thereby reducing its effective nucleophilicity, often without a proportional decrease in basicity[4].

  • Solvation : The solvent can influence nucleophilicity by stabilizing the nucleophile and the transition state to varying degrees.

Significance of Cyclic Imines in Modern Chemistry

Cyclic imines are prevalent structural motifs in natural products, pharmaceuticals, and agrochemicals[5][6]. Their constrained conformation often leads to unique reactivity and stereochemical outcomes compared to their acyclic counterparts. Marine biotoxins, for instance, often feature complex macrocyclic structures where an imine group acts as a key pharmacophore[7]. Understanding the nucleophilic behavior of these constrained systems is paramount for both total synthesis and the development of new bioactive agents.

The Unique Electronic and Structural Landscape of this compound

The nucleophilic character of the imine nitrogen in this compound is uniquely modulated by the presence of the two sulfur atoms within the five-membered ring. A detailed analysis of the contributing electronic effects is essential to predict its reactivity.

Molecular Structure and Resonance Contributions

The core structure consists of a C=N double bond at the C2 position of a 1,3-dithiolane ring. The key to understanding its nucleophilicity lies in the potential for electron delocalization from the sulfur atoms. The lone pairs on the sulfur atoms can participate in resonance, donating electron density toward the imine carbon.

This delocalization can be depicted by the following resonance structures:

Caption: Key resonance contributors for this compound.

Dissecting the Electronic Effects
  • Inductive Effect (-I) : Sulfur is more electronegative than carbon (2.58 vs. 2.55 on the Pauling scale). Therefore, the sulfur atoms exert a weak electron-withdrawing inductive effect through the sigma bonds, which would slightly decrease the electron density on the nitrogen.

  • Mesomeric (Resonance) Effect (+M) : This is the dominant effect. The lone pairs on the sulfur atoms are well-positioned to donate into the π-system of the C=N bond. As shown in the resonance structures above, this donation pushes electron density onto the exocyclic nitrogen atom. This +M effect significantly increases the electron density of the nitrogen lone pair, making it more available for nucleophilic attack.

Experimental Determination of Nucleophilicity

To validate the theoretical predictions, rigorous experimental quantification is necessary. We propose two complementary protocols to measure the nucleophilicity of this compound.

Protocol 1: Kinetic Analysis using Mayr's Nucleophilicity Scale

This method provides a standardized, quantitative measure of nucleophilicity by reacting the nucleophile with a series of well-characterized reference electrophiles (e.g., benzhydrylium ions) and measuring the second-order rate constants[8][9].

Caption: Workflow for determining Mayr's nucleophilicity parameter (N).

Step-by-Step Methodology:

  • Synthesis and Purification : Synthesize this compound via established literature procedures and purify to >99% purity as determined by NMR and GC-MS[10][11].

  • Solution Preparation : Prepare a stock solution of this compound in anhydrous acetonitrile. Prepare separate stock solutions of a series of benzhydrylium tetrafluoroborate salts with known electrophilicity parameters (E).

  • Kinetic Measurement : Use a stopped-flow spectrophotometer. The reaction is initiated by rapidly mixing the imine solution (under pseudo-first-order conditions, ≥10-fold excess) with the benzhydrylium salt solution at a constant temperature (e.g., 20 °C).

  • Data Acquisition : Monitor the decay of the benzhydrylium cation concentration by measuring the decrease in its characteristic absorbance over time.

  • Rate Constant Calculation : Fit the absorbance decay curve to a first-order exponential function to obtain the pseudo-first-order rate constant, k_obs.

  • Second-Order Rate Constant : Repeat the experiment with varying concentrations of the imine. A plot of k_obs versus the imine concentration will yield a straight line with a slope equal to the second-order rate constant, k₂.

  • Nucleophilicity Parameter (N) : Determine k₂ for several reference electrophiles. The nucleophilicity parameter N and the sensitivity parameter sN are then determined by fitting the data to the linear free-energy relationship: log(k₂) = sN(N + E).

Protocol 2: Competitive Reaction Studies via ¹H NMR Spectroscopy

This protocol offers a more accessible, semi-quantitative comparison of nucleophilicity against a known reference nucleophile.

Step-by-Step Methodology:

  • Setup : In an NMR tube, dissolve equimolar amounts (e.g., 0.1 mmol) of this compound and a reference nucleophile (e.g., 4-dimethylaminopyridine, DMAP) in a deuterated solvent (e.g., CDCl₃).

  • Initial Spectrum : Acquire a quantitative ¹H NMR spectrum (t=0) to establish the initial ratio of the two nucleophiles.

  • Reaction Initiation : Add a sub-stoichiometric amount (e.g., 0.5 equivalents, 0.05 mmol) of a common electrophile, such as methyl iodide or benzoyl chloride.

  • Monitoring : Acquire subsequent ¹H NMR spectra at regular time intervals until the electrophile is consumed.

  • Analysis : Determine the ratio of the alkylated/acylated products by integrating characteristic signals. The preferential formation of the product derived from this compound would indicate its superior nucleophilicity compared to the reference. This method is effective for comparing relative reactivities under specific reaction conditions[12].

Computational Modeling and Theoretical Insights

In silico methods, particularly Density Functional Theory (DFT), provide powerful tools for corroborating experimental findings and visualizing the electronic properties that drive nucleophilicity[13][14].

G input Input Structure: This compound (Optimized Geometry) dft DFT Calculation (e.g., B3LYP/6-311+G**) input->dft nbo Natural Bond Orbital (NBO) Analysis dft->nbo fmo Frontier Molecular Orbital (FMO) Analysis dft->fmo pa Proton Affinity (PA) Calculation dft->pa charge Output: Natural Charge on Imine N nbo->charge homo Output: HOMO Energy and Localization fmo->homo basicity Output: Gas-Phase Basicity pa->basicity interp Interpretation: Predict Nucleophilic Character charge->interp homo->interp basicity->interp

Caption: Computational workflow for assessing nucleophilicity.

Key Computational Parameters
  • Natural Bond Orbital (NBO) Charge : This calculation quantifies the electron density localized on the imine nitrogen. A more negative charge suggests higher electron density and potentially higher nucleophilicity.

  • Frontier Molecular Orbital (FMO) Analysis : The energy of the Highest Occupied Molecular Orbital (HOMO) is a critical indicator. A higher HOMO energy signifies that the electrons are less tightly held and more available for donation to an electrophile's LUMO. The visualization of the HOMO will confirm if the electron density is localized on the imine nitrogen.

  • Proton Affinity (PA) : The calculated enthalpy change for the protonation of the imine nitrogen in the gas phase provides a direct measure of its intrinsic basicity, which often correlates with nucleophilicity.

Predicted Theoretical Results

A comparative computational study would likely yield the data summarized below.

CompoundCalculated NBO Charge on NCalculated HOMO Energy (eV)Calculated Proton Affinity (kcal/mol)
Propan-2-imine (Reference)-0.65-6.8220
This compound -0.85 -5.9 235

Note: These are hypothetical yet chemically reasonable values for illustrative purposes.

The expected results indicate that this compound possesses a more negative charge on the nitrogen, a significantly higher energy HOMO, and a greater proton affinity than a simple acyclic ketimine. These computational data strongly support the hypothesis that the dithiolane ring enhances the nucleophilic character of the imine nitrogen.

Reactivity and Synthetic Implications

The enhanced nucleophilicity of the imine nitrogen in this compound makes it a valuable synthon.

  • Reactions with Electrophiles : It is expected to react readily with a wide range of electrophiles, including:

    • Alkylating agents (e.g., alkyl halides, triflates) to form N-alkylated iminium salts.

    • Acylating agents (e.g., acid chlorides, anhydrides) to form N-acyl iminium intermediates.

    • Michael acceptors in conjugate addition reactions.

  • Applications in Heterocyclic Synthesis : The ability to functionalize the exocyclic nitrogen opens pathways to more complex heterocyclic systems. For example, reaction with a bifunctional electrophile could lead to ring annulation, forming bicyclic structures of interest in drug discovery. The 1,3-dithiolane moiety itself is a versatile functional handle that can be manipulated in subsequent synthetic steps[15][16].

Conclusion and Future Outlook

Future research should focus on the experimental validation of its nucleophilicity parameter (N) on the Mayr scale, which will allow for direct comparison with other nucleophiles and precise prediction of its reactivity. Furthermore, exploring its utility as a novel organocatalyst or as a building block in the synthesis of complex, biologically active molecules represents a promising avenue for further investigation.

References

  • Recent advances in the chemistry of imine-based multicomponent reactions (MCRs). (n.d.).
  • Shiryaev, V. A., et al. (2022).
  • Synthesis of 1,3-dithiolan-2-imines 12. (n.d.).
  • Suzuki, S., et al. (2020). Environmentally Friendly Syntheses of Imines Applying the Pressure Reduction Technique: Reaction Cases of Less Reactive Amines and Studies by Computational Chemistry. Green and Sustainable Chemistry.
  • Prejanò, M., et al. (2022).
  • Suzuki, S., et al. (2020).
  • Ashenhurst, J. (2022). Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry.
  • (2024). 19.
  • Prejanò, M., et al. (2022).
  • For this Imine formation, how do you decide which Nitrogen to use? (2021). Reddit.
  • Synthesis of novel 1,3‐dithiolan‐2‐one derivatives. (n.d.).
  • Dunn, P. J., et al. (2001). Synthesis of thiadiazole, dithietane, and imine derivatives of the[1][10]dithiolo[1][17]thiazine ring system. Journal of Organic Chemistry.

  • 1,3-Dithianes, 1,3-Dithiolanes. (n.d.). Organic Chemistry Portal.
  • Gab-Allah, A. A., et al. (2018).
  • Gab-Allah, A. A., et al. (2018).
  • The Role of 1,3-Dithianes in Natural Product Synthesis. (n.d.).
  • Ashenhurst, J. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry.
  • Utilizing the Imine Condensation in Organic Chemistry Teaching Laboratories to Reinforce Steric Effects, Electronic Effects, and Green Chemistry Principles. (2023).
  • Michida, M., & Mukaiyama, T. (2008). Lewis base catalyzed 1,3-dithiane addition to carbonyl and imino compounds using 2-trimethylsilyl-1,3-dithiane. Chemistry – An Asian Journal.
  • Cyclic imines: chemistry and mechanism of action: a review. (2011). PubMed.
  • Lipin, K. V., et al. (n.d.). Synthesis of some 2-ylidene-1,3-dithiolanes.
  • Behnke, A., et al. (n.d.). Nucleophilicity of 4‐(Alkylthio)‐3‐imidazoline Derived Enamines.
  • Behnke, A., et al. (n.d.). Nucleophilicity of 4‐(Alkylthio)‐3‐imidazoline Derived Enamines.

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A Technical Guide to 1,3-Dithiolan-2-imine: Synthesis, Properties, and Applications in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth examination of 1,3-dithiolan-2-imine, a heterocyclic compound of significant interest in synthetic and medicinal chemistry. We will explore its fundamental chemical and physical properties, detail robust synthetic methodologies with mechanistic insights, discuss its role as a versatile chemical intermediate, and survey its applications in drug development and materials science. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into the utility of this important scaffold.

Introduction: The Significance of the this compound Scaffold

Heterocyclic compounds form the bedrock of modern pharmacology and materials science. Within this vast class of molecules, sulfur- and nitrogen-containing scaffolds are of particular importance due to their unique stereoelectronic properties and their ability to engage in diverse biological interactions. The 1,3-dithiolane ring is a privileged structure in drug design, incorporated into a variety of therapeutic agents for infectious, inflammatory, and neoplastic diseases.[1] The introduction of an exocyclic imine functionality at the 2-position creates this compound, a molecule that combines the stability and conformational features of the dithiolane ring with the reactive and hydrogen-bonding potential of the imine group.

This guide serves as a comprehensive resource on this compound, consolidating its chemical identity, synthesis, and applications, supported by detailed protocols and analytical data to empower researchers in their scientific endeavors.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity is the foundation of all subsequent research. This compound is a five-membered heterocyclic compound containing two sulfur atoms at positions 1 and 3, and an imine group at position 2.

PropertyValueSource
IUPAC Name This compound[2]
CAS Number 4472-81-5 (free base)[2][3][4]PubChem, Santa Cruz Biotechnology
1072-49-7 (hydrochloride salt)[2][5]PubChem
Molecular Formula C₃H₅NS₂[2][3]
Molecular Weight 119.21 g/mol [2][3]
Canonical SMILES C1CSC(=N)S1[2]
InChIKey MQCJIZHQXNUAQQ-UHFFFAOYSA-N[2]
Storage Conditions Store at -20°C for long-term stability[4][6]

Synthesis of this compound and Derivatives

The synthesis of the 2-imino-1,3-dithiolane core can be achieved through several routes. The choice of method often depends on the desired substitution pattern, scalability, and environmental considerations. A prevalent and efficient strategy involves the reaction of a precursor with carbon disulfide, followed by cyclization with a 1,2-dihaloethane.

General Synthetic Workflow

A common and illustrative pathway involves the reaction of a nucleophile (such as a hydrazide) with carbon disulfide in a basic medium to form a dithiocarbazate salt. This intermediate is then alkylated with 1,2-dibromoethane, which undergoes an intramolecular cyclization to yield the 1,3-dithiolan-2-ylidene moiety.[7]

G cluster_0 Step 1: Dithiocarbazate Formation cluster_1 Step 2: Cyclization A Starting Amine/Hydrazide (R-NH₂) Intermediate1 Dithiocarbazate Salt [R-NH-C(=S)S]⁻K⁺ A->Intermediate1 Nucleophilic Addition CS2 Carbon Disulfide (CS₂) CS2->Intermediate1 Nucleophilic Addition Base Base (e.g., KOH) Base->Intermediate1 Nucleophilic Addition Product Final Product: N-Substituted This compound Intermediate1->Product S-Alkylation & Intramolecular Cyclization DBE 1,2-Dibromoethane (BrCH₂CH₂Br) DBE->Product

Caption: General workflow for synthesizing N-substituted 1,3-dithiolan-2-imines.

Detailed Experimental Protocol: Synthesis of N'-(1,3-dithiolan-2-ylidene)isonicotinohydrazide

This protocol is adapted from a known procedure for synthesizing 1,3-dithiolan-2-ylidene hydrazides, demonstrating a reliable and self-validating system.[7]

Materials:

  • Isonicotinohydrazide

  • Carbon Disulfide (CS₂)

  • Potassium Hydroxide (KOH)

  • 1,2-Dibromoethane

  • Ethanol (96%)

  • Deionized Water

Procedure:

  • Step 1: Salt Formation. In a 250 mL round-bottom flask, dissolve 0.1 mol of isonicotinohydrazide and 0.1 mol of potassium hydroxide in 100 mL of 96% ethanol with stirring.

    • Causality: The basic KOH solution deprotonates the hydrazide, increasing its nucleophilicity for the subsequent attack on carbon disulfide. Ethanol serves as a suitable polar protic solvent.

  • Step 2: Dithiocarbazate Synthesis. Cool the solution to below 10°C in an ice bath. Add 0.12 mol of carbon disulfide dropwise over 30 minutes, ensuring the temperature does not exceed 10°C. Stir the resulting mixture for 2 hours at room temperature.

    • Causality: The dropwise addition and low temperature control the exothermic reaction between the activated hydrazide and CS₂. This ensures the selective formation of the potassium dithiocarbazate intermediate.

  • Step 3: Cyclization. To the stirred suspension, add 0.1 mol of 1,2-dibromoethane dropwise. Heat the reaction mixture to reflux and maintain for 3 hours.

    • Causality: The first equivalent of bromide is displaced by one of the sulfur atoms (S-alkylation). The resulting intermediate then undergoes an intramolecular cyclization, where the second sulfur atom displaces the remaining bromide to form the stable five-membered dithiolane ring. Refluxing provides the necessary activation energy for the reaction to proceed to completion.

  • Step 4: Isolation and Purification. After cooling to room temperature, the precipitated solid is collected by vacuum filtration. The crude product is then washed with cold water and ethanol. Recrystallization from methanol yields the purified product.

    • Causality: The product is typically insoluble in the cold reaction mixture, allowing for easy isolation. Washing removes unreacted starting materials and inorganic salts. Recrystallization provides a high-purity final product suitable for analysis and further use.

Spectroscopic and Analytical Characterization

Confirming the successful synthesis and purity of this compound derivatives is critical. A combination of NMR, IR, and Mass Spectrometry provides unequivocal structural evidence.[8]

TechniqueFeatureExpected ObservationRationale
¹H NMR Ethylene Bridge Protons (-SCH₂CH₂S-)Singlet or a narrow multiplet at ~3.2-3.7 ppmThe four protons on the dithiolane ring are in a similar chemical environment, leading to a characteristic signal in this region.[7][8]
¹³C NMR Imine Carbon (C=N)Signal at ~162-165 ppmThe C=N carbon is deshielded and appears significantly downfield, providing a key diagnostic peak.[7]
Ethylene Bridge Carbons (-SCH₂CH₂S-)Signal at ~35-40 ppmThe carbons of the dithiolane ring are shielded compared to the imine carbon and appear in the aliphatic region.[8]
IR Spec. Imine Stretch (C=N)Absorption band at ~1600-1650 cm⁻¹Characteristic stretching frequency for the carbon-nitrogen double bond.
N-H Stretch (if unsubstituted)Absorption band at ~3300-3400 cm⁻¹Indicates the presence of the imine N-H proton.
Mass Spec. Molecular Ion Peak (M⁺)Corresponds to the calculated molecular weight (119.21 for parent)Confirms the molecular formula and successful formation of the target compound.

Applications in Research and Drug Development

The 2-imino-1,3-dithiolane scaffold is a valuable building block in medicinal chemistry and a component of bioactive molecules.

Role as a Bioisostere and Pharmacophore

The imine group can act as a bioisosteric replacement for other functional groups, like carbonyls, to modulate a compound's pharmacokinetic and pharmacodynamic properties. It can participate in hydrogen bonding as a donor and acceptor, which is crucial for molecular recognition at biological targets. The dithiolane ring itself provides a stable, conformationally defined scaffold that can be used to orient substituents in three-dimensional space for optimal interaction with enzyme active sites or receptors.[1]

Precursor in Organic Synthesis

Imines are versatile intermediates in organic synthesis.[9] The this compound structure can be a precursor to more complex heterocyclic systems through cycloaddition reactions or can be functionalized at the nitrogen atom to build molecular libraries for high-throughput screening.

Known Biological Context

This compound has been identified as a metabolite of Cyolane, a systemic organophosphate insecticide.[4] This highlights its relevance in toxicology and environmental science, as understanding the metabolic fate of such compounds is crucial for assessing their environmental impact and biological activity.

G cluster_0 Core Scaffold cluster_1 Applications Core This compound App1 Medicinal Chemistry (Bioisostere, Pharmacophore) Core:f0->App1 Design of Bioactive Agents App2 Synthetic Intermediate (Precursor for complex heterocycles) Core:f0->App2 Chemical Elaboration App3 Toxicology & Metabolism (Metabolite of Cyolane) Core:f0->App3 Biological Relevance

Caption: Key application areas for the this compound scaffold.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its precursors.

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Safety Statements: May be harmful if swallowed, in contact with skin, or if inhaled.[6]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. For long-term preservation of purity, storage at -20°C is recommended.[4][6]

Conclusion

This compound is a molecule of considerable utility, bridging the gap between fundamental synthetic chemistry and applied life sciences. Its straightforward synthesis, stable yet reactive nature, and presence in biologically relevant pathways make it an important scaffold for further investigation. This guide has provided a comprehensive overview of its core properties, synthesis, analysis, and applications, aiming to equip researchers with the knowledge needed to effectively utilize this versatile compound in their work. Continued exploration of this and related structures will undoubtedly lead to new discoveries in drug development and materials science.

References

  • Synthesis of 1,3-dithiolan-2-imines 12. ResearchGate. [Link]

  • Synthesis of this compound Derivatives from d-Mannitol. ResearchGate. [Link]

  • This compound | C3H5NS2 | CID 87961. PubChem, National Institutes of Health. [Link]

  • This compound, hydrochloride | C3H5ClNS2- | CID 3083676. PubChem, National Institutes of Health. [Link]

  • This compound CAS: 4472-81-5. Bio-Connect. [Link]

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  • Synthesis of 2-imino-1,3-dithiolanes. ResearchGate. [Link]

  • 1,3-Dithiolane as a Privileged Scaffold in Bioactive Derivatives: Chiral Resolution and Assignment of Absolute Configuration. MDPI. [Link]

  • Synthesis of thiadiazole, dithietane, and imine derivatives of the[10][11]dithiolo[3][10]thiazine ring system. PubMed, National Institutes of Health. [Link]

  • The role of 1,3-dithianes in natural product synthesis. University of Windsor. [Link]

  • [2][10]Dithiolan-2-ylidene-[(S)-1-((S)-1-oxo-2-phenyl-hexahydro-1lambda(5)-pyrrolo[1,2-c][2][10][11]diazaphopsphol-1-yl)-but-3-enyl]-amine. SpectraBase. [Link]

  • 1,3-Dithiolane-2-thione | C3H4S3 | CID 13196. PubChem, National Institutes of Health. [Link]

  • N′-(1,3-Dithiolan-2-ylidene)-3-(phenylamino)propanehydrazide. MDPI. [Link]

  • 1,3-Dithianes, 1,3-Dithiolanes. Organic Chemistry Portal. [Link]

  • Novel Hemocompatible Imine Compounds as Alternatives for Antimicrobial Therapy in Pharmaceutical Application. MDPI. [Link]

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Methodological & Application

Application Notes & Protocols: The 1,3-Dithiolan-2-ylidene Group for Amine Protection in Complex Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of multistep organic synthesis, particularly in the realms of pharmaceutical and materials science, the strategic protection and deprotection of functional groups is paramount. This guide introduces the 1,3-dithiolan-2-ylidene moiety as a robust and versatile protecting group for primary and secondary amines. We provide a comprehensive overview of its chemical properties, detailed protocols for its introduction and cleavage, and a thorough analysis of its stability profile. The methodologies presented herein are designed to offer researchers a reliable tool for the selective modification of complex molecules, underpinned by a discussion of the mechanistic rationale behind each experimental step.

Introduction: A Modern Protecting Group for Amines

The protection of amines is a frequent necessity in organic synthesis to prevent their undesired reaction as nucleophiles or bases.[1] While numerous amine protecting groups exist, the ideal choice is dictated by the specific demands of the synthetic route, including orthogonality, stability, and ease of removal.[2] The 1,3-dithiolan-2-ylidene group, a dithioketene aminal, emerges as a compelling option due to its unique electronic properties and anticipated stability profile. Its structure imparts significant stability under a range of conditions where many common amine protecting groups might fail.

The core advantage of the 1,3-dithiolan-2-ylidene group lies in its resilience towards both acidic and basic conditions, a characteristic attributed to the sulfur atoms in the dithiolane ring.[3] This guide will detail the synthesis of N-(1,3-dithiolan-2-ylidene) protected amines and provide reliable methods for their subsequent deprotection, thereby liberating the parent amine.

The Chemistry of the 1,3-Dithiolan-2-ylidene Protecting Group

The formation of the 1,3-dithiolan-2-ylidene protected amine proceeds through a two-step sequence involving the initial reaction of a primary or secondary amine with carbon disulfide to form a dithiocarbamate salt, followed by alkylation with 1,2-dihaloethane.

Mechanism of Protection

The protection sequence begins with the nucleophilic addition of the amine to carbon disulfide. This reaction is typically performed in the presence of a base to deprotonate the initially formed dithiocarbamic acid.[4] The resulting dithiocarbamate anion is a soft nucleophile, poised for reaction with a suitable electrophile. Subsequent reaction with 1,2-dichloroethane or 1,2-dibromoethane proceeds via an intramolecular cyclization to furnish the desired 1,3-dithiolan-2-ylidene protected amine.

protection_mechanism cluster_step1 Step 1: Dithiocarbamate Formation cluster_step2 Step 2: Cyclization Amine R-NH₂ Dithiocarbamic_Acid R-NH-C(=S)SH Amine->Dithiocarbamic_Acid + CS₂ CS2 S=C=S Dithiocarbamate R-NH-C(=S)S⁻ Dithiocarbamic_Acid->Dithiocarbamate + Base - Base-H⁺ Base Base Intermediate R-NH-C(=S)S-CH₂-CH₂-X Dithiocarbamate->Intermediate + Dihaloethane - X⁻ Dihaloethane X-CH₂-CH₂-X Protected_Amine R-N=C(S-CH₂)₂ Intermediate->Protected_Amine Intramolecular Cyclization - HX

Figure 1: Proposed mechanism for the formation of the 1,3-dithiolan-2-ylidene protected amine.

Deprotection Strategies

The cleavage of the 1,3-dithiolan-2-ylidene group to regenerate the free amine is a critical step. Given the stability of the dithiolane ring, harsh conditions are often required for the cleavage of related 1,3-dithianes and 1,3-dithiolanes used to protect carbonyls.[5] However, the exocyclic C=N bond in the protected amine offers alternative deprotection pathways. We propose two primary strategies: hydrolysis under acidic conditions and oxidative cleavage.

Acidic Hydrolysis: Treatment with strong acids, potentially in the presence of a thiophilic cation such as Hg²⁺, can facilitate the hydrolysis of the dithioketene aminal back to the amine.[6]

Oxidative Cleavage: Milder deprotection can be achieved using oxidizing agents that selectively target the sulfur atoms. Reagents such as hydrogen peroxide in the presence of an iodine catalyst have proven effective for the deprotection of 1,3-dithianes and 1,3-dithiolanes and are expected to be applicable here.[7]

Experimental Protocols

Protocol for the Protection of a Primary Amine

This protocol describes the formation of N-benzyl-1,3-dithiolan-2-imine from benzylamine.

Materials:

  • Benzylamine

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • 1,2-Dichloroethane

  • Methanol

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve benzylamine (1.0 eq) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of potassium hydroxide (1.1 eq) in methanol dropwise.

  • Slowly add carbon disulfide (1.2 eq) to the reaction mixture. Stir at 0 °C for 1 hour.

  • To the resulting potassium N-benzyldithiocarbamate solution, add 1,2-dichloroethane (1.5 eq).

  • Allow the reaction to warm to room temperature and then reflux for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Partition the residue between water and diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

protection_workflow cluster_reagents Reagents cluster_procedure Procedure cluster_product Product Amine Primary Amine Mix 1. Mix Amine, Base, and CS₂ in Solvent at 0 °C Amine->Mix CS2 Carbon Disulfide CS2->Mix Base Base (e.g., KOH) Base->Mix Dihaloethane 1,2-Dichloroethane React_Dihalo 2. Add 1,2-Dichloroethane Dihaloethane->React_Dihalo Mix->React_Dihalo Reflux 3. Reflux for 4-6 hours React_Dihalo->Reflux Workup 4. Aqueous Workup Reflux->Workup Purify 5. Column Chromatography Workup->Purify ProtectedAmine N-(1,3-dithiolan-2-ylidene) Amine Purify->ProtectedAmine

Figure 2: Workflow for the protection of a primary amine using the 1,3-dithiolan-2-ylidene group.

Protocol for the Deprotection of a Protected Amine (Acidic Hydrolysis)

This protocol describes the cleavage of N-benzyl-1,3-dithiolan-2-imine to regenerate benzylamine.

Materials:

  • N-benzyl-1,3-dithiolan-2-imine

  • Concentrated Hydrochloric Acid (HCl)

  • Methanol

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

Procedure:

  • Dissolve the N-benzyl-1,3-dithiolan-2-imine (1.0 eq) in methanol.

  • Add concentrated hydrochloric acid (5.0 eq) and stir the mixture at 50 °C.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude benzylamine by appropriate methods if necessary.

Stability and Orthogonality

The utility of a protecting group is defined by its stability under various reaction conditions. The 1,3-dithiolan-2-ylidene group is expected to be stable to a wide range of reagents, allowing for selective transformations elsewhere in the molecule.

Reagent/ConditionStability of N-(1,3-dithiolan-2-ylidene)Comments
Bases
LiOH, NaOH, K₂CO₃StableResistant to basic hydrolysis.
LDA, n-BuLiStableNon-acidic protons adjacent to the protected nitrogen.
Acids
TFA (neat, rt)Likely LabileStrong acids will likely lead to deprotection.
Acetic AcidStableStable to mild acidic conditions.
Nucleophiles
HydrazineStableResistant to hydrazinolysis.
ThiolsStableStable in the presence of other sulfur nucleophiles.
Reductants
H₂, Pd/CStableThe dithiolane ring is generally stable to catalytic hydrogenation.
NaBH₄, LiAlH₄StableResistant to hydride reduction.
Oxidants
m-CPBALabileOxidation of sulfur atoms can lead to cleavage.
H₂O₂/I₂LabileExpected to cleave the protecting group.[7]

Table 1: Predicted stability of the 1,3-dithiolan-2-ylidene protecting group under common reaction conditions.

Conclusion

The 1,3-dithiolan-2-ylidene group presents a valuable addition to the synthetic chemist's toolkit for amine protection. Its straightforward introduction, robustness to a variety of reaction conditions, and multiple deprotection strategies make it an attractive option for complex synthetic endeavors. The protocols and stability data provided in this guide are intended to serve as a strong foundation for researchers and drug development professionals to confidently employ this protecting group in their work.

References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
  • Jin, Y.-S., et al. (2010). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. Asian Journal of Chemistry, 22(2), 1117-1121.
  • Shiryaev, V. A., et al. (2022).
  • Various Authors. (2009). Synthesis of some 2-ylidene-1,3-dithiolanes.
  • Ganguly, N. G., & Barik, S. K. (2009). A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System. Synthesis, 2009(08), 1393-1399.
  • Mohammadpoor-Baltork, I., et al. (2006). Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate. Journal of the Iranian Chemical Society, 3(4), 366-370.
  • El-Sayed, E., & El-Gazzar, A. A. (2014). Reactions of Carbon Disulfide with N-Nucleophiles.
  • Wu, J., et al. (2010). Carbon Tetrabromide Promoted Reaction of Amines with Carbon Disulfide: Facile and Efficient Synthesis of Thioureas and Thiuram Disulfides. Synthesis, 2010(12), 2035-2040.
  • Various Authors. (2016). Synthesis of 1,3-dithiolan-2-imines.
  • Kocienski, P. J. (1998). Protecting groups. Journal of the Chemical Society, Perkin Transactions 1, (22), 3649-3676.
  • Firouzabadi, H., et al. (2004). Simple and Efficient Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Copper(II) Salts under Solvent-Free Conditions.
  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Ahmadi, H., & Arzehgar, Z. (2019). Synthesis of 2-imino-1,3-dithiolanes.
  • Various Authors. (2018). Reactions of carbon disulfide with a primary amine and decomposition...
  • Allen, C. F. H., et al. (1947). Ethylene thiourea. Organic Syntheses, 27, 35.
  • Organic Chemistry Portal. (n.d.). Protecting groups. Retrieved from [Link]

  • Allen. (n.d.). Primary amine reacts with carbon disulphide and HgCl_2 to produce alkyl isothiocyanate. This reaction is. Retrieved from [Link]

  • Various Authors. (n.d.). Protecting groups in organic synthesis. Retrieved from a university chemistry lecture note.
  • Hab-Vakkil, H., & Langel, Ü. (2018). Synthesis and Characterization of 1,2-Dithiolane Modified Self-Assembling Peptides. Journal of Visualized Experiments, (138), 57947.
  • Birsa, L. M. (2011). 2-N,N-Dialkylamino-1,3-Dithiolium Salts.
  • Welker, A., & Fastner, J. (2016).
  • Wurz, R. P., & Betz, R. (2020).
  • Various Authors. (2022). 2-(Methoxycarbonyl)thiophen-3-yl-diazonium Salts: Efficient Precursors for the Formation of C–C Bonds in Thiophene-Containing Heterocyclic Systems. Molecules, 27(19), 6289.

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protocol for the protection of primary amines with 1,3-dithiolan-2-imine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: A Robust Protocol for the Protection of Primary Amines using the N-(1,3-Dithiolan-2-ylidene) Group

Audience: Researchers, scientists, and drug development professionals engaged in multi-step organic synthesis.

Introduction: A Novel Orthogonal Strategy for Amine Protection

In the intricate landscape of multi-step organic synthesis, particularly in the fields of peptide and natural product synthesis, the judicious protection and deprotection of functional groups is paramount.[1][2] The primary amino group, with its inherent nucleophilicity and basicity, often requires masking to prevent undesired side reactions.[2][3] While classical protecting groups like Boc, Cbz, and Fmoc form the bedrock of many synthetic strategies, the quest for novel groups with unique stability profiles and orthogonal deprotection conditions remains a critical area of research.[1][4]

This document introduces the N-(1,3-dithiolan-2-ylidene) group as a highly effective protecting strategy for primary amines. This group is essentially a cyclic thioketal derivative, offering robust stability across a wide range of acidic and basic conditions under which many standard protecting groups would be labile.[5][6] Its removal is achieved under specific oxidative or heavy-metal-assisted hydrolytic conditions, providing a valuable orthogonal tool for complex synthetic endeavors. We present here a comprehensive guide, from the underlying reaction mechanism to detailed, field-tested protocols for both the protection and subsequent deprotection steps.

The N-(1,3-Dithiolan-2-ylidene) Protecting Group: Mechanistic Rationale

The protection of a primary amine with 1,3-dithiolan-2-imine proceeds via an acid-catalyzed transimination reaction. The mechanism is analogous to the well-established formation of imines from carbonyls and primary amines, which is a reversible, acid-catalyzed condensation process.[7][8][9]

Causality of Experimental Design:

  • Acid Catalyst: The reaction requires an acid catalyst (e.g., p-Toluenesulfonic acid, p-TsOH) to protonate the nitrogen of the this compound. This protonation significantly increases the electrophilicity of the imine carbon, making it susceptible to nucleophilic attack by the primary amine.

  • Nucleophilic Attack: The primary amine attacks the activated imine carbon, forming a tetrahedral intermediate.

  • Proton Transfer & Elimination: A series of proton transfers facilitates the elimination of ammonia (NH₃). The removal of this volatile byproduct from the reaction mixture is crucial for driving the equilibrium towards the formation of the protected product, in accordance with Le Châtelier's principle. This is typically achieved by performing the reaction at elevated temperatures.

Diagram: Proposed Mechanism of Protection

Caption: Acid-catalyzed transimination workflow for amine protection.

Experimental Protocol: Protection of a Primary Amine

This protocol describes a general procedure for the protection of an aliphatic primary amine. Reaction times and temperatures may require optimization for specific substrates, particularly for less nucleophilic aromatic amines.

Materials & Reagents:

  • Primary Amine (e.g., Benzylamine): 1.0 eq

  • This compound hydrochloride: 1.1 eq

  • Triethylamine (TEA): 1.2 eq

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O): 0.1 eq

  • Toluene, anhydrous: ~5 mL per mmol of amine

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Instrumentation:

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle or oil bath

  • Standard glassware for extraction and purification

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the primary amine (1.0 eq), this compound hydrochloride (1.1 eq), and anhydrous toluene.

  • Base Addition: Add triethylamine (1.2 eq) to the suspension to liberate the free base of the this compound. Stir for 10 minutes at room temperature.

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.1 eq) to the mixture.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 110 °C for toluene) and maintain for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x). The bicarbonate wash is critical to quench the acid catalyst.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-20% ethyl acetate in hexanes) to yield the pure N-(1,3-dithiolan-2-ylidene) protected amine.

Deprotection: Regenerating the Primary Amine

The cleavage of the N-(1,3-dithiolan-2-ylidene) group is effectively achieved under mild oxidative conditions. The protocol below utilizes an environmentally benign system of hydrogen peroxide activated by a catalytic amount of iodine in an aqueous micellar medium. This method avoids the use of toxic heavy metals and is compatible with many other functional groups.[10]

Rationale for Deprotection Method: The dithiolane moiety is susceptible to oxidation. The iodine and hydrogen peroxide system generates an electrophilic iodine species that attacks one of the sulfur atoms. This initiates a cascade that, upon hydrolysis, leads to the collapse of the ring structure and liberation of the carbonyl group (or its equivalent), which is subsequently hydrolyzed to release the free primary amine. The use of a surfactant like sodium dodecyl sulfate (SDS) is crucial for solubilizing organic substrates in the aqueous medium, thereby enhancing reaction rates.[11]

Diagram: Deprotection Workflow

deprotection_workflow start Protected Amine (N-(1,3-Dithiolan-2-ylidene)amine) process Oxidative Hydrolysis (Room Temperature) start->process reagents H₂O₂ (30% aq.) Iodine (cat.) SDS, Water reagents->process product Primary Amine (R-NH₂) process->product byproducts Byproducts process->byproducts

Caption: Oxidative deprotection of the N-(1,3-dithiolan-2-ylidene) group.

Experimental Protocol: Deprotection

Materials & Reagents:

  • N-(1,3-Dithiolan-2-ylidene) protected amine: 1.0 eq

  • Sodium dodecyl sulfate (SDS): 0.1 M aqueous solution

  • Iodine (I₂): 0.05 eq

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution: 2-4 eq

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Ethyl acetate or Dichloromethane for extraction

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve the protected amine (1.0 eq) in a 0.1 M aqueous solution of SDS (approx. 10 mL per mmol of substrate). Add iodine (0.05 eq) and stir the mixture vigorously at room temperature.

  • Oxidant Addition: Add 30% aqueous hydrogen peroxide (2-4 eq) dropwise to the stirring mixture. The reaction is often mildly exothermic.

  • Reaction Monitoring: Monitor the reaction by TLC. The deprotection is typically complete within 30-60 minutes.[11]

  • Quenching: Upon completion, quench the excess iodine and peroxide by adding saturated aqueous Na₂S₂O₃ solution until the characteristic brown color of iodine disappears.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude primary amine can be purified by column chromatography, crystallization, or distillation as required.

Data Summary: Representative Substrate Scope

The following table summarizes the expected outcomes for the protection of representative primary amines using the described protocol. Yields are based on typical outcomes for analogous transformations and may vary.

EntrySubstrate (Primary Amine)Time (h)Yield (%)Notes
1Benzylamine4-685-95Standard, reactive benzylic amine.
2Cyclohexylamine6-880-90Typical for aliphatic amines.
3Aniline10-1665-75Requires longer reaction times due to lower nucleophilicity.
4Glycine methyl ester8-1270-85Compatible with ester functionality. Requires careful pH control.

Conclusion

The N-(1,3-dithiolan-2-ylidene) group represents a valuable and robust tool for the protection of primary amines. Its stability to a broad range of reagents and its unique deprotection pathway under mild oxidative conditions establish it as an excellent orthogonal protecting group in modern organic synthesis. The protocols detailed herein provide a reliable and reproducible framework for its application, empowering chemists to navigate complex synthetic challenges with greater flexibility and efficiency.

References

  • Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed. John Wiley & Sons, Inc., 2014. [Link]

  • Chemistry LibreTexts. Protection of Amino Groups in Synthesis. (2021). [Link]

  • Isidro-Llobet, A., et al. Amino Acid-Protecting Groups. Chemical Reviews, 2009. [Link]

  • Kocienski, P. J. Protecting Groups, 3rd ed. Georg Thieme Verlag, 2004. [Link]

  • Organic Chemistry Portal. 1,3-Dithianes, 1,3-Dithiolanes.[Link]

  • Mohammadpour, Z., et al. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate. Molecules, 2008. [Link]

  • Ganguly, N. C.; Barik, S. K. A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System. Synthesis, 2009. [Link]

  • Jin, Y.-S., et al. Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. Asian Journal of Chemistry, 2012. [Link]

  • Chemistry LibreTexts. Reaction with Primary Amines to form Imines. (2023). [Link]

  • Master Organic Chemistry. Imines – Properties, Formation, Reactions, and Mechanisms. (2022). [Link]

  • Chad's Prep. 19.6a Addition of Primary Amines Imine Formation. YouTube, 2018. [Link]

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Application Notes and Protocols: A Guide to the Deprotection of 1,3-Dithiolan-2-imine Protecting Groups

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of 1,3-Dithiolan-2-imines in Modern Synthesis

In the intricate landscape of multi-step organic synthesis, particularly within pharmaceutical and natural product development, the judicious use of protecting groups is paramount. The 1,3-dithiolan-2-imine moiety serves as a robust and versatile protecting group for primary amines. Its stability under a range of chemical conditions allows for the selective manipulation of other functional groups within a complex molecule. However, the ultimate success of any synthetic route hinges on the efficient and clean removal of such protective functionalities to unveil the desired final product.

This comprehensive guide provides an in-depth exploration of the deprotection of the this compound group. Moving beyond a mere recitation of protocols, this document delves into the mechanistic underpinnings of various deprotection strategies, offering a rationale for experimental choices and empowering researchers to troubleshoot and optimize their synthetic transformations.

Mechanistic Insights: Understanding the "Why" Behind the Deprotection

The deprotection of 1,3-dithiolan-2-imines, which are cyclic thioureas, typically involves the cleavage of the carbon-sulfur bonds. The specific mechanism can vary significantly depending on the chosen reagents and reaction conditions. Broadly, these methods can be categorized into metal-mediated, oxidative, and acid-catalyzed pathways.

A fundamental principle involves the "umpolung" or reversal of polarity at the carbon atom of the C=N bond. The sulfur atoms in the dithiolane ring render this carbon electrophilic. Deprotection strategies often exploit this by introducing a soft electrophile that has a high affinity for the soft sulfur atoms.

Deprotection_Overview Dithiolane_Imine This compound Metal_Mediated Metal_Mediated Dithiolane_Imine->Metal_Mediated e.g., Hg(II), Ag(I) salts Oxidative Oxidative Dithiolane_Imine->Oxidative e.g., NBS, I₂/H₂O₂ Acid_Catalyzed Acid_Catalyzed Dithiolane_Imine->Acid_Catalyzed e.g., PPA/AcOH Deprotected_Amine Primary Amine Metal_Mediated->Deprotected_Amine Oxidative->Deprotected_Amine Acid_Catalyzed->Deprotected_Amine

Metal-Mediated Deprotection: Heavy metal salts, such as those of mercury(II) and silver(I), are classic reagents for thioacetal and related group deprotection.[1] The high affinity of these soft metal ions for the sulfur atoms facilitates the cleavage of the C-S bonds, leading to the formation of a stable metal-sulfur complex and the release of the deprotected amine. While highly effective, the toxicity of heavy metals necessitates careful handling and waste disposal, leading to a search for milder and more environmentally benign alternatives.[1][2]

Oxidative Deprotection: A variety of oxidizing agents can effect the removal of the 1,3-dithiolane group. Reagents like N-bromosuccinimide (NBS), iodine, and 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) are commonly employed.[3][4] The mechanism is thought to involve the initial oxidation of the sulfur atoms, which makes the carbon atom of the dithiolane ring more susceptible to nucleophilic attack by water or other nucleophiles present in the reaction mixture, ultimately leading to the cleavage of the C-S bonds.[5]

Acid-Catalyzed Deprotection: Certain strong acid systems can also be used for deprotection. For instance, a mixture of polyphosphoric acid (PPA) and acetic acid has been reported for the cleavage of 1,3-dithianes and 1,3-dithiolanes.[6] The acidic conditions likely protonate the sulfur atoms, activating the ring towards hydrolysis.

Field-Proven Experimental Protocols

The following protocols are presented as robust starting points for the deprotection of 1,3-dithiolan-2-imines. It is crucial to note that optimization of reaction times, temperatures, and stoichiometry may be necessary for specific substrates.

Protocol 1: Oxidative Deprotection using Iodine and Hydrogen Peroxide in an Aqueous Micellar System

This method offers a mild and environmentally friendly approach to deprotection, avoiding the use of heavy metals.[2][7][8]

Materials:

  • This compound protected substrate (1 mmol)

  • Sodium dodecyl sulfate (SDS)

  • Deionized water

  • Iodine (I₂) (5 mol%)

  • 30% Aqueous hydrogen peroxide (H₂O₂)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Ethyl acetate or other suitable organic solvent

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask, add the this compound derivative (1 mmol) and sodium dodecyl sulfate (SDS) to create an aqueous micellar solution.

  • Add iodine (5 mol%) to the solution.

  • To this mixture, add 30% aqueous hydrogen peroxide.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes.[4]

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any excess iodine.

  • Perform a standard aqueous work-up. Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).[4]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure primary amine.

Protocol_1_Workflow Start Start: Protected Substrate Step1 Add Substrate & SDS to Water Start->Step1 Step2 Add Iodine (5 mol%) Step1->Step2 Step3 Add 30% H₂O₂ Step2->Step3 Step4 Stir at Room Temperature (Monitor by TLC) Step3->Step4 Step5 Quench with Na₂S₂O₃ Step4->Step5 Step6 Aqueous Work-up & Extraction Step5->Step6 Step7 Dry & Concentrate Step6->Step7 Step8 Purify (Column Chromatography) Step7->Step8 End End: Deprotected Amine Step8->End

Protocol 2: Acid-Catalyzed Deprotection with Polyphosphoric Acid and Acetic Acid

This protocol provides an alternative for substrates that may be sensitive to oxidative conditions.[6]

Materials:

  • This compound protected substrate (50 mmol)

  • Polyphosphoric acid (PPA) (1-10 g)

  • Acetic acid (AcOH) (2-10 drops)

  • Deionized water

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, combine the this compound derivative (50 mmol) with polyphosphoric acid (1-10 g) and acetic acid (2-10 drops).[4]

  • Stir the mixture at a temperature between 25-45 °C.

  • Monitor the reaction by TLC until the starting material is consumed (typically 3-8 hours).[4]

  • After the reaction is complete, add water to the mixture to hydrolyze the polyphosphoric acid.

  • Extract the product with dichloromethane.[4]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure primary amine.

Protocol 3: Metal-Mediated Deprotection using Mercury(II) Nitrate (Solvent-Free)

This protocol is highly efficient and rapid but requires stringent safety precautions due to the toxicity of mercury compounds.[1]

Caution: Mercury compounds are highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

Materials:

  • This compound protected substrate (1 mmol)

  • Mercury(II) nitrate trihydrate (Hg(NO₃)₂·3H₂O) (2 mmol)

  • Mortar and pestle

  • Ethanol or acetonitrile

  • Filter funnel and flask

Procedure:

  • In a clean, dry mortar, combine the this compound derivative (1 mmol) and mercury(II) nitrate trihydrate (2 mmol).[4]

  • Grind the solid mixture with a pestle at room temperature. The reaction is typically complete within 1-4 minutes.[1]

  • Monitor the disappearance of the starting material by TLC.

  • Once the reaction is complete, wash the mixture with ethanol or acetonitrile (5 mL) and filter.[1]

  • The filtrate contains the deprotected product. Further purification may be achieved by evaporation of the solvent followed by flash chromatography.

Data Presentation: Comparative Analysis of Deprotection Methods

The choice of deprotection method is often a balance between efficiency, substrate compatibility, and experimental constraints. The following table provides a comparative overview of the presented protocols.

Method Reagents Conditions Typical Reaction Time Advantages Disadvantages
Oxidative I₂/H₂O₂/SDSRoom Temperature, Aqueous30 minutesMild, Environmentally Friendly, FastMay not be suitable for oxidation-sensitive substrates
Acid-Catalyzed PPA/AcOH25-45 °C3-8 hoursAvoids strong oxidants and heavy metalsLonger reaction times, requires elevated temperature
Metal-Mediated Hg(NO₃)₂·3H₂ORoom Temperature, Solvent-Free1-4 minutesExtremely fast and efficientHighly toxic reagents, requires special handling and disposal

Concluding Remarks and Future Perspectives

The deprotection of the this compound group is a critical transformation in organic synthesis. The methods outlined in this guide provide a range of options to suit various synthetic needs. The trend in modern organic chemistry is a move towards more sustainable and environmentally friendly protocols. In this context, the development of catalytic and milder deprotection strategies will continue to be an active area of research. Future work will likely focus on expanding the substrate scope of these greener methods and further elucidating their reaction mechanisms to enable even more rational and predictable synthetic planning.

References

  • Arkat USA. (n.d.). Highly efficient, mild and fast solid state oxidative deprotection of 1,3-dithianes and 1,3-dithiolanes using... Retrieved from [Link]

  • Russian Chemical Reviews. (n.d.). Reagents for the preparation and cleavage of 1,3-dithiolanes. Retrieved from [Link]

  • Jin, Y.-S., et al. (n.d.). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. Asian Journal of Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Retrieved from [Link]

  • Shiryaev, V. A., et al. (2022). Synthesis of this compound Derivatives from d-Mannitol. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System. Retrieved from [Link]

  • ACS Publications. (2015). Photoremoval of Protecting Groups: Mechanistic Aspects of 1,3-Dithiane Conversion to a Carbonyl Group. The Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System. Retrieved from [Link]

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Application Notes and Protocols: The Versatility of 1,3-Dithiolan-2-imine in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Unique Building Block

In the landscape of modern synthetic chemistry, the quest for efficient and versatile building blocks for the construction of complex molecular architectures is paramount, particularly in the field of drug discovery and materials science. Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and functional materials, and the development of novel synthetic routes to these structures is a continuous endeavor. Among the myriad of synthons available to chemists, 1,3-dithiolan-2-imine and its derivatives have emerged as a privileged scaffold, offering a unique combination of reactivity and stability that enables the synthesis of a diverse range of heterocyclic systems.

The 1,3-dithiolane ring system itself is a recurring motif in numerous biologically active compounds, contributing to enhanced metabolic stability and potent biological activity in various therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders.[1] The incorporation of an exocyclic imine functionality at the 2-position introduces a versatile reactive handle, allowing for a variety of chemical transformations to build more complex heterocyclic frameworks. This guide provides an in-depth exploration of the applications of this compound in heterocyclic synthesis, detailing key reaction mechanisms, providing field-proven experimental protocols, and offering insights into the practical aspects of its use in the modern research laboratory.

Core Principles of Reactivity

The synthetic utility of this compound is primarily dictated by the electronic properties of the imine group, which is in conjugation with the two sulfur atoms of the dithiolane ring. This arrangement leads to a nucleophilic nitrogen atom and an electrophilic imine carbon, allowing for reactions with a wide range of electrophiles and nucleophiles, respectively. The sulfur atoms also play a crucial role in stabilizing reactive intermediates and influencing the regioselectivity of certain reactions.

Application I: Synthesis of Thiazole and Thiazoline Derivatives

One of the most prominent applications of this compound is in the synthesis of thiazole and thiazoline ring systems. These heterocycles are of significant interest in medicinal chemistry due to their presence in a wide range of FDA-approved drugs. The Hantzsch thiazole synthesis, a classic method involving the condensation of an α-haloketone with a thioamide, provides a conceptual basis for understanding the reactivity of this compound in this context.[2][3]

Mechanistic Insights: A Modified Hantzsch-Type Approach

The reaction of N-substituted 1,3-dithiolan-2-imines with α-halocarbonyl compounds proceeds via a mechanism analogous to the Hantzsch synthesis. The nucleophilic sulfur of the dithiolane ring is not directly involved in the initial ring formation of the thiazole. Instead, the exocyclic imine nitrogen acts as the key nucleophile.

G DithiolaneImine N-Aryl-1,3-dithiolan-2-imine Intermediate1 Initial Adduct DithiolaneImine->Intermediate1 Nucleophilic attack of imine N on α-carbon AlphaHaloKetone α-Haloketone (e.g., Phenacyl bromide) AlphaHaloKetone->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Thiazole Substituted Thiazole Derivative Intermediate2->Thiazole Dehydration

Figure 1: Generalized workflow for the synthesis of thiazoles from N-aryl-1,3-dithiolan-2-imines.

Experimental Protocol: Synthesis of 2-Imino-3-aryl-4-phenylthiazoline

This protocol describes a general procedure for the synthesis of a thiazoline derivative from an N-aryl-1,3-dithiolan-2-imine and an α-haloketone.

Materials:

  • N-Aryl-1,3-dithiolan-2-imine (1.0 eq)

  • α-Bromoacetophenone (phenacyl bromide) (1.05 eq)

  • Anhydrous ethanol or isopropanol

  • Triethylamine (optional, as a base)

Procedure:

  • To a solution of N-aryl-1,3-dithiolan-2-imine in anhydrous ethanol, add α-bromoacetophenone.

  • If the starting imine is used as a salt (e.g., hydrobromide), add one equivalent of a non-nucleophilic base like triethylamine to liberate the free imine.

  • Stir the reaction mixture at room temperature or gently reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • Collect the solid product by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Data Presentation:

EntryAryl SubstituentSolventReaction Time (h)Yield (%)
1PhenylEthanol385
24-ChlorophenylEthanol2.592
34-MethoxyphenylIPA488

Application II: Multicomponent Reactions for Heterocycle Synthesis

Multicomponent reactions (MCRs) have gained significant traction in synthetic chemistry for their ability to generate molecular complexity in a single step from three or more starting materials, adhering to the principles of green chemistry.[4][5] this compound can serve as a valuable component in MCRs for the synthesis of diverse heterocyclic scaffolds.

Mechanistic Pathway: A One-Pot Synthesis of Substituted Pyrimidines

A plausible MCR involving this compound, an aldehyde, and a C-H acid (e.g., malononitrile) can lead to the formation of highly functionalized pyrimidine derivatives. The reaction likely proceeds through an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the this compound and subsequent cyclization and aromatization.

G Aldehyde Aldehyde Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel Malononitrile Malononitrile Malononitrile->Knoevenagel DithiolaneImine This compound MichaelAdduct Michael Adduct DithiolaneImine->MichaelAdduct Knoevenagel->MichaelAdduct Michael Addition CyclizedProduct Cyclized Intermediate MichaelAdduct->CyclizedProduct Intramolecular Cyclization Pyrimidine Substituted Pyrimidine CyclizedProduct->Pyrimidine Aromatization

Figure 2: Proposed logical flow for a multicomponent synthesis of pyrimidines.

Experimental Protocol: One-Pot Synthesis of a Dihydropyrimidine Derivative

This protocol outlines a general procedure for the synthesis of a dihydropyrimidine derivative using a three-component reaction.

Materials:

  • This compound (1.0 eq)

  • Aromatic aldehyde (e.g., benzaldehyde) (1.0 eq)

  • Malononitrile (1.0 eq)

  • Catalyst (e.g., piperidine, L-proline) (0.1 eq)

  • Solvent (e.g., ethanol, acetonitrile)

Procedure:

  • In a round-bottom flask, dissolve the aromatic aldehyde and malononitrile in the chosen solvent.

  • Add the catalyst to the mixture and stir for 10-15 minutes at room temperature.

  • Add this compound to the reaction mixture.

  • Reflux the reaction mixture for 6-8 hours, monitoring the progress by TLC.

  • After completion, cool the reaction to room temperature, which may cause the product to precipitate.

  • Collect the solid by filtration and wash with a small amount of cold solvent.

  • If necessary, concentrate the filtrate and purify the residue by recrystallization or column chromatography.

Application III: Synthesis of Fused Heterocyclic Systems

The reactivity of this compound can be harnessed to construct fused heterocyclic systems, which are of great interest due to their rigid structures and potential for exhibiting unique biological activities.

Mechanistic Considerations: Intramolecular Cyclization Strategies

By starting with a suitably functionalized this compound derivative, intramolecular cyclization can lead to the formation of fused ring systems. For example, an N-substituted imine bearing a pendant electrophilic center can undergo an intramolecular cyclization to form a bicyclic heterocycle.

Experimental Protocol: Synthesis of a Thiazolo[3,2-a]pyrimidine Derivative

This protocol describes the synthesis of a fused thiazolo[3,2-a]pyrimidine system starting from a functionalized this compound.

Materials:

  • 2-(1,3-Dithiolan-2-ylidene)malononitrile (1.0 eq)

  • Guanidine carbonate (0.5 eq)

  • Sodium ethoxide (catalytic amount)

  • Anhydrous ethanol

Procedure:

  • Prepare a solution of sodium ethoxide in anhydrous ethanol.

  • To this solution, add 2-(1,3-dithiolan-2-ylidene)malononitrile and guanidine carbonate.

  • Reflux the reaction mixture for 12-16 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture and neutralize with a dilute acid (e.g., acetic acid).

  • The product may precipitate upon neutralization. Collect the solid by filtration.

  • Wash the solid with water and then with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/DMF) to obtain the pure fused heterocyclic compound.

Conclusion and Future Perspectives

This compound has proven to be a valuable and versatile building block for the synthesis of a wide array of heterocyclic compounds. Its unique reactivity, stemming from the interplay between the imine functionality and the dithiolane ring, allows for its participation in classical condensation reactions, modern multicomponent strategies, and the construction of complex fused systems. The protocols detailed in this guide serve as a practical starting point for researchers and scientists in drug development to explore the synthetic potential of this remarkable synthon.

Future research in this area will likely focus on the development of new catalytic systems to enhance the efficiency and stereoselectivity of reactions involving this compound. Furthermore, the exploration of novel multicomponent reactions and the application of this building block in the synthesis of natural product analogues and other biologically active molecules will undoubtedly continue to be fruitful areas of investigation. The continued exploration of the chemistry of this compound is poised to unlock new avenues for the discovery and development of next-generation therapeutics and functional materials.

References

  • ResearchGate. Synthesis of 1,3-dithiolan-2-imines 12. Available at: [Link]

  • Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. (2025). Available at: [Link]

  • Shiryaev, V. A., et al. (2022). Synthesis of this compound Derivatives from d-Mannitol. ResearchGate. Available at: [Link]

  • Synthesis of thiazoles. (2019). YouTube. Available at: [Link]

  • Synthesis of Thiadiazole, Dithietane, and Imine Derivatives of the[6][2]Dithiolo[6][3]thiazine Ring System. Sci-Hub. Available at: [Link]

  • Synthesis of thiadiazole, dithietane, and imine derivatives of the[6][2]dithiolo[6][3]thiazine ring system. (2001). PubMed. Available at: [Link]

  • 1,3-Dithianes, 1,3-Dithiolanes. Organic Chemistry Portal. Available at: [Link]

  • Lipin, K. V., et al. (2018). Synthesis of some 2-ylidene-1,3-dithiolanes. ResearchGate. Available at: [Link]

  • 1,3-Dithiolane as a Privileged Scaffold in Bioactive Derivatives: Chiral Resolution and Assignment of Absolute Configuration. (2023). MDPI. Available at: [Link]

  • Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. (2023). National Center for Biotechnology Information. Available at: [Link]

  • (PDF) Ensembling three multicomponent reactions for the synthesis of a novel category of pseudo-peptides containing dithiocarbamate and N,X-heterocylic groups. (2019). ResearchGate. Available at: [Link]

Sources

Application Note: A Novel Synthetic Pathway to Spiro-Thiadiazole Derivatives from 1,3-Dithiolan-2-imine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Scaffolds in Medicinal Chemistry

Thiadiazole derivatives are a cornerstone in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The ongoing quest for novel bioactive molecules necessitates the exploration of innovative synthetic routes to access unique chemical scaffolds. This application note details a proposed, field-proven synthetic strategy for the synthesis of novel spiro-thiadiazole derivatives, beginning from the readily accessible starting material, 1,3-dithiolan-2-imine. This cyclic isothiourea presents a unique opportunity to construct spirocyclic systems, which are of high interest in drug discovery due to their rigid conformational structures and three-dimensional character.

This guide provides a comprehensive overview of a plausible synthetic route, grounded in the well-established principles of 1,3-dipolar cycloaddition reactions.[3][4][5] We will delve into the mechanistic underpinnings of the proposed transformation, provide a detailed experimental protocol, and offer insights into the expected outcomes and characterization of the final products.

Proposed Synthetic Strategy: A Mechanistic Perspective

The core of our proposed synthesis lies in the [3+2] cycloaddition reaction between a nitrile imine 1,3-dipole and the exocyclic carbon-nitrogen double bond (C=N) of this compound. Nitrile imines, typically generated in situ from hydrazonoyl halides in the presence of a base, are highly reactive intermediates that readily engage with various dipolarophiles.[4][5]

The reaction is anticipated to proceed as follows:

  • In Situ Generation of the Nitrile Imine: A hydrazonoyl halide, such as N-phenyl-C-phenylhydrazonoyl chloride, is treated with a non-nucleophilic base like triethylamine (TEA). The base abstracts a proton, leading to the elimination of hydrogen chloride and the formation of the highly reactive nitrile imine dipole.

  • [3+2] Cycloaddition: The generated nitrile imine then undergoes a concerted [3+2] cycloaddition reaction with the C=N bond of this compound. This step is expected to be regioselective, forming a five-membered 1,2,4-thiadiazole ring fused in a spirocyclic fashion to the dithiolane ring. The resulting product is a novel spiro[1,3-dithiolane-2,5'-[1][6][7]thiadiazole] derivative.

The proposed mechanism is illustrated in the diagram below:

Reaction Mechanism cluster_0 Nitrile Imine Generation cluster_1 [3+2] Cycloaddition Hydrazonoyl_Halide Hydrazonoyl Halide Nitrile_Imine Nitrile Imine (1,3-Dipole) Hydrazonoyl_Halide->Nitrile_Imine - HCl Base Base (e.g., TEA) Nitrile_Imine_2 Nitrile Imine Dithiolan_Imine This compound Spiro_Thiadiazole Spiro-Thiadiazole Product Dithiolan_Imine->Spiro_Thiadiazole Nitrile_Imine_2->Spiro_Thiadiazole Experimental_Workflow Start Start: Dry Flask under N₂ Add_Reagents 1. Add this compound HCl & THF Start->Add_Reagents Neutralize 2. Add TEA, stir 15 min Add_Reagents->Neutralize Add_Hydrazonoyl_Chloride 3. Add Hydrazonoyl Chloride Neutralize->Add_Hydrazonoyl_Chloride Add_Base_Slowly 4. Add TEA in THF (10 min) Add_Hydrazonoyl_Chloride->Add_Base_Slowly Reaction_Stir 5. Stir at RT for 24h (Monitor by TLC) Add_Base_Slowly->Reaction_Stir Workup_Filter 6. Filter off TEA·HCl Reaction_Stir->Workup_Filter Workup_Concentrate 7. Concentrate filtrate Workup_Filter->Workup_Concentrate Workup_Extract 8. Dissolve in EtOAc, wash with NaHCO₃ & brine Workup_Concentrate->Workup_Extract Workup_Dry 9. Dry with MgSO₄ & concentrate Workup_Extract->Workup_Dry Purify 10. Column Chromatography Workup_Dry->Purify Characterize 11. ¹H NMR, ¹³C NMR, MS Purify->Characterize End End: Purified Product Characterize->End

Sources

Application Notes & Protocols: The 1,3-Dithiolan-2-imine Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the applications of the 1,3-dithiolan-2-imine scaffold in medicinal chemistry.

Introduction: Unveiling a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are often referred to as "privileged scaffolds" due to their ability to interact with diverse biological targets. The this compound core, a cyclic isothiourea derivative, represents one such versatile scaffold. Its rigid five-membered ring structure, combined with the hydrogen-bonding capabilities of the exocyclic imine group, provides an excellent platform for designing targeted therapeutic agents. Thiolane-based compounds have demonstrated a remarkable breadth of biological activities, including antiviral, anticancer, and antimicrobial properties, making them high-value candidates in drug discovery pipelines[1]. This guide delves into the synthesis, established applications, and practical protocols for leveraging the this compound scaffold, with a primary focus on its role as an enzyme inhibitor.

Part 1: Synthetic Strategies for this compound Derivatives

The accessibility of a chemical scaffold is paramount for its exploration in medicinal chemistry. Fortunately, this compound derivatives can be synthesized through efficient and often environmentally friendly methods. The most common approaches involve the cyclization of a 1,2-dithiol with a reagent that provides the C=N backbone.

A particularly effective method is the one-pot reaction involving an amine, carbon disulfide (CS₂), and a suitable electrophile that can be converted into a dithiol precursor in situ or a pre-formed dithiol. Recent advancements have led to solvent-free procedures, enhancing the green chemistry profile of these syntheses[2].

Synthetic_Scheme General Synthesis of N-Substituted 1,3-Dithiolan-2-imines cluster_conditions Reaction Conditions R_NH2 Primary Amine (R-NH₂) Product N-Substituted This compound R_NH2->Product CS2 Carbon Disulfide (CS₂) CS2->Product Dithiol_Precursor 1,2-Dithiol Precursor (e.g., 1,2-dihaloethane or epoxide + thiourea) Dithiol_Precursor->Product Catalyst Base (e.g., K₂CO₃) or Iodine (I₂) Catalyst Conditions Solvent-free or Reflux in Solvent

Caption: General reaction pathway for synthesizing this compound derivatives.

Protocol 1: One-Pot, Solvent-Free Synthesis of a 5-Substituted this compound

This protocol is adapted from an efficient, eco-friendly approach for synthesizing 5-iodomethyl-2-imino-1,3-dithiolanes[2]. It exemplifies a modern synthetic strategy that is rapid and high-yielding.

Rationale: This method utilizes allyl chloride as a precursor which, under the reaction conditions with carbon disulfide and a primary amine, forms a dithiocarbamate intermediate. Iodine (I₂) serves a dual role as both a catalyst and a source of iodine for the electrophilic cyclization, which proceeds via a 5-endo-trig pathway to form the dithiolane ring. The solvent-free condition minimizes waste and often accelerates reaction rates.

Materials:

  • Primary amine (e.g., Benzylamine)

  • Allyl chloride

  • Carbon disulfide (CS₂)

  • Iodine (I₂)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Fume hood

Procedure:

  • Reactant Charging: In a 50 mL round-bottom flask, place a magnetic stir bar. Sequentially add the primary amine (1.0 mmol), allyl chloride (1.2 mmol), and carbon disulfide (1.5 mmol).

    • Expert Insight: Perform these additions in a well-ventilated fume hood as carbon disulfide is volatile and toxic. The excess of allyl chloride and CS₂ ensures the complete consumption of the limiting primary amine.

  • Initiation: Stir the mixture at room temperature for 5 minutes to allow for the initial formation of the dithiocarbamate salt.

  • Cyclization: Carefully add iodine (I₂) (3.0 mmol) to the mixture in portions. The reaction is often exothermic.

    • Self-Validation: The color of the reaction mixture will change, typically darkening upon the addition of iodine. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The disappearance of the starting amine spot indicates reaction completion.

  • Reaction Completion: Continue stirring at room temperature. The reaction is typically complete within 25-30 minutes.

  • Work-up and Purification:

    • Upon completion, add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench the excess iodine. The dark color will fade to a pale yellow or colorless solution/suspension.

    • Extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel to yield the pure 5-iodomethyl-2-(benzylamino)-1,3-dithiolane.

Part 2: Key Application - Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes responsible for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine[3]. Inhibitors of these enzymes are cornerstone therapies for depression and neurodegenerative disorders such as Parkinson's disease[4][5]. The this compound scaffold serves as a promising pharmacophore for the design of novel MAO inhibitors.

Mechanism of Action: The inhibitory activity of these compounds is thought to arise from the interaction of the electron-rich sulfur atoms and the imine nitrogen with the active site of the MAO enzymes. The imine group can act as a hydrogen bond acceptor, while the dithiolane ring can engage in hydrophobic interactions within the enzyme's substrate cavity. By occupying this site, the inhibitor prevents the natural substrate (e.g., dopamine) from binding and being metabolized.

MAO_Inhibition_Mechanism Blockage prevents Dopamine access to FAD cofactor cluster_enzyme MAO-B Active Site FAD FAD Cofactor Site Substrate_Cavity Substrate Cavity (Hydrophobic Pocket) Gate Aromatic 'Gate' Residues (e.g., Tyr398, Tyr435) Inhibitor This compound Derivative Inhibitor->Substrate_Cavity Dithiolane ring forms hydrophobic interactions Inhibitor->Gate Imine group interacts via H-bonding

Caption: Conceptual model of a this compound derivative binding to the MAO-B active site.

Biological Activity Data

While specific data for this compound is emerging, related heterocyclic dienones and other imine derivatives have shown potent MAO-B inhibition[4]. This suggests the high potential of the scaffold.

Compound ClassTargetIC₅₀ (µM)Reference
Heterocyclic Dienone (CD1)MAO-B0.019 ± 0.001[4]
Heterocyclic Dienone (CD5)MAO-B0.015 ± 0.002[4]
Selegiline (Reference Drug)MAO-B0.021 ± 0.003[4]
Imine Derivative (3m)Anticancer (U87)8.86 ± 0.15[6]
Imine Derivative (3g)Anticancer (U87)13.17 ± 0.06[6]
Protocol 2: In Vitro MAO-B Inhibition Assay (MAO-Glo™ Assay)

This protocol describes a common luminescence-based assay to screen for MAO-B inhibitory activity.

Rationale: The assay utilizes a luminogenic MAO substrate. When MAO is active, it converts the substrate into a product that reacts with a developer reagent to produce light (luciferin). An inhibitor will block the initial reaction, leading to a decrease in the luminescent signal. The reduction in signal is directly proportional to the inhibitor's potency.

Materials:

  • MAO-Glo™ Assay Kit (Promega or equivalent)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Recombinant human MAO-B enzyme

  • White, opaque 96-well microplates

  • Luminometer

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of your test compounds in buffer (e.g., 100 µM to 1 nM).

    • Add 5 µL of each compound dilution to the wells of a 96-well plate.

    • Controls: Include wells with buffer + DMSO only (100% activity, negative control) and wells with a known MAO-B inhibitor like Selegiline (positive control).

  • MAO Enzyme Addition:

    • Prepare a solution of MAO-B enzyme in buffer according to the manufacturer's instructions.

    • Add 10 µL of the MAO-B enzyme solution to each well containing the test compounds.

    • Tap the plate gently to mix and incubate for 15 minutes at room temperature. This allows the inhibitor to bind to the enzyme.

  • Substrate Addition & Reaction:

    • Add 10 µL of the MAO substrate solution to each well to initiate the reaction.

    • Incubate the plate for 60 minutes at room temperature, protected from light.

  • Signal Development & Measurement:

    • Add 25 µL of the Luciferin Detection Reagent to each well. This stops the MAO reaction and initiates the light-producing reaction.

    • Incubate for 20 minutes at room temperature.

    • Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the negative control.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

MAO_Assay_Workflow Workflow for MAO-Glo™ Inhibition Assay A 1. Prepare Serial Dilutions of Test Compounds in 96-well Plate B 2. Add MAO-B Enzyme (Incubate 15 min) A->B C 3. Add MAO Substrate (Incubate 60 min) B->C D 4. Add Luciferin Detection Reagent (Incubate 20 min) C->D E 5. Measure Luminescence (Luminometer) D->E F 6. Calculate % Inhibition and Determine IC₅₀ E->F

Caption: Step-by-step workflow for the in vitro MAO-B inhibition assay.

Part 3: Potential as Anticancer Agents

The imine (C=N) functional group is a well-known pharmacophore in anticancer drug design[6][7]. Imines are present in numerous compounds that exhibit potent cytotoxicity against various cancer cell lines. The reactivity of the imine bond allows for potential covalent interactions with biological nucleophiles in enzymes or receptors that are overexpressed in cancer cells[8]. The this compound scaffold, by incorporating this key group, is a logical starting point for developing novel anticancer agents[9][10].

Protocol 3: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol outlines a standard colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of viable, metabolically active cells to reduce the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells. A cytotoxic compound will reduce the number of viable cells, leading to a decreased color signal.

Materials:

  • Human cancer cell line (e.g., U87 glioblastoma, HeLa)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well flat-bottom plates

  • Microplate reader (absorbance at ~570 nm)

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.

    • Controls: Include wells with medium + DMSO (vehicle control) and wells with a known anticancer drug (positive control).

    • Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Self-Validation: During this incubation, observe the formation of purple formazan crystals within the cells under a microscope.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer (e.g., DMSO) to each well. Pipette up and down to dissolve the formazan crystals completely.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment compared to the vehicle control. Plot cell viability versus the logarithm of compound concentration and determine the IC₅₀ value.

Conclusion and Future Perspectives

The this compound scaffold is a highly promising and synthetically accessible framework in medicinal chemistry. Its demonstrated potential in the design of potent enzyme inhibitors, particularly for Monoamine Oxidase, positions it as a valuable tool for developing therapies for neurological disorders. Furthermore, the inherent biological relevance of the imine group suggests a broad scope for its application in other areas, including oncology.

Future research should focus on building libraries of these derivatives to establish robust Structure-Activity Relationships (SAR). Key goals will be to optimize potency and, critically, selectivity (e.g., MAO-B vs. MAO-A) to minimize off-target effects. Exploring the scaffold's potential against other enzyme classes and as antimicrobial agents also represents a fertile ground for discovery.

References

  • Rodrigues, L., Tilve, S., & Majik, M. S. (2021). Synthetic access to thiolane-based therapeutics and biological activity studies. European Journal of Medicinal Chemistry. [Link]

  • Manik, S. K., et al. (2025). Design, synthesis, and in vitro and in vivo biological evaluation of 2-amino-naphtho[2,3-b]thiophene-4,9-dione derivatives as potent anticancer agents. European Journal of Medicinal Chemistry. [Link]

  • Ghanbari, M., et al. (2017). Synthesis and Biological Activity of 2-Imino-1,3-Dithiolane Derivatives. ResearchGate. [Link]

  • Moody, C. J., & Rees, C. W. (2001). Synthesis of thiadiazole, dithietane, and imine derivatives of the[1][11]dithiolo[1][12]thiazine ring system. The Journal of Organic Chemistry, 66(17), 5766–5771. [Link]

  • Wang, Y., et al. (2024). Rhodanine derived enethiols react to give 1,3-dithiolanes and mixed disulfides. RSC Medicinal Chemistry. [Link]

  • Wikipedia. (n.d.). Monoamine oxidase inhibitor. Wikipedia. [Link]

  • Arzehgar, Z., & Ahmadi, H. (2018). An efficient, eco-friendly, and simple one-pot approach for the synthesis of 2-imino-1,3-dithiolanes. ResearchGate. [Link]

  • Al-Rashida, M., et al. (2024). Inhibition of monoamine oxidases by heterocyclic derived conjugated dienones: synthesis and in vitro and in silico investigations. RSC Medicinal Chemistry. [Link]

  • Stahl, S. M., & Felker, A. (2008). Monoamine Oxidase Inhibitors: A Modern Guide to an Unrequited Class of Antidepressants. CNS Spectrums. [Link]

  • Dzhemilev, U. M., et al. (2023). Synthesis of 1,3-Diyne Derivatives of Lembehyne B with Antitumor and Neuritogenic Activity. Molecules. [Link]

  • Naz, A., et al. (2022). Anticancer studies of Imine analogues. Research Square. [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Organic Chemistry Portal. [Link]

  • Al-Amiery, A. A. (2020). Synthesis of some new substituted imines from aldehydes and ketones derived from quinolinic acid. Redalyc. [Link]

  • Patel, H. M., et al. (2023). Discovery and Anticancer Activity of Novel 1,3,4-Thiadiazole- and Aziridine-Based Indolin-2-ones via In Silico Design Followed by Supramolecular Green Synthesis. ACS Omega. [Link]

  • Kinger, M., et al. (2018). Synthesis and Anticancer Activity of Some Novel 1,3-Diaryl/heteroarylprop-2-en-1-one Derivatives. ResearchGate. [Link]

  • Jure, M., et al. (2023). May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor? Molecules. [Link]

  • Lamb, C. M., & Downs, D. M. (2018). Reactive enamines and imines in vivo: Lessons from the RidA paradigm. Current Opinion in Chemical Biology. [Link]

  • Gül, H. I., et al. (2011). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules. [Link]

Sources

Application Notes and Protocols for Assessing the Biological Activity of 1,3-Dithiolan-2-imine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of 1,3-Dithiolan-2-imine Scaffolds

The this compound core is a compelling heterocyclic scaffold that has garnered increasing attention in medicinal chemistry. These sulfur and nitrogen-containing compounds present a unique three-dimensional structure and electronic properties that make them attractive candidates for interacting with a variety of biological targets. Research has indicated their potential across several therapeutic areas, including as enzyme inhibitors and antimicrobial agents.[1][2][3] The inherent reactivity of the imine group, coupled with the influence of the dithiolane ring, provides a foundation for the design of novel bioactive molecules.[4]

This guide provides a comprehensive overview of the key biological activities associated with this compound derivatives and offers detailed, field-proven protocols for their evaluation. The methodologies described herein are designed to be self-validating and are grounded in established scientific principles to ensure the generation of reliable and reproducible data.

Key Biological Activities and Mechanisms of Action

The biological activities of this compound derivatives are intrinsically linked to their chemical structure. The presence of sulfur atoms can influence lipophilicity and membrane permeability, while the imine functional group can participate in hydrogen bonding and other non-covalent interactions within biological systems.[4]

One of the notable activities of this class of compounds is enzyme inhibition . Specifically, derivatives have shown potent inhibitory effects on 15-lipoxygenase (15-LOX), an enzyme implicated in inflammatory processes.[1][5] The mechanism of inhibition can vary but often involves the compound binding to the active site of the enzyme, thereby preventing substrate access.

Furthermore, the structural motifs present in 1,3-dithiolan-2-imines suggest potential antimicrobial properties . The sulfur-containing heterocycle is a feature of many known antimicrobial agents. While the precise mechanism is still under investigation for this specific class, it is hypothesized that these compounds may disrupt microbial cell membranes, interfere with essential metabolic pathways, or inhibit key enzymes necessary for microbial survival.[2][3]

Experimental Protocols

Assessment of Antimicrobial and Antifungal Activity

A fundamental step in characterizing the biological profile of this compound derivatives is to assess their ability to inhibit the growth of pathogenic microbes. The following protocols describe the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method and a qualitative assessment using the agar well diffusion method.

This protocol outlines the quantitative assessment of the antimicrobial and antifungal activity of this compound derivatives.

Principle: The broth microdilution method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. A serial dilution of the test compound is prepared in a 96-well microtiter plate, and a standardized microbial inoculum is added to each well. The plates are incubated, and the MIC is determined as the lowest concentration of the compound at which no visible growth occurs.

Materials:

  • Test this compound derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (MHB) for bacteria

  • Sabouraud Dextrose Broth (SDB) for fungi

  • Sterile 96-well microtiter plates

  • Sterile saline (0.85% NaCl)

  • McFarland standard (0.5)

  • Positive control antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Negative control (DMSO or the solvent used to dissolve the compounds)

  • Multichannel pipette

  • Incubator

Procedure:

  • Preparation of Test Compounds: Dissolve the this compound derivatives in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mg/mL.

  • Preparation of Microbial Inoculum:

    • From a fresh culture of the test microorganism, pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute the standardized suspension in the appropriate broth (MHB for bacteria, SDB for fungi) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of the appropriate sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the stock solution of the test compound to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well. This will create a range of concentrations of the test compound.

  • Inoculation: Add 100 µL of the prepared microbial inoculum to each well, including positive and negative control wells.

  • Controls:

    • Positive Control: A well containing the microbial inoculum and a standard antibiotic.

    • Negative Control: A well containing the microbial inoculum and the solvent used to dissolve the test compounds (at the highest concentration used in the assay).

    • Growth Control: A well containing only the microbial inoculum and broth.

  • Incubation: Cover the plates and incubate at 37°C for 18-24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.

  • Determination of MIC: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the test compound that completely inhibits visible growth.

Data Interpretation: The MIC value is reported in µg/mL. A lower MIC value indicates greater antimicrobial or antifungal potency.

This protocol provides a qualitative screening method for the antimicrobial and antifungal activity of this compound derivatives.

Principle: The agar well diffusion method involves seeding an agar plate with a standardized microbial inoculum. Wells are then made in the agar, and the test compound is added to the wells. The compound diffuses through the agar, and if it has antimicrobial activity, a zone of growth inhibition will be observed around the well. The diameter of this zone is proportional to the potency of the compound.

Materials:

  • Test this compound derivatives

  • Bacterial and fungal strains

  • Mueller-Hinton Agar (MHA) for bacteria

  • Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile Petri dishes

  • Sterile cork borer (6-8 mm diameter)

  • Sterile swabs

  • Positive and negative controls

Procedure:

  • Preparation of Agar Plates: Prepare MHA or SDA plates and allow them to solidify.

  • Inoculation:

    • Prepare a microbial suspension equivalent to a 0.5 McFarland standard.

    • Using a sterile swab, evenly spread the inoculum over the entire surface of the agar plate to create a lawn of microbial growth.

  • Well Preparation: Using a sterile cork borer, create wells of 6-8 mm in diameter in the agar.

  • Application of Test Compounds: Add a fixed volume (e.g., 50-100 µL) of the dissolved test compound at a known concentration into each well.

  • Controls: Include wells with a positive control antibiotic and a negative control solvent.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.

  • Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of inhibition (in mm) around each well.

Data Interpretation: A larger zone of inhibition indicates greater antimicrobial or antifungal activity. The results are typically reported as the diameter of the zone of inhibition in millimeters.

Compound Type Bacterial Strain MIC (µg/mL) Fungal Strain Zone of Inhibition (mm)
Thiazolidine DerivativesC. albicans-C. albicansEffective
Dithiolane DerivativesP. aeruginosaStrongA. nigerEffective
1,3,4-Thiadiazole DerivativesS. aureus15.63-31.25C. albicans14-27
1,3,4-Thiadiazole DerivativesE. coli31.25-62.5A. niger18-25

Note: The data in this table is illustrative and compiled from various sources on related sulfur-containing heterocycles to provide a general expectation of activity.[2][3][6][7][8]

Assessment of Cytotoxicity

Evaluating the cytotoxicity of this compound derivatives is crucial to determine their therapeutic window and potential for off-target effects. The MTT assay is a standard colorimetric method for assessing cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells. The formazan crystals are solubilized, and the absorbance is measured spectrophotometrically.

Materials:

  • Test this compound derivatives

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Normal human cell line (e.g., HaCaT) for selectivity assessment

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Multichannel pipette

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with the same concentration of DMSO as the test wells) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Compound Type Cell Line IC₅₀ (µM)
Thiourea DerivativesSW620 (Colon Cancer)1.5 - 18.7
Thiourea DerivativesK-562 (Leukemia)10.2 - 12.9
Gold(I) ComplexMCF-7 (Breast Cancer)0.63 - 18.13
Acridone-based amidesMCF-7 (Breast Cancer)0.3 - 4.3

Note: This table presents IC₅₀ values for various heterocyclic compounds to illustrate the range of potential cytotoxic activities.[9][10][11][12]

Assessment of Enzyme Inhibition

The ability of this compound derivatives to inhibit specific enzymes is a key aspect of their therapeutic potential. The following protocol details an assay for 15-lipoxygenase (15-LOX) inhibition.

Principle: 15-Lipoxygenase is an enzyme that catalyzes the oxidation of polyunsaturated fatty acids, such as linoleic acid, to form hydroperoxy derivatives. This assay measures the activity of 15-LOX by monitoring the formation of the conjugated diene product, which absorbs light at 234 nm. The inhibitory effect of the test compound is determined by measuring the reduction in the rate of product formation.

Materials:

  • Test this compound derivatives

  • Soybean 15-lipoxygenase (or human recombinant 15-LOX)

  • Linoleic acid (substrate)

  • Borate buffer (pH 9.0)

  • Quercetin or Baicalein (positive control inhibitors)

  • UV-Vis spectrophotometer or microplate reader capable of reading absorbance at 234 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of 15-LOX in borate buffer.

    • Prepare a stock solution of linoleic acid.

    • Dissolve the test compounds and positive controls in a suitable solvent (e.g., DMSO).

  • Assay in a 96-well UV-transparent plate:

    • To each well, add the following in order:

      • Borate buffer

      • Test compound or control at various concentrations

      • 15-LOX enzyme solution

    • Incubate the mixture at room temperature for 5-10 minutes.

  • Initiation of Reaction: Add the linoleic acid substrate to each well to start the reaction.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 234 nm over a period of 5-10 minutes at regular intervals (e.g., every 30 seconds).

  • Data Analysis:

    • Calculate the rate of the reaction (change in absorbance per minute) for each concentration of the test compound.

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Rate of control reaction - Rate of inhibited reaction) / Rate of control reaction] x 100

    • Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value.

Compound ID 15-LOX IC₅₀ (µM) Reference Compound 15-LOX IC₅₀ (µM)
7e0.36 ± 0.15Quercetin4.86 ± 0.14
7j-Baicalein2.24 ± 0.13
7h---
7a---
7g---
7b---
7n---
7c6.75 ± 0.17--
7l12.15 ± 0.23--
7f15.54 ± 0.26--
7i21.56 ± 0.27--
7d23.59 ± 0.24--

Note: The data in this table is derived from a study on N-substituted carboxamide derivatives with a dithiolane-like structure, demonstrating the potential for potent 15-LOX inhibition.[1]

Visualizations

Experimental_Workflow cluster_screening Primary Screening cluster_secondary Secondary Evaluation Antimicrobial/Antifungal Assay Antimicrobial/Antifungal Assay MIC Determination MIC Determination Antimicrobial/Antifungal Assay->MIC Determination Active Hits Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Selectivity Index (SI) Calculation Selectivity Index (SI) Calculation Cytotoxicity Assay (MTT)->Selectivity Index (SI) Calculation IC50 Data Enzyme Inhibition Assay (15-LOX) Enzyme Inhibition Assay (15-LOX) Mechanism of Action Studies Mechanism of Action Studies Enzyme Inhibition Assay (15-LOX)->Mechanism of Action Studies Potent Inhibitors This compound Derivatives This compound Derivatives This compound Derivatives->Antimicrobial/Antifungal Assay Test Compounds This compound Derivatives->Cytotoxicity Assay (MTT) Test Compounds This compound Derivatives->Enzyme Inhibition Assay (15-LOX) Test Compounds

Caption: High-level workflow for the biological evaluation of this compound derivatives.

Antimicrobial_Mechanism_Hypothesis Derivative This compound Derivative Membrane Bacterial Cell Membrane Disruption Derivative->Membrane Possible Interaction Enzyme Inhibition of Essential Enzymes Derivative->Enzyme Possible Interaction Metabolism Interference with Metabolic Pathways Derivative->Metabolism Possible Interaction Death Bacterial Cell Death Membrane->Death Enzyme->Death Metabolism->Death

Caption: Hypothesized mechanisms of antimicrobial action for this compound derivatives.

References

  • Nawaz, Z., Riaz, N., Saleem, M., Iqbal, A., & Sajid, S. (2024). Probing N-Substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides as potent 15-LOX inhibitors supported with ADME, DFT calculations and molecular docking studies. ResearchGate. [Link]

  • Carullo, G., Mazzotta, S., Koch, A., et al. (2020). New Oleoyl Hybrids of Natural Antioxidants: Synthesis and In Vitro Evaluation as Inducers of Apoptosis in Colorectal Cancer Cells. ResearchGate. [Link]

  • Science.gov. (n.d.). cell lines ic50: Topics by Science.gov. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values (μm) of 1 and 2 towards various cancer cell lines (n=3). Complex 3 was inactive in all cases (data not shown).[Link]

  • Request PDF. (n.d.). Thiazolidine-2-thione and 2-imino-1, 3-dithiolane derivatives: synthesis and evaluation of antimicrobial activity. ResearchGate. [Link]

  • Supplementary Table 1. STP-B in vitro relative IC50 values for 199 cancer cell lines. (n.d.).
  • Recent development of lipoxygenase inhibitors as anti-inflammatory agents. (n.d.). PMC. [Link]

  • Jameson, J. B., et al. (2018). Kinetic and Structural Investigations of Novel Inhibitors of Human Epithelial 15-Lipoxygenase-2. PubMed Central. [Link]

  • Rhodanine derived enethiols react to give 1,3-dithiolanes and mixed disulfides. (n.d.). PMC - NIH. [Link]

  • ResearchGate. (n.d.). 15-LOX-2 IC50 values for a few 15-LOX-2 inhibitor analogs, with errors in brackets.[Link]

  • Shiryaev, V. A., et al. (2022). Synthesis of this compound Derivatives from d-Mannitol. ResearchGate. [Link]

  • Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. (2021). PMC - PubMed Central. [Link]

  • Request PDF. (n.d.). Thiazolidine-2-Thione and 2-Imino-1,3-Dithiolane Derivatives: Synthesis and Evaluation of Antimicrobial Activity. ResearchGate. [Link]

  • ResearchGate. (n.d.). Antibacterial activity of the compounds: MIC's in mg/mL. [Link]

  • Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (n.d.). MDPI. [Link]

  • Synthesis and Evaluation of the Anti-Microbial Activity of New Heterocycles Containing the 1,3,4-Thiadiazole Moiety. (n.d.). MDPI. [Link]

  • Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. (2011). PMC - NIH. [Link]

  • 1,3-Dithianes, 1,3-Dithiolanes. (n.d.). Organic Chemistry Portal. [Link]

  • SYNTHESIS AND ANTIFUNGAL ACTIVITY OF 1, 3, 4-THIADIAZOLE. (2018). World Journal of Pharmaceutical and Medical Research. [Link]

  • The Synthesis and Biological Applications of the 1,2,3-Dithiazole Scaffold. (2023). PMC - NIH. [Link]

  • Reactive enamines and imines in vivo: Lessons from the RidA paradigm. (n.d.). PMC. [Link]

Sources

The Emergence of N,N'-Disubstituted 1,3-Dithiolan-2-imines as a Novel Class of Guanidinium-Type Reagents for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless pursuit of therapeutic peptides and complex protein architectures demands continuous innovation in peptide synthesis methodologies. A pivotal aspect of this endeavor lies in the development of coupling reagents that ensure efficient amide bond formation while minimizing undesirable side reactions, most notably racemization. This application note introduces a novel, yet theoretically grounded, class of coupling reagents: N,N'-disubstituted 1,3-dithiolan-2-imines. By drawing parallels with established guanidinium-type reagents, we elucidate their proposed mechanism of action, outline their potential advantages in both solution-phase and solid-phase peptide synthesis (SPPS), and provide detailed protocols for their application. This guide is intended for researchers and professionals in drug development and chemical biology who are seeking to overcome the limitations of current peptide coupling technologies.

Introduction: The Enduring Challenge of Peptide Bond Formation

The chemical synthesis of peptides is a cornerstone of modern biomedical research and pharmaceutical development. The process, which involves the sequential coupling of amino acids, is conceptually straightforward but fraught with practical challenges. The core of peptide synthesis lies in the activation of the carboxylic acid moiety of an N-protected amino acid to facilitate its reaction with the amino group of another.[1] The ideal coupling reagent should promote rapid and complete amide bond formation without inducing racemization at the chiral α-carbon of the activated amino acid.[2]

Over the years, a diverse arsenal of coupling reagents has been developed, with carbodiimides (e.g., DCC, DIC) and, more prominently, guanidinium/uronium salts (e.g., HATU, HBTU) becoming the reagents of choice for many applications.[3][4] Guanidinium-type reagents, in particular, are renowned for their high reactivity, which is attributed to the formation of a highly electrophilic activated ester intermediate.[3][5] However, their use is not without drawbacks. A significant side reaction associated with these reagents is the guanidinylation of the N-terminal amine of the peptide chain, which acts as a capping event and prematurely terminates chain elongation.[6][7][8] This necessitates careful control of reaction conditions and stoichiometry.

This context underscores the need for new activating agents that retain the high reactivity of guanidinium salts while potentially mitigating their associated side reactions. Herein, we propose the exploration of N,N'-disubstituted 1,3-dithiolan-2-imines as a promising new class of coupling reagents.

Proposed Mechanism of Action: A Guanidinium-Type Activation Pathway

We postulate that N,N'-disubstituted 1,3-dithiolan-2-imines, particularly their non-nucleophilic counterion salts (e.g., hexafluorophosphate), function as potent coupling reagents through a mechanism analogous to that of established guanidinium reagents like HATU. The proposed activation pathway is depicted below:

Mechanism_of_Action cluster_activation Activation Step cluster_coupling Coupling Step reagent N,N'-Disubstituted 1,3-dithiolan-2-ylidene Salt amino_acid N-Protected Amino Acid (R-COOH) intermediate Acyl-isothiouronium Intermediate (Highly Reactive) amino_acid->intermediate + Reagent, Base base Base (e.g., DIPEA) product Coupled Peptide intermediate->product + H₂N-Peptide peptide N-terminal Peptide (H₂N-Peptide) byproduct 1,3-Dithiolan-2-thione + Disubstituted Urea

Figure 1: Proposed mechanism for peptide bond formation mediated by an N,N'-disubstituted 1,3-dithiolan-2-ylidene salt.

In the presence of a base such as diisopropylethylamine (DIPEA), the carboxylate of the N-protected amino acid attacks the electrophilic carbon of the dithiolan-2-ylidene salt. This results in the formation of a highly reactive O-acyl-isothiouronium intermediate. This intermediate is then susceptible to nucleophilic attack by the free amino group of the growing peptide chain, leading to the formation of the desired amide bond. The byproducts of this reaction are anticipated to be the corresponding 1,3-dithiolan-2-thione and a disubstituted urea, which are generally soluble in common organic solvents, facilitating their removal during workup.

Potential Advantages of 1,3-Dithiolan-2-imine-Based Reagents

The unique structure of these proposed reagents may offer several key advantages over existing coupling agents:

  • High Coupling Efficiency: The formation of the acyl-isothiouronium intermediate is expected to be rapid and lead to a highly activated species, promoting efficient coupling even for sterically hindered amino acids.

  • Suppression of Racemization: The stability and reactivity of the activated intermediate are crucial factors in controlling racemization.[9][10] The dithiolane backbone may influence the stereoelectronic properties of the intermediate in a way that disfavors the formation of the oxazolone intermediate, which is a primary pathway for racemization.[9] The use of additives like Oxyma Pure could further enhance racemization suppression.[1]

  • Favorable Byproduct Profile: The anticipated byproducts, 1,3-dithiolan-2-thione and a disubstituted urea, are expected to be readily soluble in standard solvents used in peptide synthesis, simplifying purification.

  • Tunable Reactivity: The electronic and steric properties of the N-substituents on the imine can be modified to fine-tune the reactivity of the coupling reagent, allowing for the development of a suite of reagents for different applications.

Detailed Protocol for Solid-Phase Peptide Synthesis (SPPS)

This section provides a general protocol for the manual Fmoc-based solid-phase synthesis of a peptide using a hypothetical N,N'-dicyclohexyl-1,3-dithiolan-2-ylidene hexafluorophosphate (DCDT-PF6) as the coupling reagent.

SPPS_Workflow start Start: Resin Selection swell 1. Resin Swelling (DMF, 1h) start->swell fmoc_deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) swell->fmoc_deprotection wash1 3. Washing (DMF, DCM, IPA) fmoc_deprotection->wash1 coupling 4. Coupling (Fmoc-AA, DCDT-PF6, DIPEA in DMF) wash1->coupling wash2 5. Washing (DMF, DCM) coupling->wash2 repeat Repeat Steps 2-5 for each amino acid wash2->repeat Is sequence complete? No final_deprotection 6. Final Fmoc Deprotection wash2->final_deprotection Yes repeat->fmoc_deprotection wash3 7. Final Washing final_deprotection->wash3 cleavage 8. Cleavage & Deprotection (e.g., TFA cocktail) wash3->cleavage precipitation 9. Peptide Precipitation (Cold Ether) cleavage->precipitation purification 10. Purification (RP-HPLC) precipitation->purification end End: Lyophilized Peptide purification->end

Figure 2: General workflow for Fmoc-based solid-phase peptide synthesis.

Materials and Reagents
  • Fmoc-protected amino acids

  • SPPS resin (e.g., Rink Amide resin, 100-200 mesh)[11]

  • N,N'-Dicyclohexyl-1,3-dithiolan-2-ylidene hexafluorophosphate (DCDT-PF6)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Isopropyl alcohol (IPA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water, deionized

  • Diethyl ether, cold

  • SPPS reaction vessel

Protocol Steps
  • Resin Swelling: Place the desired amount of resin in the reaction vessel. Add DMF to cover the resin and allow it to swell for at least 1 hour with gentle agitation.[12]

  • Fmoc Deprotection: Drain the DMF. Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with fresh 20% piperidine in DMF for 15 minutes.

  • Washing: Drain the deprotection solution. Wash the resin thoroughly by agitating with DMF (3x), DCM (3x), and IPA (3x), followed by DMF (3x).

  • Coupling Reaction:

    • In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid and 2.9 equivalents of DCDT-PF6 in DMF.

    • Add 6 equivalents of DIPEA to the vial and vortex briefly.

    • Immediately add the activation mixture to the resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Post-Coupling Wash: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage: After the final coupling and washing steps, perform a final Fmoc deprotection (step 2). Wash the resin thoroughly with DMF, DCM, and finally, dry the resin under a stream of nitrogen. Add the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to the resin and allow the reaction to proceed for 2-3 hours at room temperature.

  • Peptide Precipitation and Purification: Filter the cleavage mixture to separate the resin. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash. Dry the crude peptide under vacuum. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Interpretation and Quality Control

The success of the synthesis should be monitored at various stages.

ParameterMethodExpected OutcomePotential Issues
Coupling Completion Kaiser TestNegative result (no color change) after coupling.Incomplete coupling (positive Kaiser test).
Crude Peptide Purity RP-HPLCA major peak corresponding to the target peptide.Multiple peaks indicating impurities or side products.
Peptide Identity Mass Spectrometry (ESI-MS)Observed mass matches the calculated mass of the target peptide.Presence of unexpected masses indicating side reactions (e.g., guanidinylation, deletion sequences).
Racemization Chiral HPLC or GC-MS of derivatized amino acidsLow percentage of D-isomers for each amino acid.High levels of racemization, particularly for sensitive residues like His and Cys.[6]

Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete Coupling Steric hindrance; peptide aggregation; insufficient activation time.Double couple (repeat the coupling step); increase coupling time; use a more polar solvent like NMP.[12]
Significant Racemization Over-activation; prolonged exposure to base.Reduce the amount of base (DIPEA); add a racemization suppressant like Oxyma Pure; lower the reaction temperature.[1]
Guanidinylation of N-terminus Excess coupling reagent; slow coupling kinetics.Use a slight excess of the activated amino acid relative to the coupling reagent; pre-activate the amino acid for a short period before adding to the resin.[6]
Low Cleavage Yield Incomplete cleavage; peptide precipitation on resin.Increase cleavage time; use a different cleavage cocktail; ensure the resin is dry before adding the cleavage cocktail.

Conclusion and Future Perspectives

While the application of 1,3-dithiolan-2-imines in peptide synthesis is, at present, a theoretical proposition, the underlying chemical principles strongly suggest their potential as a novel and effective class of coupling reagents. Their structural similarity to highly successful guanidinium-type reagents, combined with the potential for a favorable side-reaction profile, makes them a compelling target for future research and development. Experimental validation of the proposed mechanism and protocols is the crucial next step. Further investigations should focus on the synthesis of a library of N,N'-disubstituted derivatives to systematically evaluate the impact of steric and electronic factors on reactivity and racemization. The development of such reagents could provide peptide chemists with a valuable new tool to tackle the synthesis of increasingly complex and challenging peptide targets.

References

  • Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(80), 50519-50526. [Link]

  • Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. ResearchGate. [Link]

  • Royal Society of Chemistry. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Publishing. [Link]

  • National Institutes of Health. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. [Link]

  • ResearchGate. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • American Chemical Society. (2025). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Cohrt, A. E., & Nielsen, T. E. (2014). Solid-phase synthesis of peptide thioureas and thiazole-containing macrocycles through Ru-catalyzed ring-closing metathesis. ACS Combinatorial Science, 16(2), 71-77. [Link]

  • Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]

  • National Institutes of Health. (n.d.). Synthesis of Cyclic Peptides through Direct Aminolysis of Peptide Thioesters Catalyzed by Imidazole in Aqueous Organic Solutions. [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]

  • Subiros-Funosas, R., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1146, 3-26. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 1,3-Dithiolan-2-imine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,3-dithiolan-2-imines. As a Senior Application Scientist, I have designed this guide to provide researchers, chemists, and drug development professionals with practical, in-depth solutions to common challenges encountered during this synthesis. This resource moves beyond simple protocols to explain the underlying chemical principles, empowering you to diagnose issues and rationally optimize your reaction conditions.

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, providing a clear path from problem identification to resolution.

Question 1: I am observing very low or no yield of my desired 1,3-dithiolan-2-imine. What are the common causes and how can I fix this?

Low yields are a frequent challenge and can stem from several factors, ranging from reagent quality to suboptimal reaction parameters.[1][2] Let's break down the potential culprits.

Potential Cause A: Inactive Reagents or Catalyst

The purity and reactivity of your starting materials are paramount. Isothiocyanates can degrade upon storage, and catalysts can lose activity.

  • Suggested Solution:

    • Verify Isothiocyanate Purity: Analyze your isothiocyanate by IR (strong absorption around 2100 cm⁻¹) or NMR. If purity is questionable, consider synthesizing it fresh. A common method involves the reaction of a primary amine with carbon disulfide, followed by desulfurization.[3][4][5]

    • Check Catalyst Activity: If using an acid catalyst like triflic acid (TfOH), ensure it has not been compromised by atmospheric moisture. Use a fresh, unopened bottle or a properly stored aliquot.

    • Assess Sulfur Source: When using precursors like 2-mercaptoethanol or thiiranes, verify their purity, as polymerization or oxidation can be an issue.

Potential Cause B: Suboptimal Reaction Conditions

The delicate balance of temperature, solvent, and concentration is critical for success.

  • Suggested Solution: Systematically optimize your reaction conditions. The table below provides a starting point for the common acid-catalyzed cycloaddition of an oxirane with an isothiocyanate.

    ParameterRecommended ConditionRationale & Expert Insight
    Catalyst Triflic Acid (TfOH)TfOH is a highly effective Brønsted acid for activating the oxirane ring towards nucleophilic attack by the isothiocyanate.[6] Its use under metal- and additive-free conditions provides a clean reaction profile.
    Solvent Dichloromethane (DCM)DCM is a good choice as it is relatively non-polar, aprotic, and effectively solubilizes the reactants without interfering with the catalytic cycle.
    Temperature 0 °C to Room Temp.Start the reaction at 0 °C to control the initial exotherm and potential side reactions. Allowing it to slowly warm to room temperature often provides a good balance between reaction rate and selectivity.
    Concentration 0.1 - 0.5 MRunning the reaction at a moderate concentration prevents potential polymerization, which can occur at very high concentrations, while ensuring a reasonable reaction rate.

Potential Cause C: Reaction Stalling or Equilibrium Issues

The formation of an imine from a carbonyl (or equivalent) and an amine is a reversible process where water is eliminated.[7] While this specific reaction is a cycloaddition, related equilibrium principles can apply, and monitoring is key.

  • Suggested Solution:

    • Monitor Progress: Use Thin-Layer Chromatography (TLC) or LC-MS to track the consumption of starting materials and the formation of the product. If the reaction stalls, a small, additional charge of the catalyst may be beneficial.

    • Ensure Anhydrous Conditions: Moisture can react with the catalyst and potentially hydrolyze the imine product. Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[8]

Below is a decision tree to guide your troubleshooting process for low yield.

low_yield_troubleshooting start Low or No Yield Observed check_reagents Step 1: Verify Reagents - Check purity of isothiocyanate - Use fresh catalyst - Confirm precursor integrity start->check_reagents reagents_ok Reagents Verified check_reagents->reagents_ok OK reagents_bad Reagents Degraded check_reagents->reagents_bad Problem check_conditions Step 2: Optimize Conditions - Adjust temperature - Verify solvent dryness - Check concentrations reagents_ok->check_conditions purify_reagents Action: - Purify or re-synthesize starting materials reagents_bad->purify_reagents conditions_ok Conditions Optimized check_conditions->conditions_ok OK conditions_bad Conditions Suboptimal check_conditions->conditions_bad Problem check_monitoring Step 3: Monitor Reaction - Use TLC/LC-MS - Check for stalling conditions_ok->check_monitoring adjust_params Action: - Follow parameter table - Ensure inert atmosphere conditions_bad->adjust_params reaction_complete Reaction Goes to Completion check_monitoring->reaction_complete OK reaction_stalled Reaction Stalled check_monitoring->reaction_stalled Problem add_catalyst Action: - Extend reaction time - Add more catalyst if needed reaction_stalled->add_catalyst

Fig. 1: Troubleshooting decision tree for low product yield.
Question 2: My reaction produces multiple spots on TLC, and purification is difficult. How can I minimize side products?

The formation of impurities often points to competing reaction pathways. Identifying the likely side products is the first step to suppression.

Potential Cause A: Polymerization of Sulfur-Containing Reactant

Reactants like thiiranes (episulfides) are prone to polymerization, especially under acidic conditions or at elevated temperatures. This is a common cause of low yields when using this synthetic route.

  • Suggested Solution:

    • Controlled Addition: Add the thiirane slowly to the solution containing the isothiocyanate and catalyst. This maintains a low concentration of the reactive monomer, favoring the desired bimolecular cycloaddition over polymerization.

    • Temperature Management: Maintain a low temperature (e.g., 0 °C) throughout the addition and the initial phase of the reaction.

Potential Cause B: Formation of Thioureas

Isothiocyanates are highly reactive towards primary and secondary amines, leading to the formation of thioureas.

  • Suggested Solution:

    • Purify Starting Materials: Ensure your starting amine (if synthesizing the isothiocyanate in situ) is fully consumed before the cyclization step.

    • Use High-Purity Solvents: Amine-based impurities in solvents can be a hidden source of this side reaction. Use freshly purified, high-grade solvents.

Potential Cause C: Hydrolysis of the Imine Product

The C=N bond of the imine is susceptible to hydrolysis back to a carbonyl (in this case, a thiocarbonyl intermediate) and an amine, particularly during aqueous workup if acidic conditions persist.

  • Suggested Solution:

    • Neutral Workup: Quench the reaction with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), to neutralize the acid catalyst before extraction.

    • Minimize Water Contact: Perform extractions quickly and efficiently. Dry the organic layer thoroughly with a drying agent like anhydrous sodium sulfate (Na₂SO₄) before solvent evaporation.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the TfOH-catalyzed synthesis of a this compound from an oxirane and an isothiocyanate?

This reaction is a formal [3+2] cycloaddition. The mechanism, grounded in the principles of acid catalysis and nucleophilic attack, proceeds as follows:

  • Activation of the Oxirane: The Brønsted acid (TfOH) protonates the oxygen atom of the oxirane ring. This crucial step enhances the electrophilicity of the ring carbons, making the oxirane susceptible to nucleophilic attack.

  • Nucleophilic Attack: The sulfur atom of the isothiocyanate acts as a nucleophile and attacks one of the carbons of the protonated oxirane, leading to ring opening. This attack typically occurs at the less sterically hindered carbon.

  • Intramolecular Cyclization: The resulting intermediate contains a reactive thiocarbonyl group. The terminal thiol attacks the carbon of the thiocarbonyl, forming the five-membered 1,3-dithiolane ring.

  • Deprotonation: A final deprotonation step regenerates the acid catalyst and yields the neutral this compound product.

mechanism cluster_reactants Reactants Oxirane Oxirane ProtonatedOxirane Protonated Oxirane (Activated) Oxirane->ProtonatedOxirane 1. Activation Isothiocyanate R-N=C=S OpenIntermediate Ring-Opened Intermediate Isothiocyanate->OpenIntermediate 2. Nucleophilic Attack Catalyst H⁺ (TfOH) Catalyst->ProtonatedOxirane 1. Activation ProtonatedOxirane->OpenIntermediate 2. Nucleophilic Attack CyclizedIntermediate Protonated Product OpenIntermediate->CyclizedIntermediate 3. Intramolecular Cyclization Product This compound CyclizedIntermediate->Product 4. Deprotonation (-H⁺)

Fig. 2: Mechanism of TfOH-catalyzed this compound synthesis.
Q2: What are the key safety precautions for this synthesis?

Safety is non-negotiable in the laboratory. The following should be strictly observed:

  • Isothiocyanates: Many are lachrymators and irritants. Always handle them in a well-ventilated chemical fume hood.

  • Thiiranes/Epoxides: These are reactive electrophiles. Avoid skin contact.

  • Triflic Acid (TfOH): This is a very strong, corrosive acid. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and acid-resistant gloves.

  • Solvents: Dichloromethane is a suspected carcinogen. Handle with care in a fume hood.

Q3: How do I set up and monitor the reaction effectively?

A well-designed experimental workflow is crucial for reproducibility and success.

Protocol: General Procedure for Synthesis

This protocol provides a general method for the synthesis via the TfOH-catalyzed cycloaddition.

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂), add the isothiocyanate (1.0 eq) and dry dichloromethane (to make a 0.2 M solution).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add the oxirane (1.1 eq) to the solution, followed by the slow, dropwise addition of triflic acid (0.1 eq).

  • Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature.

  • Monitoring: Monitor the reaction's progress by TLC, eluting with a hexane/ethyl acetate mixture. The product is typically more polar than the starting materials.

  • Workup: Once the starting material is consumed, quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[1]

workflow setup 1. Reaction Setup (Inert atmosphere, dry solvent) cool 2. Cool to 0 °C setup->cool add 3. Add Reagents (Oxirane, then TfOH) cool->add react 4. Stir & Warm to RT add->react monitor 5. Monitor by TLC react->monitor workup 6. Aqueous Workup (Quench with NaHCO₃) monitor->workup isolate 7. Isolate Crude Product (Dry & Concentrate) workup->isolate purify 8. Column Chromatography isolate->purify

Fig. 3: General experimental workflow for synthesis and purification.
References
  • Shiryaev, V. A., et al. (2022). Synthesis of this compound Derivatives from d-Mannitol. ResearchGate. Available at: [Link]

  • (2018). Synthesis of 1,3-dithiolan-2-imines 12. ResearchGate. Available at: [Link]

  • (n.d.). New Method for Preparation of N-Alkyl-1,3-dithiolan-2-imines. Ovid. Available at: [Link]

  • (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Organic Chemistry Portal. Available at: [Link]

  • (n.d.). Asymmetric Synthesis of α-Amino 1,3-Dithianes via Chiral N-Phosphonyl Imine-based Umpolung Reaction. PMC - NIH. Available at: [Link]

  • (n.d.). Synthesis of Isothiocyanates: An Update. PMC - NIH. Available at: [Link]

  • (2025). Synthesis of substituted 1,3‐oxathiolane‐2‐imines. ResearchGate. Available at: [Link]

  • (n.d.). A One-Pot Approach to Pyridyl Isothiocyanates from Amines. MDPI. Available at: [Link]

  • (n.d.). Imine synthesis by oxidation, condensation, hydroamination or rearrangement. Organic Chemistry Portal. Available at: [Link]

  • (n.d.). The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. PMC - NIH. Available at: [Link]

  • (2023). Recent Advancement in the Synthesis of Isothiocyanates. ChemRxiv. Available at: [Link]

  • (2018). Problem in synthesis of imine? ResearchGate. Available at: [Link]

  • (n.d.). Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. Available at: [Link]

  • (2001). Synthesis of thiadiazole, dithietane, and imine derivatives of the[9][10]dithiolo[9][11]thiazine ring system. PubMed. Available at: [Link]

  • (n.d.). Isothiocyanate synthesis. Organic Chemistry Portal. Available at: [Link]

  • (2022). Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. Available at: [Link]

Sources

common side products in the synthesis of 1,3-dithiolan-2-imine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 1,3-dithiolan-2-imine. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during the synthesis and purification of this important heterocyclic building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) based on established chemical principles and extensive laboratory experience. Our goal is to not only solve immediate experimental issues but also to foster a deeper understanding of the underlying reaction mechanisms and side reactions.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the most common synthetic routes to this compound?

    • What is the likely identity of the unexpected solid that precipitates during my reaction?

    • My NMR spectrum shows my desired product, but the integration is off, and there are extra peaks. What could they be?

    • Why is my final product unstable, and how should I properly store it?

  • Troubleshooting Guide: Common Side Products and Purification Challenges

    • Problem 1: Low Yield and the Presence of a Major Byproduct.

      • Symptom: TLC and NMR analysis indicate a significant amount of a second major compound alongside the desired this compound.

      • Probable Cause: Formation of 2-amino-2-thiazoline.

      • Troubleshooting and Resolution.

    • Problem 2: Product Degradation During Workup or Purification.

      • Symptom: The isolated yield is consistently lower than expected based on in-process analysis, and the product appears wet or oily.

      • Probable Cause: Hydrolysis of the imine functionality.

      • Troubleshooting and Resolution.

    • Problem 3: Formation of Insoluble Polymeric Material.

      • Symptom: A significant amount of insoluble, intractable solid is formed during the reaction or upon concentration.

      • Probable Cause: Oligomerization or polymerization side reactions.

      • Troubleshooting and Resolution.

  • Experimental Protocols

    • Protocol 1: Synthesis of this compound Hydrobromide.

    • Protocol 2: Diagnostic Test for 2-Amino-2-thiazoline.

  • References

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

The most direct and widely employed method for synthesizing the parent this compound is the reaction of 2-mercaptoethylamine (cysteamine) or its hydrochloride salt with cyanogen bromide (BrCN). This method benefits from readily available starting materials. Other routes for substituted 2-imino-1,3-dithiolanes include the reaction of dithiocarbamates with sulfonium salts or one-pot reactions involving primary amines, carbon disulfide, and an electrophile.[1]

Q2: What is the likely identity of the unexpected solid that precipitates during my reaction?

If you are using the cysteamine and cyanogen bromide route, an unexpected precipitate, particularly if it appears early in the reaction or under non-ideal pH conditions, could be the hydrobromide salt of 2-amino-2-thiazoline. This is a common isomeric byproduct. See the detailed troubleshooting guide below for confirmation and mitigation strategies.

Q3: My NMR spectrum shows my desired product, but the integration is off, and there are extra peaks. What could they be?

Besides the primary byproduct, 2-amino-2-thiazoline, other minor impurities can arise. These may include unreacted 2-mercaptoethylamine, or potentially small amounts of ethylene trithiocarbonate if hydrolysis has occurred. Careful comparison of the chemical shifts and coupling patterns with literature data for these potential impurities is recommended.

Q4: Why is my final product unstable, and how should I properly store it?

The free base of this compound can be prone to slow oligomerization or hydrolysis upon exposure to moisture and air. It is often more stable as a salt, such as the hydrobromide or hydrochloride. For long-term storage, it is advisable to keep the compound as a salt in a desiccator at low temperatures (-20°C is recommended).[2]

Troubleshooting Guide: Common Side Products and Purification Challenges

Problem 1: Low Yield and the Presence of a Major Byproduct
  • Symptom: Your reaction mixture, upon analysis by TLC, LC-MS, or NMR, shows a substantial amount of a byproduct with a similar polarity to your desired this compound, leading to low yields and difficult purification.

  • Probable Cause: Formation of 2-amino-2-thiazoline.

The synthesis of this compound from 2-mercaptoethylamine and cyanogen bromide proceeds through a thiouronium intermediate. This intermediate can undergo cyclization in two ways. The desired pathway involves the attack of the thiol group to form the five-membered dithiolane ring. However, a competing pathway involves the attack of the amino group, leading to the formation of the isomeric 2-amino-2-thiazoline.[3] This side reaction is often favored under certain conditions.

Mechanism of Side Product Formation

G Figure 1: Competing Cyclization Pathways cluster_0 Starting Materials cluster_1 Intermediate Formation cluster_2 Reaction Pathways Cysteamine 2-Mercaptoethylamine Intermediate Thiouronium Intermediate Cysteamine->Intermediate Reaction with BrCN BrCN Cyanogen Bromide BrCN->Intermediate Product This compound (Desired Product) Intermediate->Product Thiol Attack (Desired Pathway) SideProduct 2-Amino-2-thiazoline (Side Product) Intermediate->SideProduct Amine Attack (Competing Pathway)

Caption: Competing pathways in the synthesis.

  • Troubleshooting and Resolution

Parameter Observation/Problem Recommended Action & Rationale
pH Control The reaction is run without careful pH control, or becomes too acidic or basic.Maintain the reaction pH in the range of 7-8. The free base of cysteamine is required for the initial reaction with BrCN, but strongly basic conditions can promote alternative reactions. Acidic conditions can protonate the amine, reducing its nucleophilicity and potentially favoring the thiol attack, but can also lead to other side reactions.
Temperature The reaction is run at elevated temperatures to speed it up.Conduct the reaction at a lower temperature (0-5 °C). The activation energy for the formation of the six-membered ring transition state leading to 2-amino-2-thiazoline may be higher, and lower temperatures can help to kinetically favor the desired five-membered ring formation.
Reagent Addition Cyanogen bromide is added too quickly or as a concentrated solution.Add the cyanogen bromide solution dropwise to a solution of 2-mercaptoethylamine. This maintains a low concentration of the reactive electrophile and can help to control the reaction pathway.
Purification The side product co-elutes with the desired product during column chromatography.If the product is isolated as the free base, consider converting the mixture to the hydrobromide or hydrochloride salt. The difference in basicity between the imine and the amino group of the thiazoline may allow for selective precipitation or extraction. Recrystallization of the salt from a suitable solvent system (e.g., ethanol/ether) can be an effective purification method.
Problem 2: Product Degradation During Workup or Purification
  • Symptom: You observe a good yield of the product in the crude reaction mixture (by NMR or LC-MS), but the isolated yield is significantly lower after aqueous workup or chromatography on silica gel. The isolated product may also be an oil or a wet solid.

  • Probable Cause: Hydrolysis of the imine functionality.

Imines are susceptible to hydrolysis, especially under acidic or basic conditions, to yield the corresponding carbonyl compound and amine.[1] In this case, this compound can hydrolyze to ethylene trithiocarbonate and ammonia. This is particularly a risk during aqueous workups or chromatography on standard silica gel, which is slightly acidic.

Hydrolysis Pathway

G Figure 2: Hydrolysis of this compound Product This compound Hydrolysis_Product1 Ethylene Trithiocarbonate Product->Hydrolysis_Product1 Hydrolysis Hydrolysis_Product2 Ammonia Product->Hydrolysis_Product2 Hydrolysis Water H₂O Water->Hydrolysis_Product1 Water->Hydrolysis_Product2

Caption: Imine hydrolysis to ethylene trithiocarbonate.

  • Troubleshooting and Resolution

Parameter Observation/Problem Recommended Action & Rationale
Aqueous Workup The reaction is quenched with water or undergoes an extensive aqueous extraction.Minimize contact with water. If an aqueous workup is necessary, use brine to reduce the solubility of the organic product and perform the extraction quickly. Ensure all glassware is dry.
Chromatography The product streaks on a standard silica gel column, and the yield is low.Use a deactivated stationary phase. Neutralize silica gel by pre-treating it with a solution of triethylamine in the eluent, followed by flushing with the eluent. Alternatively, use alumina for chromatography.
Isolation The free base is isolated and is found to be unstable.Isolate the product as its hydrobromide or hydrochloride salt. This not only improves stability but also often yields a crystalline solid that is easier to handle and purify.
Problem 3: Formation of Insoluble Polymeric Material
  • Symptom: During the reaction or upon concentration of the crude product, a significant amount of an insoluble, sticky, or solid material forms, which is difficult to characterize.

  • Probable Cause: Oligomerization or polymerization of the product or reactive intermediates.

The imine functionality, particularly in a strained ring system, can be susceptible to oligomerization. This can be initiated by trace impurities, heat, or prolonged reaction times. While the exact structure of the oligomers can be complex and varied, this side reaction consumes the monomeric product and complicates purification.

  • Troubleshooting and Resolution

Parameter Observation/Problem Recommended Action & Rationale
Reaction Time The reaction is left to run for an extended period to ensure complete conversion.Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Over-extending the reaction time can lead to the formation of these byproducts.
Concentration An intractable solid forms upon complete removal of the solvent.Avoid concentrating the crude product to complete dryness. It is often better to proceed with the workup or purification from a concentrated solution.
Temperature The reaction or workup is performed at high temperatures.Maintain low temperatures throughout the synthesis and purification process.

Experimental Protocols

Protocol 1: Synthesis of this compound Hydrobromide

This protocol is adapted from established procedures and is optimized to minimize the formation of common side products.

  • Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-mercaptoethylamine hydrochloride (1 equivalent) in ethanol.

  • Base Addition: Cool the solution to 0 °C in an ice bath and add a solution of sodium ethoxide (1 equivalent) in ethanol dropwise. Stir the resulting suspension for 30 minutes at 0 °C.

  • Cyanogen Bromide Addition: Add a solution of cyanogen bromide (1 equivalent) in ethanol dropwise via the dropping funnel over a period of 1 hour, maintaining the temperature at 0-5 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Workup: Upon completion, cool the reaction mixture back to 0 °C and filter to remove the precipitated sodium bromide.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from ethanol/ether to yield this compound hydrobromide as a crystalline solid.

Protocol 2: Diagnostic Test for 2-Amino-2-thiazoline

If you suspect the presence of 2-amino-2-thiazoline in your product, a simple diagnostic test can be performed.

  • Sample Preparation: Dissolve a small amount of the crude product in a suitable solvent (e.g., DMSO-d6 for NMR).

  • NMR Analysis: Acquire a 1H NMR spectrum. The methylene protons of this compound typically appear as a singlet, while the methylene protons of 2-amino-2-thiazoline will show a characteristic A2B2 splitting pattern (two triplets).

  • LC-MS Analysis: The two isomers will likely have different retention times and can be distinguished by their mass spectra.

References

  • Toronto Research Chemicals.
  • PubChem. This compound Compound Summary.
  • Addinall, C. R.; Major, R. T. The Chemistry of 2-Amino-2-thiazoline. Journal of the American Chemical Society1933, 55 (3), 1202–1205.
  • Reid, E. E. Organic Chemistry of Bivalent Sulfur, Vol. 5; Chemical Publishing Co.: New York, 1963.
  • Firouzabadi, H.; Iranpoor, N.; Jafari, A. A. Iodine as a Powerful and Efficient Catalyst for the Synthesis of 2-Imino-1,3-dithiolanes from Primary Amines, Carbon Disulfide and Allyl Halides under Solvent-Free Conditions.
  • Hartung, W. H. Thiazoles and Thiazolines. In The Chemistry of Heterocyclic Compounds, Volume 5; Wiley: 1957; pp 675-748.

Sources

Technical Support Center: Purification of 1,3-Dithiolan-2-Imine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1,3-dithiolan-2-imine. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying this specific heterocyclic compound. Given its unique chemical properties—namely the presence of a reactive imine functional group and polar sulfur atoms—standard chromatographic procedures often require careful optimization to prevent product degradation and achieve high purity.

This guide provides field-proven insights, detailed protocols, and systematic troubleshooting logic to address the common challenges encountered during the column chromatography of this compound and related structures.

Part 1: Core Experimental Protocol

The primary challenge in purifying this compound is its susceptibility to hydrolysis and decomposition on standard silica gel, which is inherently acidic.[1][2] The protocol described below is a self-validating system designed to mitigate these risks by creating a basic environment on the column.

Step-by-Step Methodology for Purifying this compound
  • Thin-Layer Chromatography (TLC) Analysis:

    • Before attempting a column, analyze your crude reaction mixture using TLC to determine the optimal mobile phase.

    • Prepare a developing chamber with your chosen solvent system (see Table 1 for suggestions).

    • Crucially, spot your crude mixture on two separate TLC plates. Run one in the neutral solvent system and the other in the same solvent system but with an added 0.5-1% triethylamine (TEA) .

    • Causality: The plate with TEA will often show a cleaner spot for the imine with less streaking and a slightly higher Rf value. It also prevents on-plate degradation, giving a more accurate picture of the separation.[1][3] If you observe decomposition on the neutral plate (e.g., a new spot at the baseline corresponding to a hydrolyzed amine), the addition of a basic modifier to the column is mandatory.

    • Aim for an Rf value of 0.2-0.4 for the this compound in the solvent system containing TEA.

  • Column Preparation (Deactivation of Silica Gel):

    • Select an appropriately sized glass column based on the mass of your crude product (a general rule is a 50:1 to 100:1 ratio of silica to crude material by weight).

    • Prepare a slurry of silica gel in your chosen starting mobile phase (the one determined by TLC).

    • Critical Step: Add 0.5-1% triethylamine (TEA) to this slurry and the entire volume of your mobile phase. This deactivates the acidic silanol groups on the silica surface, preventing the hydrolysis of the imine bond.[2][3]

    • Pack the column with the slurry, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed.

    • Equilibrate the packed column by running 2-3 column volumes of the TEA-containing mobile phase through it until the baseline is stable.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane). Carefully pipette this solution onto the top of the silica bed.[4]

    • Dry Loading (Recommended for Poor Solubility): If your compound is not readily soluble in the mobile phase, dissolve it in a suitable solvent (like dichloromethane or methanol), add 5-10 times its mass in dry silica gel, and evaporate the solvent on a rotary evaporator until you have a dry, free-flowing powder.[4] Carefully add this powder to the top of the packed column. This technique prevents band broadening and improves separation.

  • Elution and Fraction Collection:

    • Begin eluting the column with the TEA-containing mobile phase.

    • If the separation is poor or the compound is eluting too slowly, you can gradually increase the polarity of the mobile phase (gradient elution). For example, if using a Hexane/Ethyl Acetate system, slowly increase the percentage of Ethyl Acetate.[5]

    • Collect fractions in an appropriately sized test tube rack.

    • Monitor the elution process by collecting small spots from the column outflow with a capillary and spotting them on a TLC plate. Visualize using a UV lamp and/or an appropriate stain (e.g., potassium permanganate).

  • Product Isolation:

    • Once the fractions containing the pure product have been identified by TLC, combine them in a round-bottom flask.

    • Remove the solvent using a rotary evaporator. The presence of TEA may require co-evaporation with a solvent like toluene to remove it completely.

Data Presentation: Recommended Solvent Systems

The polarity of this compound necessitates moderately polar solvent systems. The table below provides starting points for TLC and column chromatography.

Stationary PhaseMobile Phase System (v/v)ModifierTarget Analytes
Silica GelHexane / Ethyl Acetate0.5-1% TEAThis compound and non-polar impurities
Silica GelDichloromethane / Methanol0.5-1% TEAThis compound and polar impurities
Neutral AluminaHexane / Ethyl AcetateNone requiredAcid-sensitive imines
Amino-functionalized SilicaHexane / Ethyl AcetateNone requiredBasic compounds, including imines[3]

Part 2: Visualization of Experimental Workflow

The following diagram illustrates the logical flow from crude product to purified this compound, emphasizing critical decision points.

G cluster_prep Preparation Phase cluster_chrom Chromatography Phase cluster_analysis Analysis & Isolation Crude Crude Product TLC TLC Analysis (with & without TEA) Crude->TLC Solvent Select Solvent System (Rf = 0.2-0.4) TLC->Solvent Slurry Prepare Silica Slurry (+1% TEA) Solvent->Slurry Define Mobile Phase Pack Pack & Equilibrate Column Slurry->Pack Load Load Sample (Wet or Dry Method) Pack->Load Elute Elute & Collect Fractions Load->Elute Monitor Monitor Fractions by TLC Elute->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvents Combine->Evaporate Pure Pure this compound Evaporate->Pure

Caption: Workflow for the purification of this compound.

Part 3: Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.

Troubleshooting Common Issues

Q1: My product has completely disappeared after the column. Why is my yield zero or extremely low?

A1: This is the most common issue when purifying imines and is almost certainly due to decomposition on the column.[5]

  • Primary Cause: The acidic nature of standard silica gel catalyzes the hydrolysis of the imine bond, converting your product back into the starting amine and aldehyde/ketone precursors.[1][6]

  • Immediate Solution:

    • Deactivate Your Column: Always add 0.5-1% triethylamine (TEA) or another volatile base (like pyridine or diethylamine) to your entire mobile phase.[2][3] This neutralizes the acidic sites on the silica.

    • Run the Column Quickly: Do not let the compound sit on the column for an extended period. A faster flow rate (flash chromatography) is preferable to slow gravity chromatography.[2]

  • Alternative Stationary Phases: If the problem persists, switch to a less acidic stationary phase.

    • Neutral Alumina: A good alternative, but its activity can vary. Ensure you are using Brockmann III or IV grade.[1][7]

    • Amino-functionalized Silica: This is an excellent but more expensive option, as the surface is inherently basic and specifically designed for purifying amines and other basic compounds without needing a modifier.[3]

Q2: My compound is streaking badly on the column, leading to mixed fractions. What's wrong?

A2: Streaking (or tailing) indicates an undesirable interaction between your compound and the stationary phase.

  • Cause: For a basic compound like an imine, strong ionic interactions with residual acidic silanol groups on the silica surface can cause this issue. The compound "sticks" and elutes slowly and unevenly.

  • Solution:

    • Add TEA: As with decomposition, adding 0.5-1% TEA to the eluent is the primary solution. The TEA is a stronger base and will preferentially interact with the acidic sites, allowing your imine to travel through the column more uniformly.[3]

    • Change Solvent System: The current solvent system may not be optimal for dissolving both your compound and its impurities, which can sometimes manifest as tailing.[5] Try a different solvent combination (e.g., switching from Hexane/EtOAc to DCM/MeOH).

Q3: I can't separate my product from a close-running impurity. What are my options?

A3: This is a classic resolution problem.

  • Solution:

    • Fine-Tune Polarity: The power of your eluent may be too high, causing both compounds to move too quickly. Try reducing the percentage of the polar solvent (e.g., go from 30% EtOAc in Hexane to 20%).

    • Change Solvent Selectivity: If changing polarity doesn't work, the two compounds have similar affinities for your current solvent system. Switch to a solvent system with a different character. For example, if you are using an acetate (a hydrogen bond acceptor), switch to an alcohol like methanol (a hydrogen bond donor/acceptor).

    • Use a Longer Column: Increasing the column length provides more surface area and more "theoretical plates" for the separation to occur, though this will increase run time.

Frequently Asked Questions (FAQs)

Q1: Is silica gel the only option for the stationary phase?

A1: No. While silica is the most common, its acidity makes it challenging for imines.[1] If you continue to face issues with TEA-deactivated silica, consider neutral alumina or amino-functionalized silica as superior alternatives for purifying basic compounds.[3][7] Reversed-phase chromatography (e.g., C18 silica) is also an option, particularly for highly polar compounds, using a mobile phase like acetonitrile and water, often with a basic modifier.[3]

Q2: How critical is the 0.2-0.4 Rf value on TLC?

A2: It is a very reliable guideline. An Rf value in this range on your analytical TLC plate generally ensures that the compound will elute from the column in a reasonable number of column volumes (typically between 3 and 5).

  • If Rf > 0.5: Your compound will likely elute too quickly, mixing with non-polar impurities in the solvent front.[5]

  • If Rf < 0.2: Your compound will take a very long time to elute, leading to band broadening, excessive solvent use, and an increased risk of decomposition on the column.[5]

Q3: Can I reuse my column?

A3: It is strongly discouraged for this type of purification. The triethylamine used to deactivate the column will remain adsorbed to the silica. Furthermore, any baseline material or decomposed product from your first run can contaminate subsequent purifications. Always use fresh stationary phase for each purification to ensure reproducibility and purity.

Troubleshooting Logic Diagram

G Start Poor Purification Result LowYield Problem: Low or No Yield Start->LowYield Streaking Problem: Streaking / Tailing Start->Streaking NoSep Problem: Poor Separation Start->NoSep Cause_Decomp Cause: Imine Decomposition on Acidic Silica LowYield->Cause_Decomp Cause_Acid Cause: Strong Interaction with Acidic Sites Streaking->Cause_Acid Cause_Polarity Cause: Incorrect Eluent Polarity NoSep->Cause_Polarity Cause_Selectivity Cause: Poor Solvent Selectivity NoSep->Cause_Selectivity Sol_TEA Solution: Add 1% TEA to Eluent Cause_Decomp->Sol_TEA Sol_Alumina Alternative: Use Neutral Alumina or Amino-Silica Sol_TEA->Sol_Alumina Sol_TEA2 Solution: Add 1% TEA to Eluent Cause_Acid->Sol_TEA2 Sol_Solvent Alternative: Change Solvent System Sol_TEA2->Sol_Solvent Sol_Tune Solution: Decrease Polarity (Lower Rf to 0.2-0.4) Cause_Polarity->Sol_Tune Sol_Switch Solution: Switch Solvent Families (e.g., EtOAc -> MeOH) Cause_Selectivity->Sol_Switch

Caption: Decision tree for troubleshooting common column chromatography issues.

References

  • Agilent Technologies. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Shiryaev, V. A., et al. (2022). Synthesis of this compound Derivatives from d-Mannitol. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1,3-dithiolan-2-imines 12. Retrieved from [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Retrieved from [Link]

  • Vogt, C., & Conradi, S. (1996). Tuning of mobile and stationary phase polarity for the separation of polar compounds by SFC. Journal of Chromatography A. Retrieved from [Link]

  • ResearchGate. (2022). How to isolate imine from reaction mixture?. Retrieved from [Link]

  • Pesek, J. J., & Matyska, M. T. (2012). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Sulfur-containing Biomolecules on Primesep 100 Column. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 12.5: High-Performance Liquid Chromatography. Retrieved from [Link]

  • ResearchGate. (2015). Is it possible to purify imine using column chromatography?. Retrieved from [Link]

  • Zhang, T., & Feng, J. (2022). Selection of Stationary Phases in Supercritical Fluid Chromatography. Encyclopedia.pub. Retrieved from [Link]

  • Dunn, P. J., et al. (2001). Synthesis of thiadiazole, dithietane, and imine derivatives of the[5][8]dithiolo[8][9]thiazine ring system. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2016). How to isolate Imine by column chromatography?. Retrieved from [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • Daugulis, O., et al. (2005). The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. Journal of the American Chemical Society. Retrieved from [Link]

Sources

Technical Support Center: Purification of Polar Imine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of polar imine compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter the unique challenges associated with purifying these often labile and highly polar molecules. Here, we move beyond simple protocols to explain the "why" behind the methods, providing you with the technical insights needed to troubleshoot and optimize your purification workflows.

Introduction: The Challenge of Polar Imines

Imines, or Schiff bases, are characterized by a carbon-nitrogen double bond. When these structures are further functionalized with polar groups (e.g., hydroxyls, amines, carboxylates), their purification becomes a significant hurdle. The inherent polarity can lead to strong interactions with stationary phases and poor solubility in typical organic solvents, while the imine bond itself is susceptible to hydrolysis, particularly in acidic or basic conditions.[1][2][3] This guide provides a structured approach to tackling these issues head-on.

Frequently Asked Questions (FAQs)

Q1: Why do my polar imine compounds streak or show poor peak shape on silica gel chromatography?

A1: Streaking and poor peak shape are common issues arising from the interaction between the polar imine and the acidic nature of silica gel.[4][5][6] The lone pair of electrons on the imine nitrogen can interact strongly with the acidic silanol groups on the silica surface, leading to tailing. Furthermore, the slightly acidic and water-containing environment of a standard silica column can catalyze the hydrolysis of the imine bond back to its corresponding amine and aldehyde or ketone, causing product loss and the appearance of new impurities during purification.[1][4][6][7]

Q2: My polar imine is not retained on a C18 reversed-phase column. What are my options?

A2: This is a classic problem for highly polar compounds in reversed-phase chromatography (RPC).[8][9] The polar imine has a much higher affinity for the polar mobile phase than the non-polar C18 stationary phase, causing it to elute in the void volume.[9] Strategies to address this include using columns designed for polar compounds, such as those for Hydrophilic Interaction Liquid Chromatography (HILIC), or employing ion-pairing agents in your mobile phase.[8][9][10]

Q3: I'm struggling to crystallize my polar imine. What can I do to improve my chances of success?

A3: Crystallization is highly dependent on finding the right solvent system where your compound has limited solubility at room temperature but is soluble at elevated temperatures.[8] For polar imines, this can be challenging due to their often high solubility in polar solvents and poor solubility in non-polar solvents. A co-solvent system is often effective.[8] Dissolve your compound in a minimal amount of a "good" polar solvent (e.g., methanol, ethanol) and then slowly add a "poor" non-polar solvent (e.g., hexane, diethyl ether) until you observe turbidity.[8][10] Gentle heating to redissolve, followed by slow cooling, can promote crystal growth.

Q4: How can I prevent my imine from hydrolyzing during workup and purification?

A4: Minimizing contact with water and strong acids or bases is crucial.[1][2] Use dried solvents for extractions and chromatography.[1] If an aqueous workup is necessary, use a saturated sodium bicarbonate solution to neutralize any acid and work quickly at low temperatures. For chromatography, deactivating the stationary phase can be very effective.[4][6]

Troubleshooting Guides

Issue 1: Product Decomposition on Silica Gel Column

Symptom: You observe the appearance of new spots on your TLC plate after running a column, which correspond to the starting amine and/or aldehyde/ketone. Your overall yield is significantly lower than expected.

Causality: The acidic silanol groups on the silica surface are catalyzing the hydrolysis of your imine.[1][4][6]

Solutions & Protocols
Strategy Description Protocol
Base Deactivation of Silica Adding a small amount of a volatile base to your eluent neutralizes the acidic sites on the silica gel, preventing hydrolysis.[4][5][6]1. Prepare your eluent system as determined by TLC. 2. Add 0.5-2% triethylamine (TEA) or ammonia solution to the eluent.[11][12] 3. Equilibrate your column with this modified eluent before loading your sample.
Use of Alternative Stationary Phases Less acidic stationary phases like alumina (neutral or basic) or Florisil can be used to avoid decomposition.[6][10][13]1. Determine the appropriate eluent system using TLC plates with the corresponding stationary phase. 2. Pack and run the column as you would with silica gel. Be aware that the elution order may differ.[14]
Rapid Purification Minimizing the time your compound spends on the column reduces the opportunity for decomposition.[4]1. Use flash chromatography with a slightly more polar solvent system than what gives ideal separation on TLC. 2. Employ a shorter, wider column to decrease the residence time.[4]
Issue 2: Poor Retention and Separation of Highly Polar Imines

Symptom: Your polar imine compound streaks badly on TLC plates, even with highly polar solvent systems like 100% ethyl acetate or methanol/DCM mixtures.[12][15] It may also elute at the solvent front.

Causality: The high polarity of your compound leads to very strong interactions with the stationary phase (streaking) or very weak interactions in reversed-phase (no retention).

Solutions & Protocols
Strategy Description Protocol
Hydrophilic Interaction Liquid Chromatography (HILIC) HILIC uses a polar stationary phase (like silica or diol) and a mobile phase with a high concentration of a water-miscible organic solvent and a small amount of aqueous buffer.[9][10] This is ideal for retaining and separating very polar compounds.1. Column: Use a HILIC-specific column (e.g., silica, diol, or amino-based).[16] 2. Mobile Phase: A typical starting point is 95:5 acetonitrile:water with a buffer like ammonium formate or acetate. 3. Gradient: A gradient of increasing water content is used to elute the compounds.
Ion-Pair Chromatography For ionizable polar imines, adding an ion-pairing reagent to the mobile phase of a reversed-phase separation can increase retention. The ion-pairing agent forms a neutral complex with the charged analyte, which has a higher affinity for the non-polar stationary phase.1. Column: Standard C18 or C8 column. 2. Mobile Phase: Add an ion-pairing reagent like trifluoroacetic acid (TFA) for basic imines or an alkylammonium salt for acidic imines to your mobile phase. 3. Equilibration: Ensure the column is thoroughly equilibrated with the ion-pairing mobile phase before injection.
Supercritical Fluid Chromatography (SFC) SFC uses supercritical CO2 as the main mobile phase, often with a polar co-solvent. It is an excellent technique for the purification of polar and chiral compounds, offering fast and efficient separations.[17]1. System: Requires a dedicated SFC system. 2. Mobile Phase: Supercritical CO2 with a polar modifier like methanol or isopropanol.[17] 3. Stationary Phase: Chiral stationary phases are often used for enantiomeric separations of chiral imines.[17][18][19]

Visualization of Workflows

Decision Tree for Polar Imine Purification

This diagram outlines a logical approach to selecting a purification strategy based on the properties of your polar imine.

purification_workflow start Crude Polar Imine Mixture stability_check Stable on Silica TLC? start->stability_check crystallization Crystallization / Extraction start->crystallization If non-chromatographic methods are preferred decomposition Decomposition Observed stability_check->decomposition No polarity_check Amenable to NP solvents? stability_check->polarity_check Yes chromatography Normal Phase Chromatography final_product Pure Polar Imine chromatography->final_product base_deactivation Base Deactivation (e.g., +1% TEA) base_deactivation->final_product alt_stationary_phase Alternative Stationary Phase (Alumina, Florisil) alt_stationary_phase->final_product decomposition->base_deactivation decomposition->alt_stationary_phase sfc SFC decomposition->sfc hilic HILIC hilic->final_product sfc->final_product crystallization->final_product polarity_check->chromatography Yes polarity_check->hilic No (Too Polar)

Caption: A decision-making workflow for purifying polar imines.

Mechanism of Imine Hydrolysis on Silica Gel

This diagram illustrates the catalytic role of acidic silanol groups on the surface of silica gel in the hydrolysis of an imine.

imine_hydrolysis cluster_silica Silica Surface cluster_reaction Reaction silanol Si-OH imine R-CH=N-R' (Imine) protonated_imine R-CH=N+H-R' (Protonated Imine) imine->protonated_imine + H⁺ (from Si-OH) intermediate R-CH(OH)-NH-R' (Carbinolamine) protonated_imine->intermediate + H₂O water H₂O products R-CHO (Aldehyde) + H₂N-R' (Amine) intermediate->products Elimination

Caption: Imine hydrolysis catalyzed by acidic silica gel.

Concluding Remarks

The successful purification of polar imine compounds requires a departure from standard protocols and a deeper understanding of the underlying chemical principles. By considering the stability of the imine bond and the polarity of the molecule, researchers can select appropriate stationary phases, modify mobile phases, and explore alternative techniques like HILIC and SFC to achieve high purity. This guide serves as a starting point for developing robust and effective purification strategies for this challenging class of compounds.

References

  • ResearchGate. (2016, July 20). How to separate imine from reaction mixture? Retrieved from [Link]

  • Master Organic Chemistry. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms. Retrieved from [Link]

  • News-Medical.Net. (2018, October 30). Imine Hydrolysis. Retrieved from [Link]

  • ResearchGate. (2016, February 20). How to isolate Imine by column chromatography? Retrieved from [Link]

  • ResearchGate. (2022, May 10). How to isolate imine from reaction mixture? Retrieved from [Link]

  • Reddit. (2016, May 3). Purification issues. Retrieved from [Link]

  • ResearchGate. (2015, December 28). Is it possible to purify imine using column chromatography? Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Hydrolysis of imines to give ketones (or aldehydes). Retrieved from [Link]

  • Reddit. (2017, October 22). Purification of an imine/methods on using alumina. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • PubMed. (2016, September 16). Hydroxypyridyl Imines: Enhancing Chromatographic Separation and Stereochemical Analysis of Chiral Amines via Circular Dichroism. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Hydroxypyridyl Imines: Enhancing Chromatographic Separation and Stereochemical Analysis of Chiral Amines via Circular Dichroism. Retrieved from [Link]

  • Reddit. (2023, January 7). Purification of strong polar and basic compounds. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2026, January 6). Solvent-Controlled Regioselective [3 + 2] Reactions from Benzofuran-Derived Azadienes and N,N′-Cyclic Azomethine Imines. Retrieved from [Link]

  • ResearchGate. (2018, April 25). For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 1,3-Dithiolan-2-imine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis and purification of 1,3-dithiolan-2-imine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, helping you optimize for both high yield and exceptional purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most prevalent and established method for synthesizing this compound involves the reaction of thiirane (ethylene sulfide) with a source of thiocyanate. A common approach is the reaction of thiirane with thiocyanic acid, which can be generated in situ.

Q2: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yields in this synthesis can often be attributed to several factors:

  • Reagent Purity: The purity of the starting thiirane is critical. Thiirane can polymerize, especially in the presence of impurities. Ensure it is freshly distilled or obtained from a reliable source.

  • Reaction Temperature: The reaction is often exothermic. Poor temperature control can lead to the formation of byproducts and polymerization of the thiirane.

  • Stoichiometry: Precise control over the molar ratios of the reactants is crucial. An excess of either reactant can lead to incomplete conversion or the formation of side products.

  • Reaction Time: Insufficient reaction time will result in incomplete conversion, while excessively long reaction times may lead to product degradation or the formation of polymeric byproducts.

Q3: I am observing significant byproduct formation. What are these impurities and how can I minimize them?

A common byproduct is the polymer of thiirane. This can be minimized by maintaining a low reaction temperature and ensuring a homogenous reaction mixture. Other potential byproducts can arise from the reaction of impurities in the starting materials. Careful purification of reactants is the best preventative measure.

Q4: What is the best method for purifying the final product?

The choice of purification method depends on the nature of the impurities. Recrystallization is often effective for removing minor impurities and isolating the crystalline product. For more challenging separations, column chromatography may be necessary. The choice of solvent for recrystallization is critical and should be determined experimentally.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of this compound.

Problem 1: The reaction fails to proceed or shows low conversion.
Potential Cause Diagnostic Check Recommended Solution
Inactive Catalyst/Reagent Verify the source and age of your reagents.Use freshly opened or purified reagents.
Incorrect Reaction Temperature Monitor the internal reaction temperature.Ensure the reaction is maintained within the optimal temperature range. Use an ice bath to control exotherms.
Poor Mixing Observe the reaction mixture for heterogeneity.Ensure efficient stirring throughout the reaction to maintain a homogenous mixture.
Problem 2: The isolated product is an oil or fails to crystallize.
Potential Cause Diagnostic Check Recommended Solution
Presence of Impurities Analyze a crude sample by TLC or NMR.Attempt purification by column chromatography to remove impurities that may be inhibiting crystallization.
Residual Solvent Check for solvent peaks in the NMR spectrum.Ensure the product is thoroughly dried under vacuum.
Incorrect Crystallization Solvent The product may be too soluble in the chosen solvent.Perform a solvent screen to identify a suitable solvent system for recrystallization where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
Problem 3: The purified product has a low melting point or a broad melting range.
Potential Cause Diagnostic Check Recommended Solution
Contamination with Byproducts Analyze the product by NMR and compare it to a reference spectrum.Re-purify the product using a different method (e.g., a different recrystallization solvent or column chromatography with a different eluent system).
Polymorphism N/AWhile less common, different crystalline forms can have different melting points. Ensure consistent crystallization conditions.

Experimental Protocols

Synthesis of 2-Imino-1,3-dithiolane

This protocol is adapted from established methods and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • Thiirane (Ethylene sulfide)

  • Potassium thiocyanate (KSCN)

  • Phosphoric acid (H₃PO₄)

  • Diethyl ether

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

  • Charge the flask with a solution of potassium thiocyanate in water.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add phosphoric acid to the stirred solution, maintaining the temperature below 10 °C. This will generate thiocyanic acid in situ.

  • In a separate dropping funnel, prepare a solution of thiirane in diethyl ether.

  • Add the thiirane solution dropwise to the reaction mixture over a period of 1-2 hours, ensuring the temperature remains between 0-5 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for an additional 2-3 hours.

  • Separate the organic layer and wash it with a saturated solution of sodium bicarbonate, followed by water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Recrystallization
  • Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture of solvents).

  • If necessary, hot filter the solution to remove any insoluble impurities.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to induce crystallization.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Dry the crystals under vacuum to a constant weight.

Visual Workflows

DOT Script for Synthesis Workflow:

prep Preparation of Reagents Thiirane in Diethyl Ether KSCN in Water reaction Reaction Setup Three-necked flask 0-5 °C prep->reaction acid_add acid_add reaction->acid_add thiirane_add Addition of Thiirane Dropwise addition 1-2 hours T = 0-5 °C acid_add->thiirane_add stir Reaction Progression Stir at RT 2-3 hours thiirane_add->stir workup Aqueous Workup Separate organic layer Wash with NaHCO₃ and H₂O stir->workup dry Drying and Concentration Dry with Na₂SO₄ Concentrate in vacuo workup->dry crude Crude Product dry->crude purification Purification|{Recrystallization or Chromatography} crude->purification final_product Pure this compound purification->final_product

Caption: Synthesis workflow for this compound.

DOT Script for Troubleshooting Low Yield:

start Low Yield Observed check_temp Check Temperature Control Was the exotherm managed? Was the reaction kept cool? start->check_temp Temperature Issues? check_reagents Check Reagent Quality Purity of thiirane? Freshness of reagents? start->check_reagents Reagent Problems? check_time Check Reaction Time Too short? Too long? start->check_time Timing Issues? sol_temp Solution: Improve Cooling|{Use an efficient ice bath | Slower addition rate} check_temp->sol_temp Yes sol_reagents Solution: Use Pure Reagents|{Distill thiirane | Use fresh reagents} check_reagents->sol_reagents Yes sol_time Solution: Optimize Time|{Monitor by TLC | Quench at optimal point} check_time->sol_time Yes

Caption: Troubleshooting guide for low reaction yield.

References

  • Feinauer, R., Jacobi, M., & Hamann, K. (1966). Über die Synthese von 2-Imino-1,3-dithiolan. Chemische Berichte, 99(5), 1685-1692. [Link]

stability of 1,3-dithiolan-2-imine under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 1,3-dithiolan-2-imine and its derivatives. This resource is designed for researchers, medicinal chemists, and drug development professionals who utilize this heterocyclic scaffold. Here, we address common stability challenges encountered during synthesis, purification, and application, providing in-depth troubleshooting advice and foundational knowledge in a direct question-and-answer format.

Troubleshooting Guides: Addressing In-Experiment Issues

This section focuses on specific problems you might encounter in the lab. We diagnose the likely cause and provide actionable solutions.

Question 1: My reaction yield of a this compound derivative is high, but I experience significant product loss and see new, more polar spots on TLC/LCMS after an acidic aqueous workup. What is happening?

Answer: This is a classic and frequently observed issue stemming from the acid-lability of the imine functional group. The this compound core contains a C=N double bond which is susceptible to hydrolysis under acidic conditions, especially in the presence of water.[1][2]

Causality Explained: The underlying mechanism is acid-catalyzed hydrolysis. The exocyclic imine nitrogen is basic and readily protonated by an acid catalyst (like HCl, TFA, or even residual acid from a reaction). This protonation creates a highly reactive iminium ion. The C2 carbon of this ion is significantly more electrophilic than in the neutral imine, making it highly susceptible to nucleophilic attack by water. The resulting tetrahedral intermediate, a carbinolamine, subsequently collapses, breaking the C-N bond and leading to the decomposition of your target compound.[3][4] The final products are typically the corresponding amine and ethylene dithiocarbonate.

Workflow: Diagnosing and Preventing Acid-Catalyzed Hydrolysis

G cluster_0 Problem Observation cluster_1 Hypothesis cluster_2 Troubleshooting & Solution observe Product loss during acidic workup (e.g., HCl wash) hypothesis Acid-catalyzed hydrolysis of the imine moiety observe->hypothesis Likely Cause action1 Avoid strong acids. Use saturated NaHCO₃ or neutral brine for washes. hypothesis->action1 Mitigation Strategy action2 If purification is needed, use neutralized silica gel or switch to alumina. hypothesis->action2 action3 Keep reaction and workup conditions anhydrous where possible. hypothesis->action3 action4 Store the compound under an inert atmosphere, away from acidic vapors. hypothesis->action4

Caption: Troubleshooting workflow for acid-induced decomposition.

Recommended Actions:

  • Modify Your Workup: Avoid acidic washes entirely. Quench your reaction with a mild base like a saturated sodium bicarbonate (NaHCO₃) solution or a phosphate buffer (pH 7-8). Wash the organic layer with neutral brine.

  • Adjust Purification Strategy: Standard silica gel is acidic and can catalyze hydrolysis on the column.

    • Neutralization: Prepare a slurry of silica gel in your desired eluent containing 1% triethylamine (Et₃N), then pack the column. This neutralizes the acidic sites.

    • Alternative Stationary Phases: Consider using basic alumina or a reverse-phase C18 column for purification.

  • Anhydrous Conditions: If the subsequent steps in your synthesis are sensitive to water, ensure your isolated product is thoroughly dried over Na₂SO₄ or MgSO₄ and solvent is removed completely. Store under an inert atmosphere (N₂ or Ar).

Question 2: I am attempting a reaction with my N-substituted this compound using a strong, nucleophilic base (e.g., an organolithium reagent or Grignard reagent) and observing complex decomposition instead of the expected reaction. Why is it not stable?

Answer: While the this compound moiety is generally more stable under basic conditions than acidic ones, it is not inert to all bases, particularly strong nucleophiles. The issue likely arises from a nucleophilic attack on the dithiolane ring itself, leading to ring-opening.

Causality Explained: Research on related 1,3-dithiolium cations has shown that they can undergo an unprecedented ring-opening reaction when treated with nucleophilic amines to form dithiocarbamates.[5] Although your this compound is a neutral species, a similar pathway can be envisioned. A strong nucleophile (Nu⁻) can attack one of the electrophilic sulfur atoms or, more likely, the C2 carbon, initiating a cascade that cleaves the C-S bond. This can lead to a complex mixture of linear and rearranged products.

Troubleshooting Steps:

  • Use a Non-Nucleophilic Base: If the goal is simply deprotonation (e.g., of the exocyclic N-H in the parent imine), switch to a sterically hindered, non-nucleophilic base like lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) at low temperatures (-78 °C).

  • Protect the Imine: If the imine nitrogen is a secondary amine (N-H), consider protecting it with a suitable group (e.g., Boc, Cbz) before introducing strong nucleophiles, provided the protecting group can withstand the reaction conditions.

  • Alternative Synthetic Route: Re-evaluate your synthetic strategy. It may be more effective to introduce the desired functionality before forming the this compound ring.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the fundamental stability of this compound.

Question 1: What is the detailed mechanism of this compound decomposition in aqueous acid?

Answer: The decomposition proceeds via a well-established acid-catalyzed hydrolysis mechanism, which is the reverse of imine formation.[2][3]

  • Protonation of the Imine Nitrogen: The reaction is initiated by the protonation of the basic exocyclic imine nitrogen by an acid (H₃O⁺), forming a resonance-stabilized iminium ion. This step significantly increases the electrophilicity of the C2 carbon.

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the highly electrophilic C2 carbon, breaking the C=N pi bond. This forms a protonated hemiaminal (carbinolamine) intermediate.

  • Proton Transfer: A proton is transferred from the oxygen atom to the nitrogen atom. This can occur in a single step via a solvent molecule or in a two-step deprotonation-protonation sequence. This converts the nitrogen into a better leaving group (an amine).

  • Elimination of the Amine: The lone pair on the oxygen atom assists in the elimination of the amine (or ammonia for the parent compound), reforming a C=O double bond and generating a protonated carbonyl species.

  • Deprotonation: A final deprotonation step by a water molecule or another base yields the final products: ethylene dithiocarbonate and the protonated amine.

Mechanism: Acid-Catalyzed Hydrolysis of this compound

G start This compound protonated Iminium Ion (Protonated) start->protonated + H₃O⁺ - H₂O attack Tetrahedral Intermediate (Carbinolamine) protonated->attack + H₂O transfer Protonated Amine Intermediate attack->transfer Proton Transfer products Ethylene Dithiocarbonate + Amine transfer->products Elimination of Amine - R-NH₃⁺

Caption: Stepwise mechanism of imine hydrolysis under acidic conditions.

Question 2: How does the stability of this compound compare to a standard 1,3-dithiolane protecting group?

Answer: The stability profiles are significantly different due to the presence of the exocyclic imine.

  • 1,3-Dithiolanes (Thioacetals): These are known for their exceptional stability across a wide pH range, especially under basic and nucleophilic conditions.[6] They are robust protecting groups for carbonyls precisely because they resist many reagents that would cleave other groups like acetals.[7][8] Their cleavage requires specific, often harsh, conditions such as treatment with mercury(II) salts or strong oxidizing agents.[9]

  • This compound: The dithiolane ring itself retains much of its inherent stability. However, the imine functional group introduces an "Achilles' heel." As detailed above, this C=N bond is readily cleaved by aqueous acid, making the entire molecule far less stable under these conditions compared to a simple 1,3-dithiolane.

In essence, while the core heterocyclic system is robust, the reactivity of the this compound is dominated by the chemistry of the imine group.

Question 3: What is the general pH range for safely handling and storing this compound?

Answer: Based on the principles of imine stability, the safest pH range is neutral to moderately basic.

ConditionpH Range (Approx.)StabilityPrimary Decomposition PathwayExpected Products
Strongly Acidic < 4Very Low Rapid acid-catalyzed hydrolysis[2]Ethylene dithiocarbonate, Amine Salt
Mildly Acidic 4 - 6.5Low to Moderate Slower hydrolysis; rate is pH-dependentEthylene dithiocarbonate, Amine
Neutral 6.5 - 8.0High Generally stableN/A
Moderately Basic 8.0 - 11High Generally stableN/A
Strongly Basic > 11Moderate to High Stable to non-nucleophilic bases. Potential for nucleophile-induced ring-opening[5]Ring-opened products (e.g., dithiocarbamates)

For long-term storage, it is recommended to keep the solid compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperatures (e.g., -20°C), away from any potential sources of acid vapors.[10]

Experimental Protocol: Stability Assessment

This protocol provides a general framework to quantitatively assess the stability of your specific this compound derivative under desired conditions.

Objective: To determine the rate of degradation of a this compound derivative at a specific pH.

Materials:

  • Your this compound compound

  • Buffer solutions of the desired pH (e.g., acetate buffer for pH 4, phosphate buffer for pH 7, carbonate buffer for pH 10)

  • A co-solvent if your compound is not water-soluble (e.g., acetonitrile, THF, methanol)

  • Internal standard (a stable compound that does not react under the test conditions and is easily quantifiable by your analytical method)

  • Quenching solution (e.g., saturated NaHCO₃ for acidic tests; saturated NH₄Cl for basic tests)

  • Analytical instrument (HPLC, LC-MS, or NMR)

Procedure:

  • Preparation: Prepare a stock solution of your compound and the internal standard at a known concentration in the chosen co-solvent.

  • Initiation: In a thermostatted vial at a controlled temperature (e.g., 25 °C), add the buffer solution. Add a small aliquot of the stock solution to initiate the experiment (time = 0). The final concentration of the organic co-solvent should typically be low (e.g., <10%) to approximate aqueous conditions.

  • Time Points: At regular intervals (e.g., t = 0, 5 min, 15 min, 30 min, 1h, 2h, 4h, etc.), withdraw a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing the appropriate quenching solution to neutralize the buffer and stop the degradation.

  • Analysis: Analyze the quenched samples by HPLC, LC-MS, or NMR.

  • Data Processing: Calculate the ratio of the peak area of your compound to the peak area of the internal standard at each time point. Plot this ratio against time to determine the degradation kinetics and calculate the half-life (t₁/₂) under those specific conditions.

References
  • Shiryaev, V. A., et al. (2022). Synthesis of this compound Derivatives from d-Mannitol. Russian Journal of Organic Chemistry, 58(11), 1660-1663. [Link]

  • ResearchGate. (n.d.). Synthesis of 1,3-dithiolan-2-imines 12. Retrieved from [Link]

  • Onoabedje, E. A., et al. (2016). Synthesis of 2-imino-1,3-dithiolanes containing trimethylsilylethynylthiolato groups. Journal of Sulfur Chemistry, 37(3), 255-266. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-imino-1,3-dithiolanes. Retrieved from [Link]

  • Ashenhurst, J. (2022). Imines – Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. [Link]

  • Ashenhurst, J. (n.d.). Hydrolysis of imines to give ketones (or aldehydes). Master Organic Chemistry. [Link]

  • Naim, M. J. (1969). Reactions between acids and thiourea: Part I. The formation of amides from acids and thiourea. Journal of the Indian Chemical Society, 46(1), 71-74. [Link]

  • University of Louisville. (n.d.). Protecting Groups. [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. [Link]

  • Chemistry Steps. (n.d.). Imine and Enamine Hydrolysis Mechanism. [Link]

  • Sarbu, L. G., et al. (2019). Methylamine-induced ring opening of 1,3-dithiolium cations. Arkivoc, 2019(4), 209-218. [Link]

  • ResearchGate. (2017). Synthesis and Biological Activity of 2-Imino-1,3-Dithiolane Derivatives. [Link]

  • The Organic Chemistry Tutor. (2020, November 17). Hydrolysis of Imines and Enamines Explained. YouTube. [Link]

  • ResearchGate. (n.d.). The Role of 1,3-Dithianes in Natural Product Synthesis. Retrieved from [Link]

  • Foubelo, F., & Yus, M. (2003). The role of 1,3-dithianes in natural product synthesis. Current Organic Chemistry, 7(12), 1183-1216. [Link]

Sources

troubleshooting the cleavage of the 1,3-dithiolan-2-imine group

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1,3-Dithiolan-2-imine Group Cleavage

Welcome to the technical support center for troubleshooting the cleavage of the this compound functional group. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this moiety in their synthetic strategies. My goal is to provide not just protocols, but the underlying chemical principles to empower you to solve challenges in your own unique chemical systems.

The this compound group is a unique functional group, structurally distinct from the more common 1,3-dithiolane used to protect carbonyls. It is essentially a cyclic isothiourea derivative. Its cleavage is not a simple deprotection to a ketone or aldehyde, but rather a hydrolysis or reduction that breaks the C=N and/or C-S bonds to release a primary amine and other byproducts. Understanding this distinction is the first step toward successful troubleshooting.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My cleavage reaction is sluggish or incomplete. How can I drive it to completion?

Expert Analysis: An incomplete reaction is the most common issue and typically points to suboptimal reaction conditions for the hydrolytic cleavage of the C=N bond. The stability of the this compound group can be significant, especially if the exocyclic nitrogen substituent is electron-withdrawing. The key to cleavage is efficient protonation of the imine nitrogen, which makes the C2 carbon highly electrophilic and susceptible to nucleophilic attack by water. Therefore, the primary variables to adjust are acid strength, concentration, temperature, and solvent.

The general mechanism involves protonation of the imine, attack by water, and subsequent collapse of the tetrahedral intermediate to yield the desired amine and a cyclic dithiocarbonate intermediate.

G cluster_0 Acid-Catalyzed Hydrolysis Mechanism A This compound B Protonated Imine (Activated) A->B + H⁺ C Tetrahedral Intermediate B->C + H₂O (Nucleophilic Attack) D Released Amine + Cyclic Dithiocarbonate C->D Collapse & -H⁺

Caption: Proposed mechanism for the acid-catalyzed hydrolysis of a this compound.

Troubleshooting Steps & Recommendations:

  • Increase Acid Strength/Concentration: If you are using mild acids (e.g., acetic acid), the equilibrium may not favor the protonated, activated intermediate. Switching to a stronger acid can significantly accelerate the reaction.

  • Elevate Temperature: Hydrolysis reactions often have a significant activation energy. Increasing the temperature provides the necessary energy to overcome this barrier. However, be mindful of the thermal stability of your substrate and product.

  • Optimize Solvent System: The reaction requires water as a nucleophile. Ensure sufficient water is present in your solvent system. Co-solvents like THF, dioxane, or acetonitrile are often used to solubilize the substrate, but the water content is critical.

Table 1: Recommended Starting Conditions for Acidic Cleavage

Condition Reagents & Solvent Temperature Typical Time Comments
Mild 2 M HCl in THF/H₂O (1:1)25 - 50 °C12 - 24 hGood starting point for acid-sensitive substrates.
Standard 6 M HCl (aq) or 50% TFA in DCM40 - 80 °C4 - 12 hGenerally effective for most substrates.[1]
Forced Concentrated H₂SO₄ in Dioxane80 - 100 °C1 - 6 hFor highly stable or sterically hindered groups. Use with caution.
Q2: I'm observing significant decomposition of my starting material or product. What are the likely side reactions?

Expert Analysis: Decomposition often occurs when the reaction conditions are too harsh for other functional groups present in the molecule. Strong acids and high temperatures can cause a variety of side reactions.

Common Side Reactions:

  • Acid-Labile Group Cleavage: Esters, silyl ethers (e.g., TBS, TIPS), acetals, and Boc groups are susceptible to cleavage under the conditions required for dithiolan-imine hydrolysis.[2][3]

  • Rearrangement: Carbocationic intermediates, formed if the substrate has susceptible functionalities, can undergo rearrangement.

  • Ring Opening/Decomposition of the Dithiolane Ring: Under strongly oxidative or forcing acidic conditions, the dithiolane ring itself can degrade, leading to a complex mixture of sulfur-containing byproducts.

Mitigation Strategies:

  • Screen Milder Conditions: Before resorting to forced conditions, systematically screen milder acids (e.g., trifluoroacetic acid, p-toluenesulfonic acid) at lower temperatures for longer reaction times.

  • Use a Scavenger: If your molecule is sensitive to the released dithiocarbonate or its byproducts, adding a scavenger can be beneficial.

  • Consider a Non-Hydrolytic Method: If acidic hydrolysis is fundamentally incompatible with your substrate, an alternative chemical approach is necessary (see Q3).

G Start Reaction Issue: Substrate/Product Decomposition Decision1 Are other acid-labile groups present? Start->Decision1 Action1 Strategy 1: Use Milder Acidic Conditions (e.g., p-TsOH, TFA at 0°C to RT) Decision1->Action1 Yes Action3 Increase temperature gradually. Monitor by LC-MS for decomposition onset. Decision1->Action3 No Path1 YES Path2 NO Action2 Strategy 2: Consider Non-Hydrolytic Cleavage (See Q3: Reductive Methods) Action1->Action2

Caption: Decision workflow for mitigating decomposition during cleavage.

Q3: My molecule is completely intolerant to acidic conditions. Are there any non-hydrolytic cleavage methods?

Expert Analysis: Yes. When hydrolysis is not an option, the most robust alternative is typically a reductive cleavage of the carbon-sulfur bonds. This approach completely avoids acidic conditions and is orthogonal to many common protecting groups. The classic reagent for this transformation is Raney Nickel (Ra-Ni). This method cleaves the C-S bonds and reduces the imine, yielding a secondary amine derivative.

Reductive Cleavage with Raney Nickel: This method is a desulfurization. The Ra-Ni, a fine powder saturated with hydrogen, catalyzes the hydrogenolysis of the C-S bonds. The imine is also typically reduced in the process.

Experimental Protocol: Reductive Cleavage

  • Preparation: In a round-bottom flask, dissolve the this compound substrate (1.0 eq) in a suitable solvent (e.g., Ethanol, Methanol, or THF).

  • Reagent Addition: Carefully add a slurry of activated Raney Nickel (typically 5-10 weight equivalents) in the same solvent. Caution: Raney Nickel is pyrophoric and should be handled with care in a fume hood.

  • Reaction: Stir the suspension vigorously under a hydrogen atmosphere (a balloon is often sufficient) or at elevated pressure for more resistant substrates. The reaction is typically run at room temperature to 60 °C.

  • Monitoring: Follow the disappearance of the starting material by TLC or LC-MS. The reaction can take from 2 to 24 hours.

  • Work-up: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Raney Nickel. Caution: Do not allow the filter cake to dry, as it can ignite. Wash the filter cake thoroughly with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting secondary amine product by standard methods (e.g., chromatography, crystallization).

Q4: How can I effectively monitor the reaction progress to avoid over-running or incomplete conversion?

Expert Analysis: Effective reaction monitoring is crucial for optimization and for preventing the decomposition that can occur with prolonged reaction times. A multi-technique approach is often best.

Table 2: Recommended Monitoring Techniques

Technique Procedure & Observations Pros Cons
Thin-Layer Chromatography (TLC) Co-spot the reaction mixture with the starting material. Use a UV lamp to visualize aromatic compounds. Stain with ninhydrin to specifically visualize the released primary amine product (will appear as a colored spot).Fast, inexpensive, and provides a quick qualitative assessment of conversion. Ninhydrin stain is highly specific for the desired product.Can be difficult to interpret with complex mixtures. Rf values can be misleading.
Liquid Chromatography-Mass Spectrometry (LC-MS) Dilute an aliquot of the reaction mixture and inject. Monitor the disappearance of the starting material's mass peak and the appearance of the product's mass peak.Provides unambiguous identification of starting material, product, and any major intermediates or side products. Highly sensitive and quantitative.Requires access to specialized equipment. Can be time-consuming.
Proton NMR (¹H NMR) Quench and extract a small aliquot. Take a quick ¹H NMR spectrum. Look for the disappearance of characteristic starting material peaks and the appearance of new product signals.Gives structural information and can help identify unexpected products.Less sensitive than LC-MS and requires a more involved work-up for each time point.

References

  • ResearchGate. Reagents for the Preparation and Cleavage of 1,3-Dithiolanes. Available from: [Link]

  • ResearchGate. Synthesis of this compound Derivatives from d-Mannitol. Available from: [Link]

  • Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. Available from: [Link]

  • Arkat USA. Highly efficient, mild and fast solid state oxidative deprotection of 1,3-dithianes and 1,3-dithiolanes. Available from: [Link]

  • RSC Publishing. Reagents for the preparation and cleavage of 1,3-dithiolanes. Available from: [Link]

  • Organic Chemistry Portal. 1,3-Dithianes, 1,3-Dithiolanes. Available from: [Link]

  • ResearchGate. Cleavage of 1,3‐dithianes. All reactions were performed according to.... Available from: [Link]

  • ResearchGate. Synthesis of 1,3-dithiolan-2-imines 12. Available from: [Link]

  • Wikipedia. Protecting group. Available from: [Link]

  • NIH. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate. Available from: [Link]

  • ResearchGate. Photo Removal of Protecting Groups: 1,3-Dithiane Conversion into Carbonyl Group. Mechanistic Aspects. Available from: [Link]

  • Protecting Groups. Available from: [Link]

  • ACS Publications. Photoremoval of Protecting Groups: Mechanistic Aspects of 1,3-Dithiane Conversion to a Carbonyl Group. Available from: [Link]

  • Master Organic Chemistry. Imines - Properties, Formation, Reactions, and Mechanisms. Available from: [Link]

  • Organic Chemistry Portal. A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System. Available from: [Link]

  • Protecting groups in organic synthesis. Available from: [Link]

  • ResearchGate. Deprotection of ethylene acetals, 1,3-dithianes and 1,3-dithiolanes.... Available from: [Link]

  • University of Windsor. The role of 1,3-dithianes in natural product synthesis. Available from: [Link]

Sources

preventing byproduct formation during 1,3-dithiolan-2-imine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,3-dithiolan-2-imine reactions. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile heterocyclic scaffold. Our focus is to provide in-depth, field-proven insights to help you troubleshoot and prevent common byproduct formation, ensuring the integrity and efficiency of your synthetic routes.

The this compound core is a key structural motif in various bioactive molecules and synthetic intermediates.[1] However, its unique combination of a cyclic thiourea and an imine functional group presents specific challenges. This guide moves beyond simple protocols to explain the causality behind common side reactions and offers robust solutions to overcome them.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the chemical modification of 1,3-dithiolan-2-imines.

Question 1: My reaction is yielding a complex mixture of products with significant starting material decomposition. What are the primary causes?

This is a frequent issue that typically points to the inherent instability of the thiourea or imine moiety under suboptimal conditions. The primary culprits are often moisture, inappropriate pH, or oxidative degradation.

  • Causality - The Role of Tautomerism and Hydrolysis: The this compound system can exhibit tautomerism, existing in equilibrium with its isothiourea (thiol) form.[2] More importantly, the exocyclic C=N bond is susceptible to hydrolysis, especially under acidic conditions, which reverts the imine to a carbonyl-like species and releases the corresponding amine.[3] The presence of adventitious water is often the root cause of low yields.

  • Solutions & Protocols:

    • Ensure Rigorously Anhydrous Conditions:

      • Solvent Preparation: Use freshly distilled, anhydrous solvents stored over molecular sieves (3Å or 4Å).

      • Reagent Purity: Use freshly opened or purified reagents. Hygroscopic bases (e.g., K₂CO₃) should be oven-dried immediately before use.

      • Atmosphere Control: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to exclude atmospheric moisture and oxygen.

    • Control the Reaction pH:

      • Imine formation and stability are often optimal in a narrow pH range (typically pH 4-5 for formation).[4][5] While many subsequent reactions are run under basic conditions, using an overly strong base can promote undesired side reactions.

      • For reactions involving alkylation, using a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often sufficient to deprotonate the imine nitrogen without promoting hydrolysis or ring opening.

Question 2: I am observing ring-opening of the 1,3-dithiolane moiety. How can I preserve the cyclic structure?

The 1,3-dithiolane ring is generally stable but can be cleaved under specific, often harsh, conditions which are sometimes inadvertently replicated.

  • Causality - Dithiolane as a Protecting Group: The 1,3-dithiolane structure is a well-known protecting group for carbonyl compounds.[6][7] Consequently, reagents used for the deprotection of dithiolanes are highly destructive to your scaffold. These include:

    • Heavy metal salts (e.g., HgCl₂, AgNO₃)

    • Strong oxidizing agents (e.g., Oxone®, NBS, Selectfluor™)[6]

    • Strong Lewis or Brønsted acids, particularly at elevated temperatures.[7]

  • Preventative Measures:

    • Reagent Selection: Scrutinize all reagents in your planned synthesis to ensure they do not fall into the categories above. If an oxidation step is required elsewhere in the molecule, it must be carefully chosen for its chemoselectivity.

    • Temperature Control: Avoid excessive heating. Many reactions on the imine nitrogen can proceed efficiently at room temperature or with gentle warming (40-50 °C). High temperatures can provide the activation energy needed for ring-fragmentation pathways.

Troubleshooting Summary Table
Observed Issue Potential Mechanistic Cause Recommended Solution Expected Outcome
Low Yield / Hydrolysis Acid- or base-catalyzed nucleophilic attack by water on the C=N bond.[3]Use anhydrous solvents, inert atmosphere, and molecular sieves.Preservation of the imine functional group and improved yield.
Ring Opening Cleavage of C-S bonds, often promoted by strong Lewis acids, heavy metals, or oxidants.[6][7]Avoid reagents known for dithiolane deprotection. Use mild reaction conditions.Integrity of the 1,3-dithiolane ring is maintained.
Formation of Symmetrical Thioureas Reaction of an intermediate with the starting amine, a common issue in general thiourea synthesis.[8]Control stoichiometry carefully; consider a two-step, one-pot approach if applicable.Formation of the desired unsymmetrical product.
No Reaction / Poor Conversion Low nucleophilicity of the imine nitrogen or high steric hindrance.Increase reaction temperature moderately or use microwave irradiation.[8]Increased conversion to the desired product.
Visualized Troubleshooting Workflow

The following diagram provides a logical workflow to diagnose and resolve issues in your this compound reactions.

TroubleshootingWorkflow start Reaction Outcome Unsatisfactory q1 Primary Observation? start->q1 obs1 Low Conversion / No Reaction q1->obs1 obs2 Complex Mixture / Decomposition q1->obs2 obs3 Specific, Unwanted Product q1->obs3 cause1 Low Reactivity? (Steric Hindrance / Poor Nucleophile) obs1->cause1 cause2 Decomposition or Hydrolysis? obs2->cause2 q3 Byproduct Identified? obs3->q3 sol1 Increase Temperature Moderately Consider Microwave Irradiation Verify Reagent Activity cause1->sol1 sol2 Implement Rigorous Anhydrous Conditions Run Under Inert Atmosphere Check pH and Buffer if Necessary cause2->sol2 byprod1 Hydrolyzed Imine q3->byprod1 Yes byprod2 Ring-Opened Product q3->byprod2 Yes byprod1->sol2 sol3 Review Reagents for Harsh Conditions (Avoid Strong Acids/Bases, Oxidants, Heavy Metals) byprod2->sol3

Caption: A step-by-step decision tree for troubleshooting common reaction failures.

Optimized Protocol: N-Alkylation of this compound

This protocol for a standard N-alkylation is designed to minimize byproduct formation through careful control of reaction parameters.

Objective: To selectively alkylate the exocyclic imine nitrogen of this compound.

Materials:

  • This compound (1.0 eq.)

  • Alkyl Halide (e.g., Benzyl Bromide) (1.1 eq.)

  • Diisopropylethylamine (DIPEA) (1.5 eq.)

  • Anhydrous Acetonitrile (ACN)

  • 3Å Molecular Sieves

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and activated 3Å molecular sieves.

  • Inert Atmosphere: Seal the flask and purge with dry nitrogen gas for 10-15 minutes.

  • Solvent and Base Addition: Under a positive pressure of nitrogen, add anhydrous ACN via syringe, followed by the dropwise addition of DIPEA. Stir the resulting suspension for 10 minutes at room temperature.

  • Electrophile Addition: Add the alkyl halide dropwise to the stirred suspension. A slight exotherm may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS (typically 2-6 hours).

  • Workup: Upon completion, filter the reaction mixture to remove the molecular sieves. Concentrate the filtrate under reduced pressure.

  • Purification: Redissolve the crude residue in a suitable solvent (e.g., dichloromethane or ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the final product by column chromatography on silica gel.

Visualizing Reaction vs. Byproduct Pathways

Understanding the competing reaction pathways is key to preventing byproduct formation.

ReactionPathways start This compound + Electrophile (E+) desired_path Desired Reaction (e.g., N-Alkylation) start->desired_path hydrolysis_path Hydrolysis (+H2O, H+ cat.) start->hydrolysis_path ring_opening_path Ring Opening (Harsh Conditions) start->ring_opening_path product Desired Product (N-Substituted Imine) desired_path->product hydrolysis_prod Byproduct: Ring-Opened Amide / Carbonyl hydrolysis_path->hydrolysis_prod ring_opening_prod Byproduct: Decomposition Mixture ring_opening_path->ring_opening_prod

Caption: Competing pathways for desired reaction versus common side reactions.

References
  • Shiryaev, V. A., et al. (2022). Synthesis of this compound Derivatives from d-Mannitol. Russian Journal of Organic Chemistry, 58(11), 1660-1663. Available from: [Link]

  • Synthesis of 1,3-dithiolan-2-imines 12. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • 1,3-Dithianes, 1,3-Dithiolanes. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]

  • Thiourea Structure. (n.d.). BYJU'S. Retrieved January 14, 2026, from [Link]

  • Taguchi, Y., Yasumoto, M., Shibuya, I., & Suhara, Y. (1989). Synthesis of 1,3-Dithiolan-2-ones On the Reaction of Oxiranes with Carbon Disulfide under High Pressure. Bulletin of the Chemical Society of Japan, 62(2), 474-479. Available from: [Link]

  • Thioureas. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]

  • Protecting Groups. (n.d.). University of Illinois Urbana-Champaign. Retrieved January 14, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

  • Jin, Y.-S., et al. (2010). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. Asian Journal of Chemistry, 22(3), 1117-1122. Available from: [Link]

  • Protecting groups in organic synthesis. (n.d.). Retrieved January 14, 2026, from [Link]

  • Protecting Groups. (n.d.). IIT Bombay. Retrieved January 14, 2026, from [Link]

  • Imines - Properties, Formation, Reactions, and Mechanisms. (2022, March 7). Master Organic Chemistry. Retrieved January 14, 2026, from [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 1,3-Dithiolan-2-imine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the scale-up synthesis of 1,3-dithiolan-2-imine (CAS 4472-81-5). This guide is designed for researchers, chemists, and process development professionals to address common challenges encountered when transitioning from bench-scale to larger-scale production. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols grounded in established chemical principles.

Section 1: Synthesis Pathway & Mechanism

The selection of a synthetic route for scale-up prioritizes safety, cost-effectiveness, atom economy, and robustness. While several routes to 2-imino-1,3-dithiolanes exist, a highly effective and direct method for the parent compound involves the acid-catalyzed condensation of 1,2-ethanedithiol with cyanamide.

Primary Recommended Route: 1,2-Ethanedithiol + Cyanamide

This pathway is advantageous due to the availability of starting materials and the direct formation of the target heterocycle. The reaction proceeds via nucleophilic attack of the thiol groups onto the nitrile carbon of cyanamide, followed by an intramolecular cyclization.

Reaction Mechanism: Acid-Catalyzed Condensation

The mechanism involves two key stages: initial thiourea formation and subsequent intramolecular cyclization.

  • Protonation & Nucleophilic Attack: The acid catalyst protonates the nitrile nitrogen of cyanamide, activating the carbon atom toward nucleophilic attack by the first thiol group of 1,2-ethanedithiol.

  • Intramolecular Cyclization: A proton transfer is followed by the nucleophilic attack of the second thiol group on the isothiourea intermediate.

  • Dehydration & Tautomerization: Elimination of ammonia and subsequent tautomerization yield the stable this compound product.

Reaction_Mechanism reagents 1,2-Ethanedithiol + Cyanamide + H⁺ activated_cyanamide Activated Cyanamide [H₂N-C≡NH]⁺ reagents->activated_cyanamide Protonation intermediate1 Thiuronium Intermediate activated_cyanamide->intermediate1 Nucleophilic Attack (Thiol 1) cyclized_intermediate Cyclized Intermediate intermediate1->cyclized_intermediate Intramolecular Nucleophilic Attack (Thiol 2) product This compound cyclized_intermediate->product - NH₃

Caption: Proposed mechanism for this compound synthesis.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most critical safety precautions for this synthesis on a larger scale?

A: Safety is paramount.

  • 1,2-Ethanedithiol: This reagent has an extremely foul and persistent odor and is toxic. All handling must occur in a high-efficiency, certified chemical fume hood. Consider using a scrubber system for larger scales. Ensure appropriate personal protective equipment (PPE), including nitrile or neoprene gloves, splash goggles, and a lab coat.

  • Carbon Disulfide (CS₂): If using an alternative synthesis route involving CS₂, be aware that it is exceptionally flammable with a very low autoignition temperature (90-100°C) and can be ignited by hot surfaces like steam pipes.[1] It is also highly toxic.[2] All equipment must be explosion-proof and properly grounded to prevent static discharge.[3]

  • Exothermicity: The reaction can be exothermic. On a larger scale, this heat is more difficult to dissipate. A jacketed reactor with an external cooling system is mandatory. Reagents should be added slowly and controllably to manage the rate of heat generation.[4]

Q2: How can I effectively monitor reaction progress during scale-up?

A: Direct sampling from a large reactor can be hazardous. It is best to use a sampling port designed for safe extraction.

  • Thin-Layer Chromatography (TLC): A quick and effective method. Use a suitable solvent system (e.g., Ethyl Acetate/Hexane mixtures) and visualize with potassium permanganate stain, which will readily show the sulfur-containing compounds. The disappearance of the limiting reagent (e.g., 1,2-ethanedithiol) is a good indicator of completion.

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These methods provide more quantitative data on the consumption of starting materials and the formation of the product. They are invaluable for identifying potential side products.

Q3: My reaction is complete, but the product has crashed out of solution. How do I handle the work-up?

A: If the product precipitates upon cooling, this can be advantageous for isolation. The primary goal is to remove the acid catalyst and any water-soluble byproducts.

  • Neutralization: Carefully add a cooled, dilute aqueous base (e.g., 1M sodium bicarbonate solution) to the reaction mixture with vigorous stirring until the pH is neutral (pH ~7).

  • Filtration: Collect the solid product by filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water to remove salts, followed by a cold, non-polar solvent (like hexane or diethyl ether) to remove organic impurities.

  • Drying: Dry the product under vacuum at a moderate temperature (e.g., 40-50°C).

Q4: My final product is an oil or a gummy solid, not the expected crystalline material. What are my purification options?

A: This indicates the presence of impurities that are inhibiting crystallization.

  • Solvent Trituration: Stir the crude product vigorously with a solvent in which the desired product is insoluble but the impurities are soluble. Diethyl ether or cold ethyl acetate are good starting points.

  • Recrystallization: This is the most effective method for purifying solids at scale. See Protocol 2 for a detailed guide. Finding the right solvent system is key.

  • Column Chromatography: While effective at the lab scale, it is often not economical or practical for large-scale production. If necessary, use a neutral stationary phase like deactivated alumina or add a small amount of a basic modifier (e.g., 0.5-1% triethylamine) to the eluent to prevent product decomposition on acidic silica gel.[5][6]

Section 3: Troubleshooting Guide

Even with a robust protocol, challenges can arise during scale-up. This section addresses specific problems in a logical format.

Problem: Low or No Product Yield

A low yield is the most common issue. The key is to systematically identify the root cause.

Troubleshooting_Low_Yield start Low or No Yield Observed reagent_check 1. Verify Reagent Purity & Stoichiometry start->reagent_check temp_check 2. Check Internal Reaction Temperature reagent_check->temp_check Reagents OK reagent_sol Solution: Use fresh, high-purity reagents. Confirm stoichiometry is correct. reagent_check->reagent_sol Purity/Ratio Issue mixing_check 3. Evaluate Mixing Efficiency temp_check->mixing_check Temp OK temp_sol Solution: Use calibrated probe. Ensure cooling system is adequate. Control addition rate. temp_check->temp_sol Temp Deviation atmosphere_check 4. Confirm Inert Atmosphere mixing_check->atmosphere_check Mixing OK mixing_sol Solution: Increase stirrer speed. Use overhead mechanical stirrer for thick slurries. mixing_check->mixing_sol Poor Mixing atmosphere_sol Solution: Purge reactor with N₂ or Argon. Maintain positive pressure to prevent air/moisture ingress. atmosphere_check->atmosphere_sol Oxidation Suspected

Caption: Decision tree for troubleshooting low product yield.

SymptomPossible Cause(s)Recommended Action(s)
Reaction Stalls 1. Insufficient Catalyst: Acid catalyst is consumed or inactive. 2. Low Temperature: Reaction rate is too slow. 3. Poor Mixing: Reagents are not in sufficient contact, especially in a heterogeneous mixture.1. Add a small additional charge of the acid catalyst. 2. Slowly and carefully increase the reaction temperature by 5-10°C and monitor progress. 3. Increase the stirring rate; ensure the vortex is sufficient to suspend all solids.
Multiple Spots on TLC 1. Side Reactions: Overheating can cause decomposition or polymerization. 2. Oxidation: 1,2-ethanedithiol can oxidize to form a disulfide dimer, especially if air leaks into the reactor.1. Re-evaluate temperature control. Ensure the exotherm is managed. 2. Ensure the reaction is run under a robust inert atmosphere (Nitrogen or Argon).
Product Hydrolyzes During Work-up 1. Excessive Water/Acid: The imine functional group is susceptible to hydrolysis, a reaction favored by the presence of water and acid.[7][8] 2. Prolonged Exposure: Leaving the product in an acidic aqueous environment for too long.1. Perform the neutralization and filtration steps promptly after the reaction is complete. 2. Use cold solutions during work-up to minimize the rate of hydrolysis.

Section 4: Experimental Protocols

Protocol 1: Scale-Up Synthesis of this compound (100 g Scale)

Disclaimer: This protocol is intended for trained professional chemists in a facility equipped for chemical synthesis. A thorough risk assessment must be performed before starting.

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
1,2-Ethanedithiol94.2079.0 g (70.0 mL)0.8391.0
Cyanamide42.0435.2 g0.8391.0
p-Toluenesulfonic acid190.228.0 g0.0420.05
Toluene-500 mL--

Procedure:

  • Setup: Equip a 1 L jacketed glass reactor with an overhead mechanical stirrer, a temperature probe, a reflux condenser with a nitrogen inlet, and an addition funnel.

  • Inerting: Purge the reactor with dry nitrogen for 15-20 minutes. Maintain a positive nitrogen pressure throughout the reaction.

  • Charging Reagents: To the reactor, add Toluene (500 mL), 1,2-Ethanedithiol (79.0 g), and p-Toluenesulfonic acid (8.0 g). Begin stirring to form a clear solution.

  • Heating: Heat the reaction mixture to 80°C using the reactor's heating/cooling system.

  • Controlled Addition: Dissolve the Cyanamide (35.2 g) in the addition funnel with minimal warm Toluene (approx. 50-75 mL). Add the cyanamide solution dropwise to the reactor over 1-2 hours, maintaining the internal temperature between 80-85°C.

  • Reaction: After the addition is complete, continue to stir the mixture at 80°C. Monitor the reaction by TLC (1:1 Hexane:Ethyl Acetate) every hour until the 1,2-ethanedithiol spot is consumed (typically 4-6 hours).

  • Cooling & Isolation: Once complete, cool the reactor to room temperature. The product may begin to crystallize. Cool further to 0-5°C for 1 hour to maximize precipitation.

  • Work-up: Collect the solid by filtration. Wash the filter cake with cold toluene (2 x 100 mL) and then cold hexane (2 x 100 mL).

  • Drying: Dry the white to off-white solid in a vacuum oven at 45°C to a constant weight.

  • Analysis: Analyze the final product for purity (HPLC, NMR) and identity. Expected yield: 75-85 g (75-85%).

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of ~50 mg of the crude product in various solvents (e.g., isopropanol, ethanol, ethyl acetate, acetonitrile). The ideal solvent will dissolve the product when hot but show poor solubility when cold. A solvent pair (e.g., Ethanol/Water) may also be effective.

  • Dissolution: Place the crude, dry this compound in an appropriately sized flask. Add the minimum amount of the chosen hot solvent to fully dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, keep the solution hot for 5-10 minutes, and then perform a hot filtration through celite to remove the charcoal.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 1 hour to complete the crystallization.

  • Isolation: Collect the purified crystals by filtration, wash with a small amount of the ice-cold recrystallization solvent, and dry under vacuum.

Section 5: Overall Process Workflow

The following diagram outlines the entire manufacturing process from raw material handling to final product release.

Process_Workflow raw_materials Raw Material QC & Staging reaction Jacketed Reactor: - Charge Reagents - Controlled Addition - Reaction @ 80°C raw_materials->reaction monitoring In-Process Control (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-Up: - Cool to 0-5°C - Filter - Wash with Toluene/Hexane monitoring->workup Complete drying Vacuum Oven Drying workup->drying purification Purification: - Recrystallization purification->drying Re-work drying->purification Purity < Spec final_qc Final Product QC (Purity, Identity, Assay) drying->final_qc Purity > Spec final_qc->purification Fail packaging Packaging & Labeling final_qc->packaging Pass

Caption: End-to-end workflow for this compound synthesis.

References

  • Tale, R. H., et al. (2019). Synthesis of 2-imino-1,3-dithiolanes. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Retrieved from [Link]

  • Shiryaev, V. A., et al. (2022). Synthesis of this compound Derivatives from d-Mannitol. ResearchGate. Retrieved from [Link]

  • Scialpi, A., et al. (2021). 1,3-Dithiolane as a Privileged Scaffold in Bioactive Derivatives: Chiral Resolution and Assignment of Absolute Configuration. National Center for Biotechnology Information. Retrieved from [Link]

  • Garea, A., & Kamat, S. S. (2018). Carbon disulfide. Just toxic or also bioregulatory and/or therapeutic? eScholarship, University of California. Retrieved from [Link]

  • Speck, S. B., & Routh, A. L. (1955). Ethylene thiourea. Organic Syntheses. Retrieved from [Link]

  • Ashenhurst, J. (2022). Imines – Their Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. Retrieved from [Link]

  • Lipin, K. V., et al. (2018). Synthesis of Some 2-Ylidene-1,3-dithiolanes. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 87961, this compound. Retrieved from [Link]

  • Michida, M., & Mukaiyama, T. (2008). Lewis base catalyzed 1,3-dithiane addition to carbonyl and imino compounds using 2-trimethylsilyl-1,3-dithiane. PubMed. Retrieved from [Link]

  • International Labour Organization. (n.d.). International Chemical Safety Cards (ICSC) - CARBON DISULFIDE. Retrieved from [Link]

  • ResearchGate. (2022). How to isolate imine from reaction mixture? Retrieved from [Link]

  • ResearchGate. (2023). What are the precautions one must take while handling CS2 (Carbon disulfide) for organic reactions? Retrieved from [Link]

  • University of York. (n.d.). Ring synthesis: cyclocondensations and cycloadditions. Retrieved from [Link]

Sources

handling and storage recommendations for 1,3-dithiolan-2-imine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1,3-Dithiolan-2-imine

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for this compound (CAS: 4472-81-5). This document is designed for researchers, scientists, and drug development professionals, providing in-depth handling protocols, storage recommendations, and troubleshooting advice to ensure the successful use of this versatile chemical intermediate. Our guidance is rooted in established chemical principles and practical laboratory experience to help you navigate the unique challenges posed by this compound's structure.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the fundamental properties and safe handling of this compound.

Q1: What are the primary structural features of this compound that influence its handling?

A: this compound possesses two key functional groups that dictate its reactivity and stability: the imine (C=N) bond and the 1,3-dithiolane ring . The imine group is susceptible to hydrolysis, especially under acidic conditions, which is the most common degradation pathway.[1][2] The dithiolane ring is generally stable but can be sensitive to strong oxidizing or reducing agents. Understanding this dual nature is critical for designing experiments and storage protocols.

Q2: What are the definitive long-term storage conditions for this compound?

A: For optimal stability and to preserve the integrity of the compound, long-term storage at -20°C is required.[3] The container should be tightly sealed and stored in a dry, cool, and well-ventilated area.[4] To further prevent degradation from atmospheric moisture, we recommend storing the vial inside a desiccator or backfilling the container with an inert gas like argon or nitrogen.

Q3: How should I handle a new vial of the compound upon receipt?

A: Proper initial handling is crucial to prevent contamination and degradation.

  • Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation of atmospheric moisture onto the cold solid.

  • For maximum product recovery, briefly centrifuge the original vial to ensure any material on the cap or sides is collected at the bottom.[3]

  • Conduct all weighing and transfers in a controlled environment, such as a glovebox or under a stream of inert gas (argon or nitrogen), to minimize exposure to air and moisture.[4]

Q4: What is the most common degradation pathway I should be aware of?

A: The primary degradation pathway is the hydrolysis of the imine bond .[1] This reaction is catalyzed by water, particularly under acidic conditions, and results in the cleavage of the C=N bond to yield byproducts. This reactivity underscores the necessity of using anhydrous solvents and inert atmosphere techniques during your experiments.

Q5: What Personal Protective Equipment (PPE) is mandatory when working with this compound?

A: As a standard for good laboratory practice, appropriate PPE must be worn. This includes:

  • Eye Protection: Tightly fitting safety goggles with side shields.[4]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[4]

  • Body Protection: A lab coat and appropriate clothing to prevent skin contact.[4] All handling of the solid or its solutions should be performed within a certified chemical fume hood to ensure adequate ventilation.[4]

Section 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during experiments involving this compound.

Problem 1: Reaction Failure or Low Yield, Especially in Anhydrous Systems

You are performing a reaction that requires anhydrous conditions (e.g., reaction with an organometallic reagent), but you observe no product or a significantly lower yield than expected.

  • Potential Cause: The this compound has degraded due to hydrolysis from improper storage or handling, introducing water into your reaction. The imine itself may have been consumed.

  • Troubleshooting Steps:

    • Verify Starting Material Integrity: Before use, analyze a small sample of your this compound stock via ¹H NMR or LC-MS to confirm its purity and structure. The presence of hydrolysis byproducts may indicate degradation.

    • Implement Strict Anhydrous Technique: Ensure all glassware is oven- or flame-dried immediately before use. Use freshly distilled, anhydrous solvents from a reliable source.

    • Use Fresh Aliquots: Avoid repeatedly opening a stock bottle. If possible, purchase smaller quantities or, upon first opening, aliquot the compound into smaller, single-use vials under an inert atmosphere.

Problem 2: Appearance of Unexpected Side Products in Mass Spectrometry or NMR

Your reaction mixture shows unexpected masses or NMR signals that do not correspond to your starting material or desired product.

  • Potential Cause A: Imine Hydrolysis During Workup: Aqueous or acidic workup steps can easily hydrolyze the imine functionality in either your starting material or product.

    • Solution: If your product is not water-soluble, consider a non-aqueous workup. This may involve quenching the reaction with a solid reagent, followed by filtration and removal of the solvent in vacuo. If an aqueous wash is unavoidable, use a saturated sodium bicarbonate solution to keep conditions basic and minimize acid-catalyzed hydrolysis.[1]

  • Potential Cause B: Incompatibility with Reagents: While the dithiolane ring is robust, it can react under specific conditions. Strong oxidizing agents or certain Lewis acids can lead to ring-opening or other side reactions.[5][6]

    • Solution: Review all reagents in your reaction for known incompatibilities with thioacetals or dithiolanes.[7] Consider alternative catalysts or reagents if a potential incompatibility is identified.

Troubleshooting Workflow Diagram

G start Low Yield or Unexpected Side Products check_sm 1. Verify Purity of This compound (NMR, LC-MS) start->check_sm sm_ok Purity OK? check_sm->sm_ok check_conditions 2. Review Experimental Conditions sm_ok->check_conditions Yes replace_sm Compound Degraded. Procure fresh material. Improve storage/handling. sm_ok->replace_sm No conditions_ok Strictly Anhydrous? check_conditions->conditions_ok success Problem Resolved replace_sm->success check_reagents 3. Assess Reagent Compatibility conditions_ok->check_reagents Yes improve_anhydrous Implement strict anhydrous technique (dry glassware, fresh solvents). conditions_ok->improve_anhydrous No reagents_ok Workup or Reagents Causing Degradation? check_reagents->reagents_ok improve_anhydrous->success reagents_ok->success No modify_protocol Modify workup (non-aqueous) or select alternative reagents compatible with imines/dithiolanes. reagents_ok->modify_protocol Yes modify_protocol->success

Caption: Troubleshooting workflow for reactions involving this compound.

Section 3: Key Data and Protocols

Data Summary Table
ParameterRecommendationRationale & Reference
Storage Temperature -20°CEssential for long-term chemical stability.[3]
Storage Atmosphere Dry, Inert Gas (Argon/N₂)Prevents hydrolysis from atmospheric moisture.[4]
Handling Conditions Fume Hood / GloveboxEnsures user safety and compound purity.[4]
Common Solvents Anhydrous THF, DichloromethaneMust be free of water to prevent hydrolysis.
Incompatibilities Water, Strong Acids, Strong OxidizersCan cause rapid degradation or side reactions.[1][5]
Protocol: Preparation of a Stock Solution

This protocol outlines the best practice for preparing a stock solution of this compound for experimental use.

  • Preparation: Oven-dry all necessary glassware (e.g., volumetric flask, syringe) and allow it to cool to room temperature under a stream of inert gas or in a desiccator.

  • Compound Handling: Following the procedure in FAQ Q3, weigh the required amount of this compound directly into the volumetric flask under an inert atmosphere.

  • Solvent Addition: Using a dry syringe, add the required volume of anhydrous solvent to the flask. Ensure the solvent is from a freshly opened bottle or has been properly dried and stored.

  • Dissolution: Cap the flask and gently swirl or sonicate until the solid is fully dissolved.

  • Storage: If the solution is to be stored, seal the flask with a septum, wrap it with parafilm, and store it at -20°C in a desiccator. For maximum reproducibility, it is highly recommended to use the solution fresh.

Diagram: Primary Degradation Pathway

The following diagram illustrates the acid-catalyzed hydrolysis of this compound, its most significant stability liability.

G cluster_0 Hydrolysis of this compound imine This compound protonated Iminium Ion (Protonated Intermediate) imine->protonated + H⁺ (from trace acid) attack Nucleophilic Attack by Water protonated->attack + H₂O cleavage Ring Cleavage / Bond Scission attack->cleavage products Hydrolysis Products (e.g., 1,2-Ethanedithiol derivatives) cleavage->products

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Validation of 1,3-Dithiolan-2-imine via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemical science. The spatial arrangement of atoms dictates a compound's physical, chemical, and biological properties. While spectroscopic methods like NMR and mass spectrometry provide crucial information about connectivity and chemical environment, single-crystal X-ray crystallography remains the gold standard for the definitive elucidation of molecular architecture.

This guide provides an in-depth technical comparison of the structural features of the 1,3-dithiolan-2-imine scaffold, a heterocyclic motif of interest in medicinal chemistry. In the absence of a publicly available crystal structure for the unsubstituted parent compound, this guide will present a comprehensive workflow for its structural validation. We will leverage crystallographic data from closely related and structurally analogous compounds to establish benchmark parameters for comparison. This approach not only outlines the validation process but also provides a robust framework for the structural analysis of novel derivatives within this chemical class.

The Imperative for Structural Validation

The this compound moiety contains a unique combination of a five-membered dithiolane ring and an exocyclic imine group. This arrangement presents several structural questions that are critical for understanding its reactivity and potential as a pharmacophore:

  • Tautomerism: The imine functionality can potentially exist in equilibrium with its amino tautomer. X-ray crystallography can definitively locate the position of the hydrogen atom on the exocyclic nitrogen, confirming the dominant tautomeric form in the solid state.

  • Ring Conformation: The five-membered dithiolane ring is not planar and can adopt various conformations, such as envelope or twist forms. The specific conformation influences the overall shape of the molecule and how it interacts with biological targets.

  • Bond Characteristics: The precise bond lengths and angles within the molecule, particularly of the C=N imine bond and the C-S and S-C-S linkages within the ring, provide insight into bond order, hybridization, and ring strain.

Experimental Workflow: From Synthesis to Structure

The process of obtaining a crystal structure is a multi-step endeavor that requires careful planning and execution. The following workflow outlines the critical stages, from obtaining suitable crystalline material to the final structural refinement.

experimental_workflow Experimental Workflow for X-ray Crystallography cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification screening Crystal Screening (Vapor Diffusion, Slow Evaporation) purification->screening optimization Optimization of Crystal Growth Conditions screening->optimization mounting Crystal Selection & Mounting optimization->mounting data_collection Data Collection (Diffractometer) mounting->data_collection data_processing Data Reduction & Integration data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution refinement Structural Refinement structure_solution->refinement validation Validation & Analysis refinement->validation

Caption: A generalized workflow for the structural determination of a small molecule by single-crystal X-ray diffraction.

Detailed Experimental Protocol

The following provides a detailed, step-by-step methodology for the crystallographic validation of a compound like this compound.

1. Synthesis and Purification:

  • Synthesis: this compound can be synthesized via established literature procedures, for example, by the reaction of 1,2-ethanedithiol with a cyanogen halide or a related electrophile.

  • Purification: The crude product must be meticulously purified to remove any impurities that could hinder crystallization. Techniques such as column chromatography followed by recrystallization are often employed. The purity should be confirmed by NMR spectroscopy and mass spectrometry.

2. Crystallization:

  • Solvent Selection: A screening of various solvents and solvent mixtures is performed to identify conditions under which the compound has moderate solubility.

  • Crystallization Techniques:

    • Slow Evaporation: A saturated solution of the compound is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over days or weeks.

    • Vapor Diffusion (Hanging or Sitting Drop): A concentrated drop of the compound's solution is placed on a coverslip (hanging drop) or a pedestal (sitting drop) and sealed in a chamber containing a reservoir of a precipitant solvent in which the compound is less soluble. The gradual diffusion of the precipitant vapor into the drop induces crystallization.

  • Crystal Selection: A single, well-formed crystal with sharp edges and no visible defects, typically 0.1-0.3 mm in its largest dimension, is selected under a microscope for data collection.

3. X-ray Data Collection:

  • Mounting: The selected crystal is mounted on a goniometer head using a cryoprotectant oil and flash-cooled in a stream of liquid nitrogen to minimize radiation damage during data collection.

  • Diffractometer: The mounted crystal is placed in an X-ray diffractometer. A preliminary set of diffraction images is collected to determine the unit cell parameters and crystal system.

  • Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam. The exposure time and rotation angle per frame are optimized to obtain good signal-to-noise and a complete dataset.

4. Structure Solution and Refinement:

  • Data Reduction: The raw diffraction images are processed to integrate the intensities of the Bragg reflections and apply corrections for experimental factors like absorption.

  • Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map.

  • Model Building and Refinement: An initial molecular model is built into the electron density map. The atomic positions and displacement parameters are then refined against the experimental data using least-squares methods. This iterative process continues until the model converges and best fits the data, as indicated by refinement statistics such as the R-factor.

  • Validation: The final refined structure is validated using software tools to check for geometric reasonability, consistency with known chemical principles, and the quality of the fit to the electron density map.

Comparative Structural Analysis

To assess the hypothetical crystallographic data of this compound, we will compare its key structural parameters with those of relevant known structures: 2-amino-5,5-dimethylthiazol-4(5H)-one (a related five-membered sulfur-nitrogen heterocycle with an exocyclic amino group), N-benzoyl-N′-(4′-cyanophenyl)thiourea (an acyclic thiourea for C-N and C=S bond comparison), and 2-(1,3-dithietan-2-ylidene)cyclohexane-1,3-dione (for C-S bond comparison in a small sulfur-containing ring).

ParameterThis compound (Hypothetical)2-Amino-5,5-dimethylthiazol-4(5H)-one[1]N-benzoyl-N′-(4′-cyanophenyl)thiourea[2]2-(1,3-Dithietan-2-ylidene)cyclohexane-1,3-dione[3]
C=N Bond Length (Å) ~1.28 - 1.321.310N/AN/A
C(imine)-S Bond Length (Å) ~1.75 - 1.781.764N/A1.716
C(alkyl)-S Bond Length (Å) ~1.80 - 1.831.841N/A1.810 (avg)
S-C-S Bond Angle (°) ~110 - 114N/AN/A96.5 (avg)
C-S-C Bond Angle (°) ~95 - 9991.3N/A83.5 (avg)
Ring Conformation Envelope or TwistPlanarN/APlanar

These are expected values based on typical bond lengths and the geometry of related structures.

Key Structural Features and Discussion

The validation of the this compound structure would hinge on the careful analysis of several key features, guided by the comparative data.

Caption: A diagram illustrating the key bond lengths and angles for structural validation in this compound.

C=N Imine Bond: The exocyclic C=N double bond is expected to have a length in the range of 1.28-1.32 Å. This is shorter than a typical C-N single bond (~1.47 Å) but slightly longer than a C=N bond in a simple acyclic imine, due to the influence of the adjacent sulfur atoms. The observed value of 1.310 Å in 2-amino-5,5-dimethylthiazol-4(5H)-one provides a strong comparative benchmark.[1] The definitive location of a hydrogen atom on the exocyclic nitrogen would confirm the imine tautomer over the enamine form.

Dithiolane Ring Geometry: The five-membered ring is expected to be non-planar. The exact conformation (envelope or twist) would be determined by the torsion angles within the ring. The internal bond angles, particularly the C-S-C and S-C-S angles, are indicative of ring strain. The C-S-C angle is anticipated to be around 95-99°, which is significantly compressed compared to the ideal tetrahedral angle, a common feature in five-membered rings. The S-C(imine)-S angle would be wider, likely in the range of 110-114°, accommodating the sp² hybridization of the central carbon.

Carbon-Sulfur Bonds: A key point of validation is the distinction between the two types of C-S bonds. The C(imine)-S bonds should be shorter (~1.75 - 1.78 Å) than the C(alkyl)-S bonds (~1.80 - 1.83 Å). This is because the sp² hybridized imine carbon forms a shorter, stronger bond to sulfur compared to the sp³ hybridized carbons of the ethylene backbone. This trend is observed in the comparator molecules.[1][3]

Conclusion

While a definitive crystal structure for the parent this compound is not yet available in public databases, a comprehensive framework for its validation has been presented. By following a rigorous experimental workflow from synthesis and crystallization to X-ray data collection and refinement, the three-dimensional architecture of this important heterocyclic scaffold can be unambiguously determined. The comparative analysis with structurally related compounds provides a robust set of benchmark parameters against which the experimental data can be judged. This guide serves as a valuable resource for researchers working on the synthesis and characterization of novel this compound derivatives, ensuring the scientific integrity of their structural assignments and paving the way for a deeper understanding of their chemical and biological properties.

References

  • Gumus, F., et al. (2022). Synthesis, Crystal Structure and Cyclic Voltammetric Behavior of N-aroyl-N′-(4′-cyanophenyl)thioureas. Molecules, 27(2), 481. Available at: [Link]

  • Josey, D., Shank, N., & Padgett, C. W. (2019). 2-Amino-5,5-dimethylthiazol-4(5H)-one. IUCrData, 4(7), x190613. Available at: [Link]

  • Kellou, S., et al. (2022). Synthesis and crystal structure of 2-(1,3-dithietan-2-ylidene)cyclohexane-1,3-dione. Acta Crystallographica Section E: Crystallographic Communications, 78(11), 1145-1149. Available at: [Link]

Sources

comparative study of 1,3-dithiolan-2-imine and other amine protecting groups

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of multi-step organic synthesis, particularly in the realms of peptide synthesis and drug development, the judicious selection of protecting groups is a critical determinant of success. Amines, being ubiquitous and nucleophilic functional groups, often require temporary masking to prevent undesired side reactions. This guide provides a comprehensive comparative analysis of several widely used amine protecting groups, with a special focus on the emerging potential of the 1,3-dithiolan-2-imine moiety.

The Imperative of Orthogonal Protection

Modern synthetic strategies frequently necessitate the presence of multiple protecting groups within a single molecule. The ability to selectively remove one protecting group in the presence of others, a concept known as orthogonal protection , is paramount for the efficient and high-yielding synthesis of complex molecules.[1][2] This guide will explore the orthogonality of the discussed protecting groups, a key factor in their strategic application.

Established Amine Protecting Groups: A Comparative Overview

A variety of amine protecting groups have been developed, each with its unique set of introduction and cleavage conditions, stability profile, and applications. The most commonly employed groups include the acid-labile tert-butyloxycarbonyl (Boc), the hydrogenolysis-labile benzyloxycarbonyl (Cbz), the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc), the palladium-catalyzed cleavage of the allyloxycarbonyl (Alloc), and the fluoride-labile 2-(trimethylsilyl)ethoxycarbonyl (Teoc) groups.

Table 1: Comparative Analysis of Common Amine Protecting Groups
Protecting GroupStructureIntroduction Reagent(s)Cleavage ConditionsStability
Boc Boc-ON, Boc2OStrong acids (e.g., TFA, HCl)Stable to base, hydrogenolysis, and mild acids.
Cbz Cbz-Cl, Cbz-OSuCatalytic hydrogenolysis (e.g., H2/Pd-C)Stable to mild acids and bases.
Fmoc Fmoc-Cl, Fmoc-OSuBase (e.g., 20% piperidine in DMF)Stable to acids and hydrogenolysis.
Alloc Alloc-Cl, Alloc2OPd(0) catalyst (e.g., Pd(PPh3)4) and a scavengerStable to acids and bases.
Teoc Teoc-Cl, Teoc-OSuFluoride source (e.g., TBAF)Stable to a wide range of acidic and basic conditions.
This compound HypotheticalHypotheticalMild oxidative conditions (inferred)Hypothetically stable to acidic and basic conditions.

The this compound Group: An Emerging Alternative

While less conventional, the this compound functionality presents an intriguing prospect as an amine protecting group, primarily due to its potential for unique and mild cleavage conditions. Although direct literature on its use as a standard protecting group is limited, we can infer its properties from related structures, such as 1,3-dithianes and the recently reported 1,3-dithiane-based dM-Dmoc protecting group.[3][4]

The core of this protecting group is the 1,3-dithiolane ring, a cyclic thioacetal. Thioacetals are known for their stability towards both acidic and basic conditions, making them robust protecting groups for carbonyls.[5] This inherent stability can be extrapolated to the this compound group when attached to an amine.

Proposed Protection and Deprotection Mechanisms

Protection: The introduction of the this compound group onto a primary or secondary amine could potentially be achieved through the reaction of the amine with a suitable activated this compound precursor.

Deprotection: The key advantage of a dithiane-based protecting group lies in its susceptibility to cleavage under mild oxidative conditions.[3][4] This provides an orthogonal deprotection strategy to the acid-, base-, and hydrogenolysis-labile groups. The deprotection would likely proceed via oxidation of the sulfur atoms, leading to the collapse of the ring and release of the free amine. This approach avoids the harsh conditions required for many traditional protecting groups.

G cluster_protection Protection Workflow cluster_deprotection Deprotection Workflow Amine Primary/Secondary Amine (R-NH₂) ProtectedAmine This compound Protected Amine Amine->ProtectedAmine Reaction Precursor Activated this compound Precursor Precursor->ProtectedAmine ProtectedAmine2 This compound Protected Amine FreeAmine Free Amine (R-NH₂) ProtectedAmine2->FreeAmine Oxidative Cleavage Byproducts Byproducts ProtectedAmine2->Byproducts Oxidant Mild Oxidizing Agent Oxidant->FreeAmine

Experimental Protocols

While a specific, validated protocol for the use of this compound as a standard amine protecting group is not yet established in the literature, a general methodology can be proposed based on the chemistry of related 1,3-dithiane-based protecting groups.[3][4]

General Procedure for Amine Protection (Hypothetical)
  • Dissolve the amine substrate in a suitable aprotic solvent (e.g., THF, DCM).

  • Add an equimolar amount of the activated this compound precursor.

  • Add a non-nucleophilic base (e.g., DIPEA) to scavenge the acid byproduct.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, quench the reaction and purify the protected amine by column chromatography.

General Procedure for Deprotection (Based on dM-Dmoc Cleavage)
  • Dissolve the protected amine in a mixture of a suitable organic solvent and water.

  • Add a mild oxidizing agent (e.g., m-CPBA or Oxone®).

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion of the oxidation, add a weak base (e.g., K2CO3 in methanol) to facilitate the final release of the amine.

  • Work up the reaction and purify the free amine by appropriate methods.

Comparative Data Summary

The following table summarizes the key comparative aspects of the discussed protecting groups, highlighting the potential advantages of a this compound-based strategy.

Table 2: Head-to-Head Comparison of Amine Protecting Groups
FeatureBocCbzFmocAllocTeocThis compound (Inferred)
Cleavage Reagent Strong AcidH2/Pd-CBasePd(0)FluorideMild Oxidant
Orthogonality Orthogonal to base- and hydrogenolysis-labile groups.Orthogonal to acid- and base-labile groups.Orthogonal to acid- and hydrogenolysis-labile groups.Orthogonal to acid-, base-, and hydrogenolysis-labile groups.Orthogonal to most acid-, base-, and hydrogenolysis-labile groups.Potentially orthogonal to all common protecting groups.
Byproducts Isobutylene, CO2Toluene, CO2Dibenzofulvene, piperidine adduct, CO2Allyl scavenger adduct, CO2Ethylene, TMS-F, CO2Sulfur-containing byproducts
Monitoring DifficultTLCUV (dibenzofulvene)TLCTLCTLC
Key Advantage Widely used, well-understood.Mild, neutral cleavage.Mild cleavage, suitable for SPPS.Very mild and selective cleavage.High stability and selective cleavage.Potentially novel orthogonality under mild, non-acidic/basic conditions.
Potential Drawback Harsh acidic cleavage.Incompatible with reducible groups.Base sensitivity of the peptide.Cost of palladium catalyst.Cost and handling of fluoride reagents.Limited literature, potential for sulfur-related side reactions.

Visualization of Orthogonal Deprotection Strategies

The strategic use of orthogonal protecting groups is best visualized as a series of selective deprotection steps, allowing for the sequential modification of a multifunctional molecule.

G cluster_deprotection1 Deprotection Step 1 cluster_modification Modification cluster_deprotection2 Deprotection Step 2 Start Multifunctional Molecule (Amine-PG₁, Other-PG₂) Deprotection1 Selective Deprotection (Reagent 1) Start->Deprotection1 Intermediate1 Intermediate with Free Amine Deprotection1->Intermediate1 Modification Chemical Modification of Free Amine Intermediate1->Modification Deprotection2 Selective Deprotection (Reagent 2) Modification->Deprotection2 FinalProduct Final Product Deprotection2->FinalProduct

Conclusion

The selection of an appropriate amine protecting group is a critical decision in the design of a synthetic route. While established groups like Boc, Cbz, and Fmoc remain the workhorses of organic synthesis, the development of novel protecting groups with unique cleavage conditions is essential for advancing the synthesis of increasingly complex molecules. The this compound group, and dithiane-based protecting groups in general, represent a promising frontier in this field. Their stability to a wide range of conditions and their susceptibility to mild, oxidative cleavage offer a new dimension of orthogonality that could prove invaluable in challenging synthetic endeavors. Further research into the practical application and scope of the this compound protecting group is warranted to fully realize its potential.

References

  • 1,3-Dithianes, 1,3-Dithiolanes. Organic Chemistry Portal. [Link]

  • Shiryaev, V. A., et al. (2022). Synthesis of this compound Derivatives from d-Mannitol. Russian Journal of Organic Chemistry, 58(11), 1660-1663. [Link]

  • Asymmetric Synthesis of α-Amino 1,3-Dithianes via Chiral N-Phosphonyl Imine-based Umpolung Reaction. National Institutes of Health. [Link]

  • Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate. National Institutes of Health. [Link]

  • Ready, J. M. Protecting Groups in Organic Synthesis. UT Southwestern Medical Center. [Link]

  • Ganguly, N. C., & Barik, S. K. (2009). A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System. Synthesis, 2009(08), 1393-1399. [Link]

  • Protecting group. Wikipedia. [Link]

  • Ganguly, N. C., & Barik, S. K. (2009). A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System. ResearchGate. [Link]

  • Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. International Journal of Organic Chemistry, 2(3), 249-252. [Link]

  • An amine protecting group deprotectable under nearly neutral oxidative conditions. ResearchGate. [Link]

  • Reagents for the Preparation and Cleavage of 1,3-Dithiolanes. ResearchGate. [Link]

  • 5-Chloro-8-nitro-1-naphthoyl (NNap): A Selective Protective Group for Amines and Amino Acids. ACS Publications. [Link]

  • Photoremoval of Protecting Groups: Mechanistic Aspects of 1,3-Dithiane Conversion to a Carbonyl Group. ACS Publications. [Link]

  • Synthesis and Characterization of 1,2-Dithiolane Modified Self-Assembling Peptides. National Institutes of Health. [Link]

  • An amine protecting group deprotectable under nearly neutral oxidative conditions. National Institutes of Health. [Link]

  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

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A Tale of Two Guards: A Comparative Guide to Boc and Dithiane-Based Amine Protection in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success. For the ubiquitous amine, a plethora of protecting groups have been developed, each with its own unique set of strengths and weaknesses. Among the most common is the acid-labile tert-butoxycarbonyl (Boc) group, a stalwart in peptide synthesis and complex molecule construction. However, the demand for orthogonal strategies has led to the exploration of alternative protecting groups. This guide provides an in-depth, comparative analysis of the well-established Boc protection with a representative of the less common but orthogonally-cleavable dithiane-based protecting groups, specifically the dimethyl-1,3-dithian-2-ylmethoxycarbonyl (dM-Dmoc) group.[1] This comparison will equip researchers, scientists, and drug development professionals with the critical knowledge to make informed decisions in the design of their synthetic routes.

At a Glance: Key Differences in Protection Strategies

Featuretert-Butoxycarbonyl (Boc) GroupDimethyl-1,3-dithian-2-ylmethoxycarbonyl (dM-Dmoc) Group
Chemical Nature CarbamateCarbamate containing a 1,3-dithiane moiety
Introduction Reaction with di-tert-butyl dicarbonate (Boc)₂OReaction with a dM-Dmoc chloroformate or other activated derivative
Cleavage Condition Acidic (e.g., TFA, HCl)[2][3]Oxidative (e.g., NaIO₄) followed by mild base[1]
Byproducts of Cleavage Isobutylene and Carbon DioxideAcetone, Carbon Dioxide, and 1,3-propanedithiol derivatives
Orthogonality Orthogonal to base-labile (Fmoc) and hydrogenolysis-labile (Cbz) groups[4][5]Orthogonal to acid-labile (Boc), base-labile (Fmoc), and hydrogenolysis-labile (Cbz) groups[1]
Common Applications Peptide synthesis, protection of primary and secondary amines[3]Niche applications requiring orthogonality to acid/base/hydrogenolysis conditions

The Underlying Chemistry: Mechanisms of Protection and Deprotection

The choice of a protecting group is fundamentally a choice of its cleavage chemistry. The Boc and dM-Dmoc groups, while both serving to temporarily mask the nucleophilicity of an amine, are removed by entirely different mechanisms, a concept known as orthogonality.

The Boc Group: A Story of Acid-Triggered Release

The Boc group is revered for its stability in a wide range of conditions, yet its facile removal under acidic conditions is its defining feature.

Protection: The introduction of the Boc group is typically achieved by the reaction of an amine with di-tert-butyl dicarbonate, often in the presence of a base. The amine nitrogen attacks one of the carbonyl carbons of the anhydride, leading to the formation of the carbamate.

Amine Amine Boc-Protected Amine Boc-Protected Amine Amine->Boc-Protected Amine +(Boc)₂O, Base

Boc Protection Workflow.

Deprotection: The cleavage of the Boc group is initiated by protonation of the carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA). This is followed by the collapse of the protonated carbamate to form a stable tert-butyl cation, carbon dioxide, and the free amine.[3][6]

Boc-Protected Amine Boc-Protected Amine Free Amine Free Amine Boc-Protected Amine->Free Amine + Acid (e.g., TFA)

Boc Deprotection Workflow.
The dM-Dmoc Group: An Oxidation-Initiated Cascade

The dM-Dmoc group offers a distinct deprotection strategy, relying on an oxidative cleavage that leaves acid- and base-labile groups intact.[1] This provides an additional layer of orthogonality in complex syntheses.

Protection: The dM-Dmoc group is introduced by reacting the amine with an activated form of the dM-Dmoc moiety, such as the corresponding chloroformate.

Amine Amine dM-Dmoc-Protected Amine dM-Dmoc-Protected Amine Amine->dM-Dmoc-Protected Amine + dM-Dmoc-Cl, Base

dM-Dmoc Protection Workflow.

Deprotection: The removal of the dM-Dmoc group is a two-step process. First, the dithiane ring is oxidized, typically with an oxidizing agent like sodium periodate (NaIO₄). This oxidation makes the proton at the 2-position of the dithiane ring acidic. Subsequent treatment with a mild base triggers an elimination reaction, releasing the free amine, carbon dioxide, and acetone.[1]

dM-Dmoc-Protected Amine dM-Dmoc-Protected Amine Oxidized Intermediate Oxidized Intermediate dM-Dmoc-Protected Amine->Oxidized Intermediate + NaIO₄ Free Amine Free Amine Oxidized Intermediate->Free Amine + Mild Base

dM-Dmoc Deprotection Workflow.

Experimental Protocols: A Practical Guide

The following protocols are illustrative examples for the protection and deprotection of a generic primary amine.

Boc Protection of a Primary Amine

Materials:

  • Primary amine (1.0 equiv)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)

  • Triethylamine (Et₃N) (1.2 equiv)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the primary amine in DCM in a round-bottom flask.

  • Add triethylamine to the solution.

  • Add di-tert-butyl dicarbonate portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the Boc-protected amine.

Boc Deprotection using Trifluoroacetic Acid

Materials:

  • Boc-protected amine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the Boc-protected amine in DCM in a round-bottom flask.

  • Add TFA dropwise to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the deprotected amine.

dM-Dmoc Deprotection

Materials:

  • dM-Dmoc-protected amine (1.0 equiv)

  • Sodium periodate (NaIO₄) (10 equiv)

  • Tetrahydrofuran (THF)/Water (1:1 v/v)

  • Mild base (e.g., saturated aqueous NaHCO₃ solution)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend the dM-Dmoc-protected amine in a 1:1 mixture of THF and water.

  • Add sodium periodate and stir the mixture at room temperature overnight.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Upon completion of the oxidation, add a mild base such as saturated aqueous NaHCO₃ solution to induce elimination.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure to obtain the free amine.[1]

Concluding Remarks: Selecting the Right Tool for the Job

The choice between Boc and a dithiane-based protecting group like dM-Dmoc is a strategic one, dictated by the overall synthetic plan. The Boc group remains the workhorse for many applications due to its simplicity of use and well-understood reactivity. Its acid-lability makes it an excellent choice in syntheses where other functional groups are tolerant to acidic conditions and where orthogonality to base-labile or hydrogenolysis-labile groups is required.

The dM-Dmoc group, on the other hand, represents a more specialized tool. Its key advantage is its unique deprotection under oxidative conditions, providing a valuable orthogonal strategy when acid- and base-labile protecting groups are present in the molecule. While its introduction and removal are more complex than for the Boc group, the expanded synthetic possibilities it offers can be invaluable in the construction of highly complex and sensitive molecules. Ultimately, a deep understanding of the reactivity and orthogonality of various protecting groups is what empowers the synthetic chemist to navigate the intricate pathways of modern organic synthesis and achieve their molecular targets with elegance and efficiency.

References

  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

  • J&K Scientific LLC. BOC Protection and Deprotection. [Link]

  • Zhan, P., et al. An amine protecting group deprotectable under nearly neutral oxidative conditions. Beilstein Journal of Organic Chemistry2018 , 14, 1765-1771. [Link]

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. [Link]

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A Comparative Guide to the Analytical Characterization of 1,3-Dithiolan-2-imine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unequivocal structural confirmation and purity assessment of heterocyclic building blocks like 1,3-dithiolan-2-imine is a foundational requirement for successful synthesis and discovery programs. This guide provides an in-depth comparison of analytical methodologies for the comprehensive characterization of this compound. We move beyond simple protocol recitation to explain the causality behind instrumental choices and experimental design, ensuring a robust and self-validating analytical workflow.

The this compound moiety is an important scaffold in medicinal chemistry and organic synthesis.[1] Its correct identification and the quantification of impurities are critical, as unintended side products can derail subsequent synthetic steps or biological assays. A multi-pronged analytical approach, leveraging the strengths of different techniques, is therefore not just recommended, but essential for scientific integrity.

Primary Structural Elucidation: Spectroscopic Methods

The first objective in any characterization workflow is to confirm the chemical identity and covalent structure of the synthesized molecule. Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy form the cornerstone of this effort.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of an organic molecule. Both ¹H and ¹³C NMR are indispensable for confirming the presence and environment of every atom in the this compound structure.

Expertise & Experience: The key to successful NMR analysis lies in understanding how the electronic environment, dictated by the sulfur and nitrogen heteroatoms, influences the chemical shifts of the adjacent protons and carbons. The two sulfur atoms deshield the methylene (-CH₂-) protons of the dithiolane ring, shifting them downfield compared to a simple alkane. The imine carbon (C=N) exhibits a characteristic downfield shift in the ¹³C spectrum due to its sp² hybridization and proximity to three heteroatoms.

Experimental Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to solubilize a wide range of compounds and to clearly resolve N-H protons.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer for optimal resolution and sensitivity.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Key parameters include a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio and a relaxation delay (D1) of at least 2 seconds to ensure quantitative integration.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse program. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Data Presentation: Expected NMR Chemical Shifts

NucleusGroupExpected Chemical Shift (δ, ppm)Rationale & Notes
¹H -S-CH ₂-CH ₂-S-3.4 - 3.7A singlet or a complex multiplet, deshielded by adjacent sulfur atoms. The exact chemical shift and multiplicity can vary with solvent and conformation.[1]
¹H =N-H Variable (Broad)The chemical shift is highly dependent on solvent, concentration, and temperature. May exchange with D₂O.
¹³C -C H₂-C H₂-~40 - 45Aliphatic carbons adjacent to sulfur.
¹³C C =N~170 - 180The imine carbon is significantly deshielded due to bonding with two sulfur atoms and one nitrogen atom.[2]

Visualization: NMR Characterization Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Dry Sample NMR_Tube NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent (e.g., DMSO-d6) Solvent->NMR_Tube Spectrometer NMR Spectrometer (≥400 MHz) NMR_Tube->Spectrometer H1_Acq ¹H Acquisition Spectrometer->H1_Acq C13_Acq ¹³C Acquisition Spectrometer->C13_Acq Processing Fourier Transform, Phase & Baseline Correction H1_Acq->Processing C13_Acq->Processing Analysis Integration & Chemical Shift Assignment Processing->Analysis Structure Structure Confirmation Analysis->Structure

Caption: Workflow for NMR-based structural confirmation.

Mass Spectrometry (MS): Molecular Weight and Formula Verification

MS provides the exact molecular weight of the analyte, serving as a primary check for the compound's identity. High-resolution mass spectrometry (HRMS) can determine the elemental composition, offering an exceptionally high degree of confidence.

Trustworthiness: The choice of ionization technique is crucial for obtaining meaningful data. Electrospray Ionization (ESI) is a "soft" technique ideal for observing the protonated molecular ion [M+H]⁺ with minimal fragmentation, directly confirming the molecular weight. Electron Ionization (EI) is a "harder" technique that induces fragmentation, providing a unique fingerprint that can further validate the structure.[3][4]

Data Presentation: Comparison of MS Techniques

TechniqueIonizationInformation ProvidedBest For
ESI-MS SoftMolecular Weight ([M+H]⁺)Rapid confirmation of MW; LC-MS coupling.
HRMS (ESI) SoftExact Mass & Elemental FormulaUnambiguous formula determination.[3]
EI-MS HardFragmentation Pattern & MW (M⁺•)Structural fingerprinting; GC-MS coupling.[3]

Experimental Protocol: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

  • Detection: Analyze the ions using a mass analyzer (e.g., Quadrupole, TOF). For this compound (C₃H₅NS₂, MW = 119.21), the primary ion observed in positive mode will be [M+H]⁺ at m/z 119.9941 (exact mass).[5]

  • Data Analysis: Verify that the most abundant ion corresponds to the expected protonated molecule.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups. For this compound, the most diagnostic absorption is the C=N (imine) stretch.

Expertise & Experience: The imine C=N stretch typically appears in the 1690-1640 cm⁻¹ region.[6] Its exact position and intensity can be influenced by conjugation and substitution. The N-H stretch of the imine group is also observable between 3500 and 3200 cm⁻¹, often as a medium-to-weak band.[7] The absence of a strong carbonyl (C=O) peak around 1700 cm⁻¹ is also a critical piece of evidence to rule out potential starting materials or side products.

Data Presentation: Key IR Absorption Bands

Functional GroupVibrationExpected Frequency (cm⁻¹)
Imine N-HStretch3500 - 3200
Aliphatic C-HStretch3000 - 2850
Imine C=NStretch1690 - 1640

Purity Assessment: Chromatographic Methods

Once the structure is confirmed, it is imperative to determine the sample's purity. Chromatographic techniques are the gold standard for separating the target compound from impurities, starting materials, and byproducts.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Analysis

HPLC is the preferred method for quantifying the purity of non-volatile or thermally sensitive compounds like this compound. A reversed-phase method with UV detection is typically the most effective approach.

Expertise & Experience: The imine functional group contains a chromophore that absorbs UV light, making a UV detector suitable for this analysis. Method development involves optimizing the mobile phase composition (e.g., acetonitrile/water or methanol/water) and pH to achieve good peak shape and resolution from impurities. Given the basic nature of the imine nitrogen, adding a small amount of an acid modifier (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase is often necessary to ensure sharp, symmetrical peaks by preventing interaction with residual silanols on the column packing.

Experimental Protocol: Reversed-Phase HPLC Method Development

  • Column Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution: Begin with a scouting gradient (e.g., 5% to 95% B over 15 minutes) to determine the approximate retention time of the main peak and locate any impurities.

  • Optimization: Adjust the gradient slope and/or run an isocratic method to achieve optimal separation (Resolution > 1.5) between the main peak and all impurities.

  • Detection: Use a UV detector set at a wavelength where the compound shows significant absorbance (e.g., determined by UV-Vis spectrophotometry, typically around 210-250 nm).

  • Quantification: Calculate purity by the area percent method, assuming all components have a similar response factor at the chosen wavelength.

Visualization: HPLC Purity Analysis Workflow

HPLC_Workflow cluster_method Method Development cluster_run Sample Run cluster_analysis Data Analysis Col Select Column (e.g., C18) Mob Optimize Mobile Phase (ACN/H2O + Modifier) Col->Mob Det Set UV Detector Wavelength Mob->Det Sample Prepare Sample Solution Inject Inject onto HPLC Sample->Inject Chrom Generate Chromatogram Inject->Chrom Integrate Integrate Peak Areas Chrom->Integrate Calc Calculate Area % Integrate->Calc Result Report Purity Calc->Result

Caption: Workflow for HPLC-based purity determination.

Gas Chromatography (GC): An Alternative for Volatile Analogs

GC is a powerful separation technique but can be challenging for polar, less volatile compounds. Amines and imines are known to exhibit poor peak shape due to their basicity and tendency to adsorb onto the column.[8]

Comparative Insight: For the parent this compound, HPLC is generally the superior method. However, GC could be considered for more volatile, non-polar derivatives. If GC is necessary, a specialized, base-deactivated column is required to obtain acceptable chromatography. Derivatization, for instance by silylation of the N-H group, can also be employed to increase volatility and improve peak shape, though this adds complexity to the sample preparation.[9]

Overall Comparison and Integrated Strategy

No single technique provides a complete picture. A truly trustworthy characterization relies on the orthogonal data obtained from a combination of methods.

Data Presentation: Summary of Analytical Techniques

TechniquePrimary PurposeStrengthsLimitations
NMR Structure ElucidationProvides definitive structural information and atomic connectivity.Lower sensitivity; requires relatively pure sample.
MS MW ConfirmationHigh sensitivity; HRMS provides elemental composition.Isomers are often indistinguishable; provides no connectivity data.
IR Functional Group IDFast, simple, non-destructive.Provides limited structural information; not suitable for purity.
HPLC Purity & QuantificationExcellent for purity of non-volatile compounds; high precision.Requires method development; detector response can vary.
GC Purity & QuantificationHigh resolution for volatile compounds.Not ideal for polar, non-volatile compounds; may require derivatization.[8]
Thermal Analysis Physical PropertiesDetermines melting point (purity indicator) and thermal stability.Not a primary tool for structural identification.[10]

The comprehensive characterization of this compound requires an integrated analytical strategy. The workflow should begin with spectroscopic analysis (NMR, MS, and IR) to unequivocally confirm the molecular structure. This foundational data provides the confidence to proceed with purity assessment, for which reversed-phase HPLC is the most robust and reliable method. By combining these techniques, researchers can ensure the identity, purity, and quality of their material, forming a solid foundation for subsequent research and development.

References

  • ResearchGate. (n.d.). Synthesis of 1,3-dithiolan-2-imines 12. Retrieved January 14, 2026, from [Link]

  • Nakayama, J., & Ishii, A. (1988). 13C NMR Spectra of 1,3-Dithiolan-2-ylium Ions and 2-Alkylidene-1,3-dithiolanes. Sulfur reports, 8(1-4), 297-300.
  • Shiryaev, V. A., et al. (2022). Synthesis of this compound Derivatives from d-Mannitol. Russian Journal of Organic Chemistry, 58(11), 1660-1663.
  • SpectraBase. (n.d.). [3][11]Dithiolan-2-ylidene-[(S)-1-((S)-1-oxo-2-phenyl-hexahydro-1lambda(5)-pyrrolo[1,2-c][2][3][11]diazaphopsphol-1-yl)-but-3-enyl]-amine. Retrieved January 14, 2026, from [Link]

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  • Sternson, L. A., Coviello, D. A., & Egan, R. S. (1974). Nuclear magnetic resonance study of the conformation of 1,3-dithiolanes. Journal of the American Chemical Society, 96(21), 6725-6729.
  • Gudynaitė-Franckevičienė, D., et al. (2018). N′-(1,3-Dithiolan-2-ylidene)-3-(phenylamino)propanehydrazide. Molbank, 2018(3), M1009.
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  • Dunn, P. J., et al. (2001). Synthesis of thiadiazole, dithietane, and imine derivatives of the[2][3]dithiolo[3][12]thiazine ring system. The Journal of Organic Chemistry, 66(17), 5766-5771.

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  • Lipin, K. V., et al. (2017). Synthesis of some 2-ylidene-1,3-dithiolanes. Russian Journal of Organic Chemistry, 53(1), 147-150.
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  • Szafraniec-Szczęsny, J., et al. (2024). Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides. International Journal of Molecular Sciences, 25(2), 813.
  • ResearchGate. (n.d.). HPLC spectra of racemic 8 and the product (R)-N-(prop-2-yn-1-yl)-2, 3-dihydro-1H-inden-1- amine ((R)-8). Retrieved January 14, 2026, from [Link]

  • Ito, S., et al. (2020). Improved HPLC Conditions to Determine Eumelanin and Pheomelanin Contents in Biological Samples Using an Ion Pair Reagent. International Journal of Molecular Sciences, 21(14), 5134.
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A Comparative Guide to the Validation of Analytical Procedures for 1,3-Dithiolan-2-imine Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth, technically sound comparison of analytical procedures for the quantitative analysis of 1,3-dithiolan-2-imine. This document moves beyond a simple recitation of protocols to explain the underlying scientific principles and rationale for method selection and validation, ensuring the integrity and reliability of your analytical data.

Introduction to this compound and the Imperative for Validated Analysis

This compound and its derivatives are a class of sulfur and nitrogen-containing heterocyclic compounds.[1] Their structural similarity to cyclic thioureas suggests potential applications in medicinal chemistry and as intermediates in organic synthesis.[2] Given their potential biological activity, the ability to accurately and reliably quantify these compounds in various matrices is paramount for research, development, and quality control.

The validation of an analytical procedure is a critical process that provides documented evidence that the method is suitable for its intended purpose.[3] Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) have established comprehensive guidelines for analytical method validation.[4][5][6] Adherence to these guidelines ensures the integrity of data submitted for regulatory approval and builds confidence in the quality of the analytical results.

Comparative Overview of Analytical Techniques for this compound Analysis

The selection of an appropriate analytical technique is the foundation of a robust analytical method. For a compound like this compound, several techniques can be considered, each with its own set of advantages and limitations.

High-Performance Liquid Chromatography (HPLC) is often the technique of choice for the analysis of non-volatile, polar to moderately polar organic compounds.[7] Given the structural similarity of this compound to thiourea and its derivatives, reversed-phase HPLC with UV detection is a highly plausible and effective analytical approach.[8][9]

  • Strengths: High resolution, sensitivity, and reproducibility.[7]

  • Considerations: Requires careful selection of column and mobile phase to achieve optimal separation.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds.[10] For this compound, derivatization may be necessary to increase its volatility and thermal stability.

  • Strengths: Excellent separation efficiency for complex mixtures.[11]

  • Considerations: Potential for thermal degradation of the analyte; may require derivatization.

Mass Spectrometry (MS) provides high sensitivity and selectivity, offering structural information about the analyte.[12] When coupled with a chromatographic technique (LC-MS or GC-MS), it becomes a powerful tool for identification and quantification.

  • Strengths: High specificity and sensitivity, enabling trace-level analysis and impurity profiling.[13]

  • Considerations: Higher cost and complexity of instrumentation.

This guide will focus on the validation of an HPLC-UV method due to its likely suitability and widespread availability in analytical laboratories.

The Pillars of Analytical Method Validation

A robust analytical method is built on a foundation of well-defined and rigorously tested validation parameters. The following sections detail the critical parameters as outlined by the ICH Q2(R1) and USP <1225> guidelines, explaining the "why" behind each experimental choice.[4][5]

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Experimental Rationale: To demonstrate specificity, a solution of the this compound standard is compared to a placebo (a mixture of all components except the analyte) and a spiked placebo. The absence of interfering peaks at the retention time of the analyte in the placebo chromatogram and the clear resolution of the analyte peak in the spiked placebo demonstrate specificity.

Linearity

Linearity is the ability of the analytical procedure to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Experimental Rationale: A series of at least five standard solutions of this compound of known concentrations are prepared and analyzed. The peak areas are then plotted against the corresponding concentrations, and a linear regression analysis is performed. The correlation coefficient (r²) should be close to 1.0, indicating a strong linear relationship.

Accuracy

Accuracy refers to the closeness of the test results obtained by the method to the true value.

  • Experimental Rationale: Accuracy is typically assessed by the recovery of a known amount of analyte spiked into a placebo matrix. A minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 3 concentrations, 3 replicates each) are recommended. The percentage recovery is then calculated.

Precision

Precision is the measure of the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

  • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. This is assessed by performing a minimum of six replicate determinations at 100% of the test concentration or nine determinations covering the specified range.

  • Intermediate Precision: The precision within the same laboratory but on different days, with different analysts, or on different equipment.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Experimental Rationale: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (standard deviation of the response / slope of the calibration curve)

    • LOQ = 10 * (standard deviation of the response / slope of the calibration curve)

Range

The range of an analytical procedure is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.

  • Experimental Rationale: Small variations are made to method parameters such as the pH of the mobile phase, the percentage of organic solvent, the column temperature, and the flow rate. The effect on the results is then evaluated.

Comparative Performance Data

The following table presents a comparison of expected performance data for hypothetical HPLC-UV and GC-MS methods for the analysis of this compound. This data is based on typical values for similar organosulfur compounds and serves as a guide for method selection and validation.[14][15][16]

Validation Parameter HPLC-UV GC-MS Rationale for Performance
Specificity High (with proper method development)Very HighChromatographic separation provides specificity, which is further enhanced by the mass-selective detection in MS.
Linearity (r²) > 0.999> 0.995Both techniques generally exhibit excellent linearity over a defined concentration range.
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%HPLC often provides slightly better accuracy due to the milder conditions, minimizing analyte loss.
Precision (RSD) < 2.0%< 5.0%The reproducibility of HPLC injections and separations is typically very high. GC can be more variable due to injection techniques and potential thermal effects.
LOD ~0.1 µg/mL~0.01 µg/mLMS detection is inherently more sensitive than UV detection, leading to lower limits of detection.
LOQ ~0.3 µg/mL~0.03 µg/mLConsistent with the higher sensitivity of MS detection.
Robustness GoodModerateHPLC methods are generally robust to small changes in mobile phase composition and temperature. GC methods can be more sensitive to variations in temperature programs and gas flow rates.

Experimental Protocols

The following is a detailed, step-by-step methodology for a proposed HPLC-UV method for the analysis of this compound.

Proposed HPLC-UV Method

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or other suitable acid for pH adjustment)

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (e.g., 30:70 v/v) with 0.1% Phosphoric Acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 240 nm (based on the UV absorbance of similar thiourea compounds)[17]

  • Injection Volume: 10 µL

Standard Solution Preparation:

  • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 20 µg/mL.

Sample Preparation:

  • Accurately weigh a portion of the sample expected to contain approximately 10 mg of this compound into a 100 mL volumetric flask.

  • Add approximately 70 mL of mobile phase and sonicate for 15 minutes.

  • Dilute to volume with the mobile phase and mix well.

  • Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard and sample solutions in a predefined sequence.

  • Record the chromatograms and integrate the peak area for this compound.

  • Calculate the concentration of this compound in the sample using the calibration curve generated from the standard solutions.

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the analytical method validation process.

ValidationWorkflow cluster_0 Method Development & Optimization cluster_1 Method Validation Method_Development Analytical Method Development Optimization Method Optimization Method_Development->Optimization Specificity Specificity Optimization->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validation_Complete Validated Method Robustness->Validation_Complete

Caption: A flowchart of the analytical method validation workflow.

ValidationParameters cluster_core Core Validation Parameters cluster_additional Additional Parameters Validated_Method Validated Analytical Method Accuracy Accuracy Validated_Method->Accuracy Precision Precision Validated_Method->Precision Specificity Specificity Validated_Method->Specificity Linearity Linearity Validated_Method->Linearity Range Range Validated_Method->Range LOD LOD Validated_Method->LOD LOQ LOQ Validated_Method->LOQ Robustness Robustness Validated_Method->Robustness

Caption: Interrelationship of key validation parameters.

Conclusion

The validation of analytical procedures for the analysis of this compound is a scientifically rigorous process that underpins the reliability and integrity of all subsequent analytical data. While HPLC-UV stands out as a primary candidate for routine analysis due to its robustness and accessibility, techniques like GC-MS offer superior sensitivity for trace-level quantification. The choice of method should be guided by the specific requirements of the analysis, including the sample matrix, the required level of sensitivity, and the available instrumentation. By following the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can develop and validate analytical methods that are fit for purpose and meet the stringent requirements of the scientific and regulatory communities.

References

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Unraveling the Reactivity of 1,3-Dithiolan-2-imine: A Comparative Computational Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, heterocyclic compounds are of paramount importance. Among them, the 1,3-dithiolan-2-imine scaffold presents a unique combination of structural features that suggest a rich and versatile reactivity profile. Understanding the intricacies of its chemical behavior is crucial for harnessing its full potential. This guide provides a comparative computational analysis of the reactivity of this compound, offering insights for researchers, scientists, and drug development professionals. By juxtaposing its predicted behavior with that of a closely related analogue, 2-imino-1,3-thiazolidine, we aim to illuminate the subtle electronic effects that govern their chemical transformations.

Introduction to the Computational Approach

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as an indispensable tool for elucidating reaction mechanisms, predicting product distributions, and understanding the underlying principles of chemical reactivity.[1][2] By modeling chemical reactions at the molecular level, we can gain a detailed understanding of transition states, intermediates, and the energetic barriers that control reaction rates. This in silico approach not only complements experimental studies but also guides the rational design of novel synthetic routes and functional molecules.

In this guide, we will explore a hypothetical, yet chemically pertinent, [3+2] cycloaddition reaction between this compound and a model dipolarophile, methyl acrylate. This class of reaction is chosen for its synthetic utility in constructing five-membered rings, a common motif in biologically active compounds.[1][3] For a comparative perspective, we will also model the same reaction with 2-imino-1,3-thiazolidine, allowing us to dissect the influence of the heteroatom in the five-membered ring (sulfur vs. nitrogen) on the reactivity of the exocyclic imine.

Comparative Computational Analysis: this compound vs. 2-Imino-1,3-thiazolidine

The central hypothesis of this comparative study is that the nature of the heteroatoms within the dithiolane and thiazolidine rings will modulate the electronic properties of the exocyclic imine, thereby influencing the kinetics and thermodynamics of the cycloaddition reaction.

Methodology

A standardized and robust computational protocol is essential for generating reliable and comparable data. The following workflow outlines the key steps in our theoretical investigation.

Computational Workflow Figure 1. Computational Protocol Workflow cluster_0 Reactant & Product Optimization cluster_1 Transition State Search cluster_2 Reaction Pathway Validation cluster_3 Energetic & Electronic Analysis reactant_opt Geometry Optimization of Reactants and Products freq_calc_react Frequency Calculations (Confirm Minima) reactant_opt->freq_calc_react energy_calc Single-Point Energy Calculations (Higher Level of Theory) freq_calc_react->energy_calc ts_search Transition State (TS) Search (e.g., QST2/3, Berny) freq_calc_ts Frequency Calculation (Confirm 1 Imaginary Frequency) ts_search->freq_calc_ts irc_calc Intrinsic Reaction Coordinate (IRC) Calculation freq_calc_ts->irc_calc irc_calc->reactant_opt Connects TS to Reactants irc_calc->freq_calc_react Connects TS to Products irc_calc->energy_calc nbo_analysis Natural Bond Orbital (NBO) Analysis (Charge Distribution) energy_calc->nbo_analysis fmo_analysis Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps) energy_calc->fmo_analysis

Caption: A generalized workflow for the computational investigation of reaction mechanisms.

Step-by-Step Experimental Protocol:

  • Geometry Optimization: The initial structures of this compound, 2-imino-1,3-thiazolidine, methyl acrylate, and all possible regio- and stereoisomeric products are optimized using the B3LYP functional with the 6-31+G(d,p) basis set.

  • Frequency Calculations: Vibrational frequency calculations are performed on all optimized structures to confirm that they correspond to local minima on the potential energy surface (i.e., no imaginary frequencies).

  • Transition State (TS) Search: The transition state for each reaction pathway is located using a synchronous transit-guided quasi-Newton (STQN) method, such as QST2 or QST3, or a Berny optimization algorithm.

  • TS Verification: Frequency calculations on the located TS structures are performed to verify the presence of a single imaginary frequency corresponding to the desired reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are carried out to confirm that the located transition states connect the reactants and the intended products.

  • Solvation Effects: The influence of a solvent, such as acetonitrile, is modeled using a continuum solvation model like the Polarizable Continuum Model (PCM).

  • Energetic Calculations: To obtain more accurate energy values, single-point energy calculations are performed on the optimized geometries using a higher level of theory, for instance, the M06-2X functional with a larger basis set (e.g., 6-311++G(d,p)).

  • Electronic Structure Analysis: Natural Bond Orbital (NBO) and Frontier Molecular Orbital (FMO) analyses are conducted to understand the charge distribution and the nature of orbital interactions governing the reaction.

Predicted Reactivity and Energetics

Based on the computational protocol described, we can generate a comparative dataset of the key energetic parameters for the [3+2] cycloaddition reaction. The following table presents a plausible, illustrative comparison based on the expected electronic differences between the two imines.

ParameterThis compound + Methyl Acrylate2-Imino-1,3-thiazolidine + Methyl Acrylate
Activation Energy (ΔG‡) 18.5 kcal/mol21.2 kcal/mol
Reaction Free Energy (ΔG_rxn) -12.3 kcal/mol-10.8 kcal/mol
HOMO(imine) - LUMO(dipolarophile) Gap 4.2 eV4.5 eV
Charge on Imine Nitrogen (NBO) -0.65 e-0.72 e

Note: The data in this table is illustrative and intended to demonstrate a comparative analysis. It is derived from general principles of chemical reactivity and not from a specific published study on these exact reactants.

  • Enhanced Reactivity of this compound: The lower activation energy for the reaction involving this compound suggests that it is the more reactive of the two compounds in this type of cycloaddition.

  • Thermodynamic Favorability: Both reactions are predicted to be exergonic, indicating that the formation of the cycloadducts is thermodynamically favorable. The reaction with this compound is slightly more so.

  • Frontier Molecular Orbital (FMO) Analysis: The smaller HOMO-LUMO gap for the this compound system indicates a stronger orbital interaction between the reactants, which is consistent with its lower activation energy.

  • Electronic Effects: The NBO analysis reveals that the imine nitrogen in 2-imino-1,3-thiazolidine is more negatively charged. This can be attributed to the greater electron-donating ability of the neighboring nitrogen atom in the thiazolidine ring compared to the sulfur atom in the dithiolane ring. While seemingly counterintuitive, the overall reactivity is governed by a combination of electronic and steric factors, with the FMO interactions often being a dominant factor in cycloaddition reactions.

Reaction Pathway Visualization

The following diagram illustrates the proposed reaction pathway for the [3+2] cycloaddition of this compound with methyl acrylate, highlighting the key transition state.

Reaction Pathway Figure 2. Proposed [3+2] Cycloaddition Pathway cluster_energy Free Energy Profile reactants This compound + Methyl Acrylate ts Transition State (ΔG‡ = 18.5 kcal/mol) reactants->ts product Cycloadduct ts->product start_level ts_level start_level->ts_level end_level ts_level->end_level

Caption: A simplified energy profile for the cycloaddition reaction.

Conclusion and Future Directions

This comparative computational guide demonstrates the power of theoretical methods in dissecting the reactivity of complex heterocyclic systems like this compound. Our illustrative analysis suggests that the dithiolane derivative is a more reactive partner in [3+2] cycloaddition reactions compared to its thiazolidine counterpart, a prediction rooted in the subtle interplay of electronic effects governed by the ring heteroatoms.

While this guide provides a foundational understanding, further experimental validation is crucial. Future work should focus on synthesizing these compounds and studying their reactivity under controlled conditions to correlate with the computational predictions. Moreover, exploring a wider range of dipolarophiles and reaction types will undoubtedly uncover the full synthetic potential of the this compound scaffold. The synergy between computational modeling and experimental investigation will continue to be a driving force in the discovery and development of novel chemical entities with tailored properties and functions.

References

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Introduction: The Synthetic Pathway and the Imperative for Spectroscopic Verification

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Spectroscopic Guide to the Synthesis of 1,3-Dithiolan-2-imine

A Comparative Analysis of the Thiolane Product and Its Precursors

This compound is a heterocyclic compound featuring a five-membered ring with two sulfur atoms, and an exocyclic imine group. This scaffold is of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the imine and the presence of the dithiolane ring, a motif found in various bioactive molecules.[1]

The synthesis of this compound is commonly achieved through the cyclization reaction of 2-aminoethanethiol (also known as cysteamine) with carbon disulfide. This reaction proceeds via a dithiocarbamate intermediate, which then undergoes intramolecular cyclization and elimination to form the stable five-membered ring.

Given the multiple functional groups involved and the potential for side reactions, unambiguous confirmation of the final product is critical. Spectroscopic analysis is the cornerstone of this verification process. By comparing the spectral data of the product with its precursors, we can track the transformation of functional groups, confirm the formation of new covalent bonds, and verify the molecular structure. This guide provides a detailed walkthrough of this comparative analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Experimental Design: Synthesis and Spectroscopic Protocols

The following protocols are designed to be self-validating, with clear checkpoints for confirming the successful transformation at each stage.

Synthesis of this compound

This protocol is adapted from established methods for the synthesis of N'-substituted 1,3-dithiolan-2-ylidene hydrazides, which involves the reaction of a starting material with carbon disulfide and a subsequent alkylating agent.[2] The fundamental principle of forming the dithiolane ring is analogous.

Experimental Workflow: Synthesis

cluster_0 Step 1: Reactant Preparation cluster_1 Step 2: Dithiocarbamate Formation cluster_2 Step 3: Cyclization cluster_3 Step 4: Work-up and Purification A Dissolve 2-aminoethanethiol in a suitable solvent (e.g., ethanol) in a flask. B Add an equimolar amount of a base (e.g., KOH) and stir. A->B C Cool the mixture in an ice bath. B->C Proceed to Cyclization D Slowly add an equimolar amount of carbon disulfide (CS₂) dropwise with vigorous stirring. C->D E Allow the reaction to warm to room temperature and stir for several hours. D->E F Monitor reaction progress using TLC. E->F G Remove solvent under reduced pressure. F->G Upon completion H Purify the crude product by recrystallization or column chromatography. G->H I Characterize pure This compound using spectroscopy. H->I Final Product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Protocol:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminoethanethiol hydrochloride in ethanol. Add an equimolar amount of a base, such as potassium hydroxide, to liberate the free amine. Stir the mixture for 15-20 minutes at room temperature.

  • Dithiocarbamate Formation: Cool the flask in an ice bath. Slowly add one equivalent of carbon disulfide dropwise to the stirring solution. The reaction is exothermic; maintain the temperature below 10 °C. A precipitate of the dithiocarbamate intermediate may form.

  • Cyclization: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The cyclization process forms the this compound ring.

  • Work-up and Purification: Once the reaction is complete (as indicated by TLC), the solvent is removed under reduced pressure. The resulting crude solid is then purified, typically by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel, to yield pure this compound.

Spectroscopic Analysis Protocols

To ensure data accuracy, samples of the starting materials and the final purified product must be prepared and analyzed under consistent conditions.

Protocol 1: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the analyte (2-aminoethanethiol, or the purified this compound product) in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard 400 MHz (or higher) spectrometer. Typical parameters include a 30° pulse angle, 1-2 second relaxation delay, and 16 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A higher number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.

  • Processing: Process the data using appropriate software. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Protocol 2: FT-IR Spectroscopy

  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer. For the liquid precursor carbon disulfide, a drop can be placed between two KBr plates.

  • Background Scan: Perform a background scan of the empty ATR crystal or KBr plates.

  • Sample Scan: Acquire the sample spectrum, typically co-adding 16-32 scans over a range of 4000-600 cm⁻¹ to achieve a good signal-to-noise ratio.

Protocol 3: Mass Spectrometry (Electron Ionization - EI)

  • Sample Preparation: Prepare a dilute solution of the analyte (~0.1 mg/mL) in a volatile solvent such as methanol or dichloromethane.

  • Introduction: Introduce the sample into the mass spectrometer, often via a Gas Chromatography (GC-MS) system or a direct insertion probe.

  • Analysis: Acquire the mass spectrum, observing the molecular ion peak and characteristic fragmentation patterns.

Comparative Spectroscopic Analysis: Identifying the Transformation

The core of the product validation lies in observing the disappearance of precursor signals and the emergence of new signals characteristic of the product.

Logical Flow of Spectroscopic Changes

G cluster_precursors Precursors cluster_product Product precursors 2-Aminoethanethiol + Carbon Disulfide ir_pre IR: N-H (~3350 cm⁻¹) S-H (~2550 cm⁻¹) precursors->ir_pre nmr_pre ¹H NMR: Signals for -CH₂-SH and -CH₂-NH₂ precursors->nmr_pre reaction Cyclization Reaction precursors->reaction product This compound ir_prod IR: C=N (~1650 cm⁻¹) Disappearance of S-H product->ir_prod nmr_prod ¹H NMR: Single signal for -S-CH₂-CH₂-S- product->nmr_prod reaction->product

Caption: Key spectroscopic shifts during the synthesis reaction.

FT-IR Spectroscopy Comparison

The IR spectrum provides a clear fingerprint of the functional group transformation. The disappearance of the thiol S-H stretch is the most definitive indicator of cyclization.

CompoundKey IR Absorptions (cm⁻¹)Functional Group Assignment
2-Aminoethanethiol ~3300–3500 (broad)N-H stretch (primary amine)[3]
~2550S-H stretch (thiol)[3]
Carbon Disulfide ~1535Asymmetric C=S stretch[4]
This compound ~3200-3400 (broad)N-H stretch (imine)
~1640-1660C=N stretch (imine)
Absent S-H stretch (~2550)

Analysis of Causality:

  • The disappearance of the sharp S-H stretching band around 2550 cm⁻¹ is conclusive evidence that the thiol group of 2-aminoethanethiol has reacted to form the thioether linkages within the dithiolane ring.

  • The broad N-H absorption persists but may shift, reflecting the change from a primary amine to an imine.

  • The most crucial new signal is the appearance of the C=N imine stretch, typically found in the 1640-1660 cm⁻¹ region. This confirms the formation of the double bond between the carbon (from CS₂) and the nitrogen (from 2-aminoethanethiol).

¹H NMR Spectroscopy Comparison

¹H NMR spectroscopy reveals changes in the electronic environment of the protons, confirming the new connectivity.

CompoundChemical Shift (δ ppm)MultiplicityAssignment
2-Aminoethanethiol ~1.5 (broad s, 3H)Singlet-SH and -NH₂
~2.7 (t, 2H)Triplet-CH₂-SH
~3.0 (t, 2H)Triplet-CH₂-NH₂
This compound ~3.5-3.7 (s, 4H)Singlet-S-CH₂-CH₂-S-[2]
~8.0-9.0 (broad s, 1H)Singlet=N-H

(Note: Chemical shifts are approximate and can vary with solvent and concentration.)

Analysis of Causality:

  • In the precursor, 2-aminoethanethiol, the two methylene groups (-CH₂-) are distinct due to being attached to different heteroatoms (S and N), resulting in two separate triplet signals.

  • Upon formation of the symmetric this compound ring, the two methylene groups become chemically equivalent. This structural symmetry leads to a single, deshielded singlet signal integrating to four protons, a hallmark of the product's formation.[2]

  • The broad signals for the -SH and -NH₂ protons of the precursor are replaced by a single, often very broad, downfield signal for the imine N-H proton.

¹³C NMR Spectroscopy Comparison

¹³C NMR provides direct evidence of the new carbon skeleton.

CompoundChemical Shift (δ ppm)Assignment
2-Aminoethanethiol ~25-30-C H₂-SH
~40-45-C H₂-NH₂
Carbon Disulfide ~192C S₂[5]
This compound ~38-42-S-C H₂-C H₂-S-
~160-165C =N (Imine carbon)[2]

(Note: Chemical shifts are approximate and can vary with solvent.)

Analysis of Causality:

  • The two distinct signals for the methylene carbons in 2-aminoethanethiol collapse into a single peak upon formation of the symmetric product ring.

  • The highly deshielded signal of the carbon in CS₂ at ~192 ppm is replaced by a new quaternary carbon signal for the imine (C=N) at a significantly upfield position (~160-165 ppm). This substantial shift confirms the change in hybridization and bonding from C=S to C=N.[2]

Mass Spectrometry Comparison

Mass spectrometry validates the molecular weight of the product, confirming that the correct atoms have assembled.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Molecular Ion (M⁺) (m/z)
2-Aminoethanethiol C₂H₇NS77.1577
Carbon Disulfide CS₂76.1476
This compound C₃H₅NS₂119.21119[6]

Analysis of Causality:

  • The successful reaction will show a mass spectrum with a molecular ion peak (M⁺) at m/z = 119, corresponding to the molecular formula C₃H₅NS₂.

  • The absence of peaks at m/z = 77 and 76 in the purified product confirms the consumption of the starting materials. Analysis of the fragmentation pattern can further support the proposed structure.

Conclusion

The successful synthesis of this compound from 2-aminoethanethiol and carbon disulfide is unequivocally confirmed by a cohesive set of spectroscopic data. The key transformations to verify are:

  • In FT-IR: The disappearance of the S-H stretch and the appearance of the C=N stretch.

  • In ¹H NMR: The collapse of two methylene triplets into a single four-proton singlet.

  • In ¹³C NMR: The appearance of a new imine carbon signal around 160-165 ppm and the equivalence of the two methylene carbons.

  • In MS: The detection of the correct molecular ion peak at m/z = 119.

By systematically applying these spectroscopic comparisons, researchers can confidently validate the structure of their synthesized product and ensure the integrity of their subsequent research and development efforts.

References

  • VPL. Carbon disulfide (CS₂). [Link]

  • Stewart, J., et al. Computational and Spectroscopic Studies of Carbon Disulfide. Molecules. [Link]

  • ResearchGate. Synthesis of this compound Derivatives from d-Mannitol. [Link]

  • PubChem. This compound. [Link]

  • Oxford Academic. 13C NMR Spectra of 1,3-Dithiolan-2-ylium Ions and 2-Alkylidene-1,3-dithiolanes. Bulletin of the Chemical Society of Japan. [Link]

  • Tumosienė, I., et al. N′-(1,3-Dithiolan-2-ylidene)-3-(phenylamino)propanehydrazide. Molbank. [Link]

Sources

Evaluating the Efficiency of 1,3-Dithiolan-2-imine as a Synthetic Intermediate for Guanidine Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic and medicinal chemistry, the guanidinium moiety stands as a privileged functional group, integral to the biological activity of numerous natural products and pharmaceutical agents. Its unique basicity and hydrogen-bonding capabilities make it a cornerstone in drug design. Consequently, the efficient synthesis of guanidines is a perpetual area of interest. This guide provides an in-depth evaluation of 1,3-dithiolan-2-imine as a potential synthetic intermediate for guanylation reactions, placed in context with established and widely-used alternative methods.

The Role and Significance of Guanylation in Synthesis

The conversion of an amine to a guanidine, or guanylation, is a fundamental transformation in organic synthesis. The resulting guanidinium group, being protonated at physiological pH, can engage in strong electrostatic and hydrogen-bonding interactions with biological targets. This has led to its incorporation into a wide array of therapeutic agents, including antivirals, anticancer drugs, and antibiotics. The challenge for synthetic chemists lies in the selection of a guanylating reagent that offers high efficiency, broad substrate scope, mild reaction conditions, and operational simplicity.

This compound: A Potential Guanylating Agent

The this compound scaffold presents an intriguing potential as a guanylating reagent. Structurally, it can be considered a cyclic isothiourea. The imine nitrogen is nucleophilic, while the carbon atom of the C=N bond is electrophilic, particularly upon activation. Protonation or alkylation of the imine nitrogen would generate a highly electrophilic 1,3-dithiolan-2-ylidenammonium salt, which could readily react with primary and secondary amines to furnish the corresponding guanidines. The proposed reaction pathway is outlined below.

G cluster_activation Activation cluster_guanylation Guanylation imine This compound activated 1,3-Dithiolan-2-ylidenammonium Salt imine->activated H⁺ or R-X guanidine Substituted Guanidine activated->guanidine + R¹R²NH - 1,2-Ethanedithiol amine Primary/Secondary Amine (R¹R²NH)

Figure 1: Proposed reaction pathway for guanylation using this compound.

Despite the logical synthetic potential, a comprehensive search of the scientific literature reveals a notable scarcity of detailed experimental protocols and comparative efficiency data for the use of this compound derivatives as general guanylating agents. While the synthesis of various this compound derivatives has been reported, their subsequent application in the systematic guanylation of a broad range of amines with corresponding yields and reaction conditions is not well-documented. This information gap makes a direct, data-driven comparison with established methods challenging.

Therefore, this guide will focus on presenting the current state-of-the-art in guanylation methodologies, providing a benchmark against which this compound, should data become available, could be evaluated.

Established Alternatives for Guanidine Synthesis

Several classes of reagents have been developed for the efficient guanylation of amines. The most prominent among these are derivatives of thiourea, S-methylisothiourea, and carbodiimides.

Thiourea-Based Reagents

Thioureas, particularly N,N'-di-Boc-protected thiourea, are widely used as guanylating agents. The thiourea is typically activated to facilitate the reaction with an amine.

Activation and Reaction Pathway:

G thiourea N,N'-Di-Boc-thiourea intermediate Electrophilic Intermediate thiourea->intermediate + Activator activator Activating Agent (e.g., TCT, EDC) guanidine N,N'-Di-Boc-guanidine intermediate->guanidine + R¹R²NH amine Amine (R¹R²NH)

Figure 2: General workflow for thiourea-based guanylation.

A notable advancement in this area is the use of cyanuric chloride (TCT) as an activating agent for di-Boc-thiourea, which provides an environmentally safer alternative to heavy-metal reagents like HgCl₂.[1] This method has been shown to be effective for a variety of aliphatic, aromatic, and cyclic secondary amines, with yields often exceeding 90%.[1]

Experimental Protocol: Guanylation using N,N'-Di-Boc-thiourea and TCT [1]

  • To a solution of N,N'-di-Boc-thiourea (1.0 equiv) in anhydrous THF, add cyanuric chloride (TCT) (1.0 equiv).

  • Stir the mixture at room temperature for 30 minutes.

  • Add N-methylmorpholine (NMM) (2.0 equiv), the amine (1.2 equiv), and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Stir the reaction mixture at room temperature for the appropriate time (typically 2-12 hours).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the product by column chromatography.

S-Methylisothiourea-Based Reagents

N,N'-Di-Boc-S-methylisothiourea is another highly effective and commercially available guanylating agent. It reacts with a broad range of primary and secondary amines under mild conditions to afford the corresponding protected guanidines in high yields.

Reaction Pathway:

G isothiourea N,N'-Di-Boc-S-methylisothiourea guanidine N,N'-Di-Boc-guanidine isothiourea->guanidine + R¹R²NH (Base, Solvent) amine Amine (R¹R²NH)

Figure 3: Guanylation using N,N'-Di-Boc-S-methylisothiourea.

This reagent is particularly useful for its high reactivity and the clean nature of the reactions.

Experimental Protocol: Guanylation using N,N'-Di-Boc-S-methylisothiourea

  • Dissolve N,N'-di-Boc-S-methylisothiourea (1.1 equiv) and the amine (1.0 equiv) in a suitable solvent such as DMF or CH₂Cl₂.

  • Add a base, typically triethylamine or diisopropylethylamine (2.0 equiv).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Work up the reaction by washing with water and brine.

  • Purify the product by flash chromatography.

Carbodiimide-Mediated Guanylation

The addition of amines to carbodiimides is an atom-economical approach to guanidine synthesis. This reaction can be catalyzed by various metal salts or proceed under thermal conditions. Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly employed, often in conjunction with additives like 1-hydroxybenzotriazole (HOBt) to facilitate the reaction and suppress side products.[2]

Reaction Pathway:

G carbodiimide Carbodiimide (R-N=C=N-R) guanidine Trisubstituted Guanidine carbodiimide->guanidine + R¹NH₂ amine1 Amine 1 (R¹NH₂)

Figure 4: Carbodiimide-mediated guanidine synthesis.

Experimental Protocol: EDC/HOBt Mediated Guanylation [2]

  • To a solution of the amine to be guanylated (1.0 equiv) and a guanidinylating agent (e.g., a protected guanidine) in DMF, add HOBt (1.2 equiv) and EDC (1.2 equiv).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Dilute the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer, concentrate, and purify by chromatography.

Comparative Analysis of Efficiency

To provide a clear comparison, the following table summarizes the typical performance of the established guanylation methods for a representative substrate, benzylamine.

Reagent/MethodActivating AgentTypical SolventReaction TimeTypical YieldReference
N,N'-Di-Boc-thioureaCyanuric Chloride (TCT)THF2 h95%
N,N'-Di-Boc-S-methylisothioureaNone (Base mediated)DMF12 h92%
N,N'-Dicyclohexylcarbodiimide (DCC)None (Catalytic ZnEt₂)Toluene2 h98%

Note: The efficiency of this compound is not included due to the lack of specific and comparable experimental data in the current literature.

Conclusion and Future Outlook

While this compound holds theoretical promise as a precursor for guanylating agents, the current body of scientific literature does not provide sufficient experimental evidence to rigorously evaluate its efficiency against established methods. The alternatives discussed in this guide, namely activated thioureas, S-methylisothioureas, and carbodiimides, offer reliable and high-yielding routes to a diverse range of guanidines, supported by well-documented protocols.

For researchers and drug development professionals, the choice of guanylation strategy will depend on factors such as substrate scope, cost, scalability, and environmental considerations. The development of new and efficient guanylation reagents remains an active area of research. Future studies detailing the synthetic utility of this compound derivatives, including comprehensive substrate scope and optimization of reaction conditions, are necessary to ascertain their place in the synthetic chemist's toolbox for guanidine synthesis.

References

  • Linton, B. R., Carr, A. J., Orner, B. P., & Hamilton, A. D. (2000). A Versatile System for the Synthesis of N,N‘-Disubstituted Guanidines from Thioureas. The Journal of Organic Chemistry, 65(5), 1566–1568. [Link]

  • Alonso-Moreno, C., Antinolo, A., Carrillo-Hermosilla, F., & Otero, A. (2014). Guanidines: from classical approaches to efficient catalytic syntheses. Chemical Society Reviews, 43(10), 3406-3425. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1,3-Dithiolan-2-imine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Proactive Approach to Safety

Hazard Assessment and Chemical Profile

Understanding the chemical nature of 1,3-Dithiolan-2-imine is fundamental to managing its risks.

  • Chemical Identity:

    • IUPAC Name: this compound[2]

    • Molecular Formula: C₃H₅NS₂[2]

    • Molecular Weight: 119.21 g/mol [2]

    • Structural Analogy: It is a cyclic derivative of thiourea. Thioureas are known to be susceptible to oxidation and can have significant biological activity.[3]

  • Inferred Hazards:

    • Toxicity: Given its relationship to a toxic organophosphate insecticide, this compound must be handled as a potentially toxic substance via all routes of exposure (inhalation, ingestion, skin contact).[1] General safety protocols for toxic chemicals, including the use of appropriate personal protective equipment, are mandatory.

    • Environmental Hazard: The primary long-term hazard associated with sulfur-containing organic compounds is the potential for environmental acidification.[4] Upon degradation in the environment, the sulfur atoms can be oxidized to form sulfates, which can contribute to the formation of sulfuric acid, leading to the acidification of soil and groundwater.[4]

Personnel Safety & Spill Management

A proactive safety culture is built on robust preventative measures and clear emergency procedures.

Required Personal Protective Equipment (PPE)

All handling of this compound, including weighing, transferring, and preparing for disposal, must be conducted inside a certified chemical fume hood. The following PPE is mandatory:

  • Eye Protection: Safety glasses with side-shields or, preferably, chemical splash goggles.

  • Hand Protection: Nitrile gloves (double-gloving is recommended). Check for tears and replace immediately if compromised.

  • Body Protection: A flame-resistant lab coat.

  • Respiratory Protection: Not generally required if work is performed within a fume hood. For spill cleanup outside a hood, an appropriate respirator may be necessary.

Emergency Spill Protocol

In the event of an accidental release, immediate and correct action is critical to prevent exposure and environmental contamination.

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if the spill is large or the substance is aerosolized.

  • Control & Contain: Prevent the spill from spreading and entering drains.

  • Neutralize & Absorb: For small spills, cover with an inert absorbent material such as vermiculite, sand, or a universal spill absorbent.

  • Collect Waste: Carefully scoop the absorbed material and contaminated debris into a clearly labeled, sealable hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent (such as ethanol), followed by soap and water.

  • Dispose: The collected spill waste must be disposed of following the procedures outlined in Section 4.

Step-by-Step Disposal Procedures

The recommended disposal route for laboratory quantities of this compound is through a licensed environmental waste management contractor. This ensures compliance and minimizes risk.

Primary Disposal Method: Off-Site Incineration

This is the most common and recommended procedure for research laboratories.

  • Step 1: Waste Segregation & Collection

    • Designate a specific, sealed, and properly labeled waste container for this compound and materials contaminated with it (e.g., gloves, absorbent pads).

    • The container must be made of a compatible material (e.g., high-density polyethylene) and kept closed when not in use.

    • Labeling: The label must clearly state "Hazardous Waste," list the full chemical name "this compound," and include the approximate quantity.

  • Step 2: Storage

    • Store the sealed waste container in a designated satellite accumulation area or central hazardous waste storage facility.

    • Ensure the storage area is cool, dry, well-ventilated, and away from incompatible materials.[5]

  • Step 3: Arrange for Pickup

    • Contact your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company to schedule a pickup.

    • Provide them with the chemical name, CAS number, and quantity to ensure they can transport and dispose of it correctly.

Alternative Disposal Method: Landfill with Alkaline Conditioning

For larger quantities, which is uncommon in a research setting, disposal in an approved Class I or Class II landfill may be an option, but this requires specific permits and pre-treatment of the waste.[6] The primary goal of pre-treatment is to neutralize the acid-forming potential of the sulfur.

  • Principle of Neutralization: The sulfur in this compound (53.7% by mass) can be oxidized in the soil to form sulfuric acid. To counteract this, an alkaline material like calcium carbonate (limestone) is mixed with the waste.[4]

  • Quantitative Neutralization Data

ParameterValueRationaleSource
Sulfur Content of this compound53.7%Calculated from molecular formula (C₃H₅NS₂)[2]
Required Limestone (CaCO₃) per kg of Sulfur3.2 kgStoichiometric amount needed to neutralize sulfuric acid produced from sulfur.[4]
Required Limestone per kg of Waste 1.72 kg (0.537 kg S / kg waste) * (3.2 kg CaCO₃ / kg S)N/A
  • Procedure (Requires Regulatory Approval):

    • Consult with local environmental authorities to determine if this method is permissible.

    • If approved, thoroughly mix the this compound waste with the calculated amount of powdered limestone.

    • Package the conditioned waste as required by the approved landfill facility.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the safe management and disposal of this compound waste.

G cluster_0 Waste Generation & Management Start Waste this compound Generated Decision Spill or Routine Disposal? Start->Decision Collect Step 1: Collect in Labeled, Sealed Container Decision->Collect Routine SpillProto Follow Spill Protocol (Contain, Absorb, Collect) Decision->SpillProto Spill Store Step 2: Store in Designated Satellite Accumulation Area Collect->Store ContactEHS Step 3: Contact EHS for Licensed Contractor Pickup Store->ContactEHS SpillWaste Collected Spill Waste SpillProto->SpillWaste SpillWaste->Collect

Caption: Decision workflow for handling and disposal of this compound.

References

  • This compound | C3H5NS2 . PubChem, National Institutes of Health. [Link]

  • Guidelines for the Disposal of Sulphur Containing Solid Waste . Alberta Environment. [Link]

  • Safety Data Sheet - Sulfur powder . Penta Chemicals. [Link]

  • Method for treating waste liquid containing thiourea and apparatus.
  • Guidelines for Landfill Disposal of Sulphur Waste and Remediation of Sulphur Containing Soils . Alberta Environment. [Link]

  • Method for treating waste liquid containing thiourea and/or its derivatives.
  • Oxidation of Thiourea and Substituted Thioureas . ResearchGate. [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 1,3-Dithiolan-2-imine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and professionals in drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel or less-common chemical entities, such as 1,3-Dithiolan-2-imine, requires a proactive and informed approach to personal protection. Due to a lack of specific and comprehensive safety data for this compound, this guide synthesizes best practices derived from the known hazards of structurally similar compounds, including thiourea and other dithiolane derivatives. This approach allows us to establish a robust safety protocol grounded in chemical analogy and established laboratory safety principles.

Understanding the Potential Risks: A Cautious Approach

The operational plan for handling this compound should be built on a foundation of risk mitigation. The following personal protective equipment (PPE) recommendations are designed to provide comprehensive protection against these potential hazards.

Core Personal Protective Equipment (PPE) Recommendations

A multi-layered approach to PPE is essential when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Handling Solids (weighing, transfers) Safety glasses with side shields or chemical splash goggles.[3][4][6]Chemical-resistant gloves (e.g., Nitrile, Neoprene).[3]Laboratory coat.Recommended to minimize inhalation of fine particulates.[2][3]
Working with Solutions Chemical splash goggles.[4][5] A face shield is recommended if there is a significant splash risk.[4]Chemical-resistant gloves (e.g., Nitrile, Neoprene).[3]Laboratory coat.Work in a well-ventilated area or a chemical fume hood.[2][6]
Heating or Reactions Chemical splash goggles and a face shield.[4]Chemical-resistant gloves (e.g., Nitrile, Neoprene).[3]Laboratory coat.All operations should be conducted in a certified chemical fume hood.[5]
Spill Cleanup Chemical splash goggles and a face shield.[4]Heavy-duty chemical-resistant gloves.[4]Chemical-resistant apron or coveralls over a laboratory coat.[4]A NIOSH-approved respirator may be necessary depending on the spill size and ventilation.[5]
Detailed Step-by-Step PPE Protocol: Ensuring a Self-Validating System of Safety

The effectiveness of PPE is contingent on its correct use. The following protocols for donning and doffing PPE are designed to prevent cross-contamination and ensure the user's safety.

Donning PPE Workflow:

G cluster_donning PPE Donning Sequence node1 1. Lab Coat node2 2. Respiratory Protection (if required) node1->node2 node3 3. Eye and Face Protection node2->node3 node4 4. Gloves node3->node4 G cluster_doffing PPE Doffing Sequence node1 1. Gloves node2 2. Eye and Face Protection node1->node2 node3 3. Lab Coat node2->node3 node4 4. Respiratory Protection (if required) node3->node4

Caption: A visual guide to the correct sequence for removing Personal Protective Equipment to avoid contamination.

  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate waste container.

  • Eye and Face Protection: Remove eye and face protection from the back of your head.

  • Laboratory Coat: Unfasten your lab coat and remove it by rolling it down your arms, keeping the outside folded inward.

  • Respiratory Protection: Remove your respirator from the back of your head.

  • Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE. [3]

Disposal Plan: A Commitment to Environmental Responsibility

Proper disposal of this compound and any contaminated materials is a critical component of a comprehensive safety plan.

Waste Segregation and Collection:

  • Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weigh boats, paper towels), in a clearly labeled, sealed, and chemically resistant container.

  • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, sealed, and properly labeled hazardous waste container. Do not mix with other waste streams. [7]* Sharps: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.

  • Empty Containers: The first rinse of an empty container that held this compound should be collected as hazardous waste. [7]Subsequent rinses can be disposed of according to your institution's policies.

Disposal Procedures:

All waste containing this compound must be disposed of as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) office. [7][8]Do not dispose of this chemical down the drain or in the regular trash. [7]

Emergency Procedures: Preparedness is Paramount

Spills:

  • Minor Spills: For small spills, wear your full PPE, absorb the material with an inert absorbent (e.g., vermiculite, sand), and collect it in a sealed container for hazardous waste disposal. [3]* Major Spills: In the event of a large spill, evacuate the area immediately and alert your institution's EHS or emergency response team. [3] Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse your mouth with water and seek immediate medical attention.

By adhering to these rigorous safety protocols, you are not only protecting yourself and your colleagues but also fostering a culture of safety and scientific excellence within your organization.

References

  • Safety First: Essential Handling and Safety Guidelines for Thiourea. (URL: )
  • This compound | C3H5NS2 | CID 87961 - PubChem. (URL: [Link])

  • Thiourea SDS - Hill Brothers Chemical Company. (URL: [Link])

  • Thiourea | Anchem Sales. (URL: [Link])

  • Thiourea, Reagent ACS, 99+% (Titr.) MSDS. (URL: [Link])

  • Hazardous Waste Disposal Guide - Dartmouth College. (URL: [Link])

  • Chemical Waste | Environmental Health & Safety (EHS) - The University of Texas at Austin. (URL: [Link])

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.